molecular formula C18H12Cl2N2O B12425175 Boscalid-d4

Boscalid-d4

Cat. No.: B12425175
M. Wt: 347.2 g/mol
InChI Key: WYEMLYFITZORAB-ULDPCNCHSA-N
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Description

Boscalid-d4 is a useful research compound. Its molecular formula is C18H12Cl2N2O and its molecular weight is 347.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)/i7D,8D,9D,10D

InChI Key

WYEMLYFITZORAB-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Boscalid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Boscalid-d4, a deuterated isotopologue of the widely used fungicide Boscalid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed technical information on this compound.

Introduction

This compound is a stable isotope-labeled version of Boscalid, a broad-spectrum fungicide belonging to the carboxamide class. The incorporation of four deuterium atoms into the chlorophenyl ring of the molecule makes it a valuable internal standard for quantitative analysis of Boscalid residues in various matrices. Understanding its chemical properties is crucial for its effective use in research and analytical applications.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular formula of C₁₈H₈D₄Cl₂N₂O and a molecular weight of 347.23 g/mol .[1] It is slightly soluble in chloroform, DMSO, and methanol. For optimal stability, it should be stored at 4°C.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its non-deuterated parent compound, Boscalid.

PropertyThis compoundBoscalid
IUPAC Name 2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide[1]2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide
CAS Number 2468796-76-9[1]188425-85-6
Molecular Formula C₁₈H₈D₄Cl₂N₂O[1]C₁₈H₁₂Cl₂N₂O
Molecular Weight 347.23 g/mol 343.21 g/mol
Appearance White to Off-White SolidWhite crystalline powder
Melting Point 140-143°C142.8-143.8°C
Purity >95% (HPLC)Not applicable
Storage Temperature +4°CAmbient
Solubility

While specific quantitative solubility data for this compound is limited, the solubility of the parent compound, Boscalid, provides a strong indication of its behavior in various solvents.

SolventSolubility of Boscalid (g/L at 20°C)
Water0.0046
n-Heptane<10
Methanol40-50
Acetone160-200
Dichloromethane>200
Toluene>200
Ethyl Acetate>200
Acetonitrile40-50

Boscalid is also soluble in DMSO (100 mg/mL with ultrasonic treatment) and can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL), or 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).

Stability

The non-deuterated parent compound, Boscalid, is stable to hydrolysis at pH 4, 5, 7, and 9, and is also stable to aqueous photolysis. It has a shelf life of at least two years when stored at ambient temperatures. Given the isotopic substitution, the stability of this compound is expected to be very similar.

Spectroscopic Data

Predicted ¹H NMR Spectrum of Boscalid (500 MHz, CDCl₃): δ=7.25-7.27 (m, 2H), 7.34 (d, J=8.3 Hz, 2H), 7.34-7.37 (m, 1H), 7.41-7.46 (m, 1H), 7.44 (d, J=8.3 Hz, 2H), 8.13-8.15 (m, 1H), 8.15 (dd, J=1.8 Hz, J=7.6 Hz, 1H), 8.42 (d, J=8.2 Hz, 1H), 8.45 (J=1.8 Hz, J=4.7 Hz, 1H).

For this compound, the signals corresponding to the protons on the 4-chlorophenyl ring (at approximately 7.34 and 7.44 ppm) would be absent due to deuterium substitution.

An ATR-FTIR spectrum of Boscalid has been reported and can be used for comparison. Mass spectrometry of Boscalid typically shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns can be analyzed to confirm its structure. For this compound, the molecular ion peak would be shifted to reflect its higher mass.

Experimental Protocols

Synthesis of Boscalid

While a specific protocol for the synthesis of this compound is not detailed, the general synthesis of Boscalid proceeds via a Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of a substituted boronic acid with a halide. For this compound, the synthesis would require the use of a deuterated starting material, specifically 4-chloro-2,3,5,6-tetradeuterophenylboronic acid.

A general three-step process for Boscalid synthesis is as follows:

  • Suzuki Cross-Coupling: 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid (or its deuterated analogue for this compound synthesis) using a palladium catalyst.

  • Nitro Group Reduction: The resulting 4'-chloro-2-nitro-1,1'-biphenyl is reduced to 2-amino-4'-chloro-1,1'-biphenyl.

  • Amide Formation: The amino-biphenyl intermediate is then reacted with 2-chloronicotinoyl chloride to form Boscalid.

Synthesis_of_Boscalid A 1-chloro-2-nitrobenzene C Suzuki Coupling (Pd catalyst) A->C B 4-chlorophenylboronic acid(-d4) B->C D 4'-chloro-2-nitro-1,1'-biphenyl(-d4) C->D E Reduction D->E F 2-amino-4'-chloro-1,1'-biphenyl(-d4) E->F H Amide Formation F->H G 2-chloronicotinoyl chloride G->H I Boscalid(-d4) H->I

Caption: General synthesis pathway for Boscalid and this compound.

Analytical Methodology: QuEChERS and LC-MS/MS

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for the analysis of pesticide residues, including Boscalid, in various food matrices.

General QuEChERS Protocol:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. The tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components. The tube is vortexed and centrifuged.

  • Analysis: The final extract is analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Conditions for Boscalid Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a formic acid modifier.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typical.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Boscalid functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinol Ubiquinol (QH2) Complex_I->Ubiquinol e- Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_II->Ubiquinol e- Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II e- Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Ubiquinol->Complex_III e- ADP ADP + Pi ADP->ATP_Synthase Boscalid Boscalid Boscalid->Complex_II Inhibition

Caption: Mechanism of action of Boscalid as a succinate dehydrogenase inhibitor.

Conclusion

This compound is an essential tool for the accurate quantification of Boscalid residues. This technical guide has summarized its core chemical properties, drawing on data from both the deuterated compound and its well-characterized parent molecule. The provided information on its physicochemical properties, solubility, stability, synthesis, and analytical methods, along with its mechanism of action, will aid researchers in its effective application. While specific experimental and spectroscopic data for this compound remains limited, the information presented here serves as a robust foundation for its use in scientific research and development.

References

Boscalid-d4: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and stability of Boscalid-d4, a deuterated internal standard crucial for the accurate quantification of the fungicide Boscalid in various matrices. This document outlines typical isotopic distribution, detailed experimental protocols for its assessment, and information on its stability and mechanism of action.

Isotopic Purity of this compound

This compound is synthesized to have four deuterium atoms replacing hydrogen atoms on the 4'-chlorobiphenyl ring. The isotopic purity of a given lot of this compound is a critical parameter, defining the distribution of deuterated (d1-d4) and non-deuterated (d0) species. This distribution is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While the chemical purity is often reported as >95% by HPLC, the isotopic enrichment should ideally be ≥98%.[1][2][3]

Table 1: Representative Isotopic Distribution of this compound

The following table summarizes a typical isotopic distribution for this compound. The exact values may vary between batches, and it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for a specific lot.

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (Unlabeled Boscalid)+0< 1.0
d1+1< 1.0
d2+2< 1.0
d3+3< 2.0
d4 (Fully Deuterated)+4> 95.0

Experimental Protocols for Isotopic Purity Determination

Accurate determination of the isotopic distribution is essential for reliable quantitative analysis. The following are generalized protocols for assessing the isotopic purity of this compound using HRMS and NMR.

Mass Spectrometry Method for Isotopic Distribution

Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species of this compound.

Instrumentation: A Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/methanol 1:1 v/v) at a concentration of approximately 1 µg/mL.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 340-355.

    • Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of unlabeled Boscalid (C₁₈H₁₂Cl₂N₂O) and this compound (C₁₈H₈D₄Cl₂N₂O).

    • From the mass spectrum of the this compound peak, determine the peak areas for the d0, d1, d2, d3, and d4 isotopologues.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Experimental Workflow for Isotopic Purity Determination by LC-HRMS

Experimental Workflow for Isotopic Purity Determination by LC-HRMS cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_analysis Data Analysis prep Prepare 1 µg/mL this compound solution lc Inject sample onto C18 column prep->lc gradient Apply water/acetonitrile gradient lc->gradient ms Positive ESI gradient->ms scan Full scan m/z 340-355 (Resolution > 30,000) ms->scan extract Extract ion chromatograms scan->extract integrate Integrate isotopologue peak areas extract->integrate calculate Calculate relative abundance of d0-d4 integrate->calculate

Caption: Workflow for LC-HRMS analysis of this compound isotopic purity.

NMR Spectroscopy for Structural Integrity and Isotopic Enrichment

Objective: To confirm the position of deuterium labeling and estimate the overall isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons on the 4'-chlorobiphenyl ring confirms the location of deuterium labeling.

    • Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of chemical purity.

  • ²H NMR Analysis:

    • Acquire a ²H (deuterium) NMR spectrum.

    • A signal corresponding to the deuterated positions on the aromatic ring will be present, confirming the presence of deuterium.

Stability of this compound

The stability of deuterated standards is crucial for their long-term use and the accuracy of analytical results.

Storage: this compound should be stored as a neat solid at +4°C.[1][2] Solutions should be stored at 2°C to 8°C for short-term use or at -20°C for long-term storage, in well-sealed, airtight containers, preferably amber vials to protect from light.

Chemical Stability: Unlabeled Boscalid is stable to hydrolysis at pH 4, 5, 7, and 9 and to aqueous photolysis. It can be inferred that this compound exhibits similar chemical stability.

Isotopic Stability: A potential issue with deuterated standards is hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the solvent or matrix. For this compound, the deuterium atoms are on an aromatic ring, which are generally stable and less prone to exchange compared to deuterons on heteroatoms or activated carbons. However, exposure to strongly acidic or basic conditions or certain catalytic surfaces could potentially facilitate this exchange.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Boscalid functions as a fungicide by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle, thereby disrupting fungal respiration and energy production.

Signaling Pathway of Boscalid's Mechanism of Action

Boscalid's Mechanism of Action cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Reduction atp ATP Production Disrupted qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii complex_iii->atp boscalid Boscalid inhibition Inhibition boscalid->inhibition inhibition->sdh

Caption: Boscalid inhibits succinate dehydrogenase (Complex II), disrupting the Krebs cycle and mitochondrial respiration.

Conclusion

The isotopic purity and stability of this compound are fundamental to its utility as an internal standard in quantitative analytical studies. Through the rigorous application of mass spectrometry and NMR spectroscopy, a detailed profile of the isotopic distribution can be ascertained. Proper storage and handling are essential to maintain the integrity of this standard. This technical guide provides researchers and drug development professionals with a comprehensive overview of the data, methodologies, and biological context necessary for the effective use of this compound.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated Boscalid (Boscalid-d4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of deuterated boscalid, specifically boscalid-d4. This isotopically labeled analog is a critical internal standard for quantitative studies of boscalid, a widely used fungicide. This document outlines the synthetic pathway, including detailed experimental protocols, and discusses the purification and analytical characterization of the final product.

Introduction

Boscalid is a broad-spectrum fungicide that is effective against a wide range of plant pathogens[1]. Accurate quantification of boscalid residues in environmental and biological samples is crucial for regulatory and safety assessments. Deuterated internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometry-based analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

The deuterated analog, this compound, is specifically labeled with four deuterium atoms on the 4-chlorophenyl ring of the biphenyl moiety. This guide details a robust synthetic route to this valuable analytical standard.

Synthetic Pathway

The synthesis of this compound is analogous to the established synthesis of unlabeled boscalid and can be conceptually divided into three main stages, as illustrated in the workflow diagram below. The key to producing the deuterated analog is the use of a deuterated starting material in the initial step.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Deuterated Intermediate cluster_1 Stage 2: Reduction of Nitro Group cluster_2 Stage 3: Amidation and Purification start 4-Chlorophenyl-d4-boronic acid step1 Suzuki Coupling with 2-chloro-1-nitrobenzene start->step1 intermediate1 4'-Chloro-2-nitrobiphenyl-d4 step1->intermediate1 step2 Catalytic Hydrogenation intermediate1->step2 intermediate2 2-Amino-4'-chlorobiphenyl-d4 step2->intermediate2 step3 Amidation Reaction intermediate2->step3 reagent 2-Chloronicotinoyl chloride reagent->step3 crude_product Crude this compound step3->crude_product step4 Purification by HPLC crude_product->step4 final_product Purified this compound step4->final_product

Figure 1: General workflow for the synthesis of deuterated boscalid (this compound).

Experimental Protocols

Stage 1: Synthesis of 4'-Chloro-2-nitrobiphenyl-d4 via Suzuki Coupling

The initial and crucial step is the palladium-catalyzed Suzuki coupling reaction between a deuterated arylboronic acid and an aryl halide. This reaction forms the deuterated biphenyl backbone of the molecule.

Reaction Scheme:

Suzuki_Coupling 4-Chlorophenyl-d4-boronic acid 4-Chlorophenyl-d4-boronic acid Pd Catalyst\nBase Pd Catalyst Base 4-Chlorophenyl-d4-boronic acid->Pd Catalyst\nBase + 2-Chloro-1-nitrobenzene 4'-Chloro-2-nitrobiphenyl-d4 4'-Chloro-2-nitrobiphenyl-d4 Pd Catalyst\nBase->4'-Chloro-2-nitrobiphenyl-d4

Figure 2: Suzuki coupling reaction for the synthesis of the deuterated intermediate.

Methodology:

A mixture of 4-chlorophenyl-d4-boronic acid, 2-chloro-1-nitrobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system), and a base (e.g., sodium carbonate or potassium carbonate) is refluxed in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

ParameterValue/Condition
Reactants 4-Chlorophenyl-d4-boronic acid, 2-Chloro-1-nitrobenzene
Catalyst Palladium-based (e.g., Pd(OAc)₂ with a phosphine ligand)
Base Aqueous sodium carbonate or potassium carbonate
Solvent Toluene, ethanol, and water mixture
Temperature 80-100 °C
Reaction Time 4-12 hours
Typical Yield 85-95%

Table 1: Typical reaction conditions for the Suzuki coupling step.

Stage 2: Reduction of 4'-Chloro-2-nitrobiphenyl-d4

The nitro group of the biphenyl intermediate is reduced to an amine to yield the corresponding aniline derivative. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction Scheme:

Reduction 4'-Chloro-2-nitrobiphenyl-d4 4'-Chloro-2-nitrobiphenyl-d4 H2, Pd/C H2, Pd/C 4'-Chloro-2-nitrobiphenyl-d4->H2, Pd/C 2-Amino-4'-chlorobiphenyl-d4 2-Amino-4'-chlorobiphenyl-d4 H2, Pd/C->2-Amino-4'-chlorobiphenyl-d4

Figure 3: Catalytic reduction of the nitro-intermediate.

Methodology:

4'-Chloro-2-nitrobiphenyl-d4 is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is completely consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the crude 2-amino-4'-chlorobiphenyl-d4, which can often be used in the next step without further purification.

ParameterValue/Condition
Reactant 4'-Chloro-2-nitrobiphenyl-d4
Catalyst 5-10% Palladium on Carbon (Pd/C)
Solvent Ethanol or Ethyl Acetate
Reducing Agent Hydrogen gas (H₂)
Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield >95%

Table 2: Typical reaction conditions for the nitro group reduction.

Stage 3: Amidation to form this compound

The final step involves the amidation of the deuterated aniline derivative with 2-chloronicotinoyl chloride to form the amide bond present in boscalid.

Reaction Scheme:

Amidation 2-Amino-4'-chlorobiphenyl-d4 2-Amino-4'-chlorobiphenyl-d4 Base Base 2-Amino-4'-chlorobiphenyl-d4->Base + 2-Chloronicotinoyl chloride This compound This compound Base->this compound

Figure 4: Final amidation step to yield this compound.

Methodology:

2-Amino-4'-chlorobiphenyl-d4 is dissolved in an aprotic solvent such as dichloromethane or toluene, and a base, for example, pyridine or triethylamine, is added. The solution is cooled in an ice bath, and a solution of 2-chloronicotinoyl chloride in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to give the crude this compound.

ParameterValue/Condition
Reactants 2-Amino-4'-chlorobiphenyl-d4, 2-Chloronicotinoyl chloride
Base Pyridine or Triethylamine
Solvent Dichloromethane or Toluene
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 80-90%

Table 3: Typical reaction conditions for the amidation step.

Purification of this compound

The crude this compound is purified to a high degree of chemical and isotopic purity, typically greater than 98%, using High-Performance Liquid Chromatography (HPLC).

HPLC Purification Protocol:

A reversed-phase HPLC system is commonly employed for the purification of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water, often with a formic acid modifier
Detection UV at a wavelength of approximately 265 nm
Flow Rate 1.0 mL/min

Table 4: Typical HPLC conditions for the purification of this compound.

The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular weight of this compound and to determine its isotopic purity. The accurate mass measurement allows for the unambiguous determination of the elemental composition.

ParameterValue
Molecular Formula C₁₈H₈D₄Cl₂N₂O
Monoisotopic Mass 346.0578 g/mol
Isotopic Purity Typically >98 atom % D

Table 5: Mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and, importantly, to verify the positions of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 4-chlorophenyl ring will be absent, confirming successful deuteration.

Predicted ¹H NMR Data (in CDCl₃):

The spectrum is expected to show signals for the protons on the unsubstituted phenyl ring and the pyridine ring, while the signals for the deuterated phenyl ring will be absent.

Predicted ¹³C NMR Data (in CDCl₃):

The ¹³C NMR spectrum will show all 18 carbon signals, with the signals for the deuterated carbons appearing as multiplets due to carbon-deuterium coupling.

Conclusion

The synthesis and purification of deuterated boscalid (this compound) are critical for the development of robust and accurate analytical methods for the quantification of this important fungicide. The synthetic route described in this guide, involving a key Suzuki coupling of a deuterated precursor followed by reduction and amidation, provides a reliable method for obtaining high-purity this compound. The detailed protocols and analytical data presented herein serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development.

References

An In-depth Technical Guide on the Mechanism of Action of Boscalid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscalid, a broad-spectrum fungicide, and its deuterated analogue, Boscalid-d4, act by inhibiting the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a succinate dehydrogenase inhibitor (SDHI). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biochemical pathways and experimental workflows. This compound, while functionally identical to Boscalid in its mechanism of action, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Boscalid residues.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Boscalid's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme in two central metabolic pathways: the Krebs cycle and the mitochondrial electron transport chain (ETC).[3] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone (Q) pool in the ETC.[3]

Boscalid acts by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from the Fe-S clusters within SDH to the ubiquinone pool is halted. This disruption of the electron flow leads to the inhibition of mitochondrial respiration, a significant reduction in ATP synthesis, and ultimately, fungal cell death due to energy deprivation.

The binding of Boscalid is highly specific to the SDH complex. Studies have identified that mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD, can confer resistance to Boscalid. These mutations often alter the amino acid sequence at or near the ubiquinone-binding pocket, thereby reducing the binding affinity of Boscalid.

Quantitative Data on Boscalid Inhibition

The inhibitory activity of Boscalid against various fungal species has been quantified using metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%, respectively.

Fungal SpeciesParameterValue (µg/mL)Reference
Didymella bryoniaeEC500.018 - 0.064
Sclerotinia sclerotiorumEC500.0383 - 0.0395
Sclerotinia sclerotiorumEC500.51
Alternaria alternata (resistant)EC50>500
Human Cell Lines (HepG2, PBMCs, BJ-fibroblasts)Inhibition of Oxygen Consumption RateSignificant inhibition at 1 µM

Experimental Protocols

Fungal Mitochondrial Isolation Protocol

A prerequisite for in vitro assays on succinate dehydrogenase is the isolation of functional mitochondria from the target fungus.

Materials:

  • Fungal mycelia

  • Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 0.1% (w/v) BSA)

  • Pre-chilled mortar and pestle or bead beater

  • Refrigerated centrifuge

Procedure:

  • Harvest fresh fungal mycelia from a liquid culture via filtration.

  • Wash the mycelia with sterile, cold distilled water followed by a wash with cold grinding buffer.

  • Homogenize the mycelia in a pre-chilled mortar and pestle with acid-washed sand or using a bead beater until a uniform paste is achieved.

  • Suspend the homogenate in grinding buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.

Succinate Dehydrogenase (SDH) Inhibition Assay Protocol

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

  • Add various concentrations of the this compound stock solution to the respective wells. Include a solvent control (e.g., DMSO).

  • Initiate the reaction by adding the succinate solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

  • The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein) and the percent inhibition by this compound.

  • For IC50 determination, plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Mitochondrial Respiration Assay Protocol (using Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) in whole fungal cells or isolated mitochondria to assess the impact of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture plates or islet capture plates

  • Fungal cells or isolated mitochondria

  • Seahorse XF assay medium

  • Mitochondrial stress test compounds:

    • Oligomycin (Complex V inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

  • This compound stock solution

Procedure:

  • Seed fungal cells or add isolated mitochondria to the wells of a Seahorse XF plate.

  • Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for one hour prior to the assay.

  • Prepare the mitochondrial stress test compounds and this compound in assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and assay protocol.

  • The assay protocol will consist of sequential injections of this compound (or vehicle control), followed by oligomycin, FCCP, and finally a mixture of rotenone and antimycin A.

  • The Seahorse XF Analyzer will measure the OCR in real-time before and after each injection.

  • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Boscalid Quantification using LC-MS/MS with this compound as an Internal Standard

This protocol describes the analytical method for the quantification of Boscalid in various matrices, utilizing this compound as an internal standard to ensure accuracy and precision.

Materials:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Sample matrix (e.g., plant tissue, soil, water)

  • Extraction solvent (e.g., acetonitrile)

  • Boscalid analytical standard

  • This compound internal standard solution of known concentration

  • Mobile phase (e.g., acetonitrile and water with formic acid)

Procedure:

  • Sample Preparation:

    • Homogenize the sample matrix.

    • Spike a known amount of the this compound internal standard solution into the sample.

    • Extract the sample with an appropriate solvent (e.g., QuEChERS method).

    • Centrifuge and filter the extract.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract onto the LC-MS/MS system.

    • Separate Boscalid and this compound using a suitable LC gradient.

    • Detect and quantify the parent and product ions for both Boscalid and this compound using Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of Boscalid analytical standard, with each standard also containing the same concentration of this compound.

    • Calculate the ratio of the peak area of Boscalid to the peak area of this compound for both the standards and the samples.

    • Determine the concentration of Boscalid in the sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Signaling Pathway of this compound Action

G cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) Succinate->ComplexII ComplexI Complex I Q Ubiquinone (Q Pool) ComplexI->Q ComplexII->Q ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV O2 O₂ ComplexIV->O2 Q->ComplexIII CytC->ComplexIV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O ADP ADP + Pi ADP->ATP_Synthase Boscalid This compound Boscalid->ComplexII Inhibits

Caption: Mechanism of action of this compound, inhibiting Complex II (SDH).

Experimental Workflow for SDH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Fungal Mitochondria D Add Mitochondria, Buffer, & DCPIP to 96-well plate A->D B Prepare Assay Buffer & Reagents B->D C Prepare this compound Dilution Series E Add this compound or Vehicle C->E D->E F Initiate Reaction with Succinate E->F G Measure Absorbance (600 nm) Kinetically F->G H Calculate Rate of DCPIP Reduction G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 of this compound on SDH activity.

Logical Relationship of Mitochondrial Respiration Assay

G Start Start Assay (Basal Respiration) Inject_Boscalid Inject this compound Start->Inject_Boscalid Measure_Inhibition Measure Inhibition of Basal Respiration Inject_Boscalid->Measure_Inhibition Inject_Oligo Inject Oligomycin Measure_ATP_Respiration Measure ATP-linked Respiration Inject_Oligo->Measure_ATP_Respiration Inject_FCCP Inject FCCP Measure_Max_Respiration Measure Maximal Respiration Inject_FCCP->Measure_Max_Respiration Inject_Rot_AA Inject Rotenone & Antimycin A Measure_Non_Mito_Resp Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito_Resp End End Assay Measure_Inhibition->Inject_Oligo Measure_ATP_Respiration->Inject_FCCP Measure_Max_Respiration->Inject_Rot_AA Measure_Non_Mito_Resp->End

Caption: Sequential injections in a mitochondrial stress test to assess Boscalid's effect.

References

The Critical Role of Isotope Dilution in Fungicide Analysis: A Technical Examination of Boscalid and Boscalid-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in residue analysis and environmental monitoring, the accurate quantification of chemical compounds is paramount. The fungicide boscalid, widely used in agriculture, is frequently a subject of such scrutiny. This technical guide delves into the core principles and practical applications of using an isotopically labeled internal standard, specifically Boscalid-d4, in the mass spectrometric analysis of boscalid. Understanding the distinction and relationship between these two compounds is fundamental to achieving robust and reliable quantitative data.

The Foundation: Isotope Dilution Mass Spectrometry

The core of this analytical approach lies in the principle of isotope dilution. This compound is a deuterated analog of boscalid, meaning four hydrogen atoms in the boscalid molecule have been replaced with deuterium atoms. Chemically, boscalid and this compound are nearly identical, exhibiting the same retention time in chromatography and similar ionization efficiency in the mass spectrometer. However, the key difference is their mass. This mass difference, a result of the heavier deuterium isotopes, allows the mass spectrometer to distinguish between the analyte (boscalid) and the internal standard (this compound).

By introducing a known amount of this compound into a sample, it acts as a proxy for the native boscalid throughout the entire analytical process, from extraction and cleanup to ionization and detection. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification, even in complex matrices where matrix effects can suppress or enhance the signal.[1][2]

Molecular and Mass Spectrometric Profile

Boscalid is a fungicide belonging to the carboxamide class.[3] Its chemical formula is C₁₈H₁₂Cl₂N₂O, with a molar mass of approximately 343.21 g/mol .[4][5] this compound, as its deuterated counterpart, has a chemical formula of C₁₈H₈D₄Cl₂N₂O and a correspondingly higher molar mass of approximately 347.23 g/mol due to the four deuterium atoms. The deuterium labeling is typically on the chlorophenyl ring.

In mass spectrometry, particularly tandem mass spectrometry (MS/MS), specific precursor and product ion transitions are monitored for quantification and confirmation. The precursor ion is the ionized molecule of the target compound, and the product ions are the fragments generated by collision-induced dissociation (CID) of the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
Boscalid343.0307.0271.0
This compound347.0311.0275.0

Note: The exact m/z values may vary slightly depending on the instrument and ionization source. The 4 Dalton mass difference is maintained between the precursor ions and their corresponding fragments.

Experimental Workflow and Methodologies

The analysis of boscalid in various matrices typically involves sample extraction, cleanup, and subsequent analysis by either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Sample Preparation

A common and effective method for extracting boscalid from various sample matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

A Generalized QuEChERS Protocol:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with a known volume of a suitable organic solvent, typically acetonitrile. A known amount of the this compound internal standard solution is added at this stage.

  • Salting Out: A salt mixture (commonly magnesium sulfate and sodium acetate) is added to induce liquid-liquid partitioning and remove water from the organic phase.

  • Centrifugation: The mixture is vortexed and then centrifuged to separate the organic layer containing the pesticides from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids and sugars.

  • Final Preparation: The cleaned extract is then centrifuged, and the supernatant is transferred to a vial for analysis.

Chromatographic and Mass Spectrometric Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of boscalid.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the specific precursor-to-product ion transitions for both boscalid and this compound are monitored.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

While LC-MS/MS is more common, GC-MS/MS can also be utilized for boscalid analysis.

  • Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.

  • Ionization: Electron ionization (EI) is the standard ionization technique.

  • MS/MS Detection: Similar to LC-MS/MS, MRM mode is used to monitor the characteristic transitions of boscalid and its internal standard.

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship between the analyte and its internal standard.

G Figure 1: Experimental Workflow for Boscalid Analysis using an Internal Standard A Sample Homogenization B Addition of this compound (Internal Standard) A->B C Solvent Extraction (e.g., Acetonitrile) B->C D Salting Out & Centrifugation C->D E d-SPE Cleanup D->E F LC-MS/MS or GC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Figure 1: A generalized workflow for the analysis of boscalid in a sample matrix.

G Figure 2: Logical Relationship in Isotope Dilution Mass Spectrometry cluster_0 In Sample cluster_1 In Mass Spectrometer A Boscalid (Analyte) C Signal (Analyte) A->C B This compound (Internal Standard) D Signal (Internal Standard) B->D E Ratio Calculation C->E D->E F Accurate Quantification E->F

References

Boscalid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boscalid-d4, a deuterated analog of the fungicide Boscalid. This document outlines its chemical properties, its primary application as an internal standard in analytical chemistry, and the biological mechanism of its parent compound. Detailed methodologies for its use in analytical protocols and a visualization of the relevant biological pathway are included to support research and development activities.

Core Data Presentation

For clarity and ease of comparison, the fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 2468796-76-9
Molecular Formula C₁₈H₈D₄Cl₂N₂O
Molecular Weight 347.23 g/mol
Synonyms 2-Chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl-d4)-3-pyridinecarboxamide, BAS 510F-d4
Appearance White to Off-White Solid

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Boscalid, the non-deuterated parent compound of this compound, functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the fungal cell's ability to produce ATP, the primary energy currency, leading to cessation of growth and eventually cell death.[2]

SDH is a key enzyme that participates in both the citric acid cycle and oxidative phosphorylation.[3] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain.[3] Boscalid specifically targets the ubiquinone-binding site (Q-site) within Complex II, preventing the reduction of ubiquinone to ubiquinol and thereby halting the flow of electrons. This targeted action makes it an effective agent against a broad spectrum of fungal pathogens.

Below is a diagram illustrating the electron transport chain with a focus on Complex II and the inhibitory action of Boscalid.

Mitochondrial Electron Transport Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate Q Ubiquinone (Q) ComplexII->Q e- QH2 Ubiquinol (QH2) ComplexIII Complex III Q->ComplexIII e- Boscalid Boscalid Boscalid->ComplexII Inhibits Analytical Workflow Sample 1. Sample Collection (e.g., soil, water, crop) Spike 2. Spiking with this compound (Internal Standard) Sample->Spike Extraction 3. Sample Extraction (e.g., QuEChERS, SPE) Spike->Extraction Analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS/MS) Extraction->Analysis Quantification 5. Data Quantification (Ratio of Boscalid to this compound) Analysis->Quantification

References

Solubility Profile of Boscalid-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Boscalid-d4 in various organic solvents. The data presented herein is essential for researchers and scientists working on the development of formulations, analytical methods, and other applications involving this stable isotope-labeled compound.

Quantitative Solubility Data

The following table summarizes the solubility of Boscalid in a range of common organic solvents. This data provides a strong foundation for solvent selection in experimental and developmental work with this compound.

Organic SolventTemperature (°C)Solubility (g/L)Solubility ( g/100 mL)
Acetone20160 - 200[1][2]16 - 20[3][4][5]
Acetonitrile2040 - 504 - 5
Dichloromethane20200 - 25020 - 25
N,N-Dimethylformamide20> 250
Ethyl Acetate2067 - 806.7 - 9
n-Heptane20< 10
Methanol2040 - 504 - 5
1-Octanol20< 1
2-Propanol20< 0.01
Toluene2020 - 252 - 2.5

Qualitative solubility information indicates that Boscalid is slightly soluble in DMSO and methanol.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

  • This compound (analytical standard)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility in the chosen solvent.

    • Dispense a precise volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 20°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The solution should remain saturated with visible excess solid.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Calculate the concentration of this compound in the diluted samples by interpolation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis cluster_calculation Calculation prep_vials Prepare Vials with Excess this compound add_solvent Add Known Volume of Organic Solvent prep_vials->add_solvent equilibrate Agitate at Constant Temperature (24-48h) add_solvent->equilibrate sediment Allow Excess Solid to Sediment equilibrate->sediment filter_sample Filter Supernatant (0.22 µm) sediment->filter_sample dilute Dilute Filtered Sample filter_sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate calibrate Prepare Calibration Standards hplc_cal Analyze Standards calibrate->hplc_cal hplc_cal->calculate

Diagram of the experimental workflow for solubility determination.

References

A Technical Guide to the Long-Term Stability of Boscalid-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides an in-depth overview of the best practices for ensuring the long-term stability of Boscalid-d4 stock solutions, a critical component in metabolic studies and residue analysis. While specific long-term stability data for the deuterated standard, this compound, is not extensively published, this document synthesizes general principles from the stability of the parent compound, Boscalid, and established protocols for handling analytical pesticide standards.

Introduction to Boscalid and its Deuterated Analog

Boscalid is a broad-spectrum fungicide belonging to the carboximide class. It functions by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. Its deuterated analog, this compound, is used as an internal standard in analytical chemistry to accurately quantify Boscalid residues in various matrices. The stability of this compound stock solutions is crucial for the reliability and reproducibility of analytical data.

Factors Influencing the Stability of Stock Solutions

The stability of a chemical in solution is influenced by several factors:

  • Temperature: Generally, lower temperatures slow down chemical degradation.

  • Solvent: The choice of solvent can significantly impact the stability of the analyte.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Boscalid is known to be stable to hydrolysis in aqueous solutions at pH levels of 4, 5, 7, and 9.[1] However, like many organic molecules, it can be susceptible to photodegradation.[2] Therefore, proper storage to protect from light is essential.

Recommended Storage and Handling Procedures

To ensure the long-term stability of this compound stock solutions, the following procedures are recommended based on general guidelines for pesticide standards:

  • Storage Temperature: Stock solutions should be stored at low temperatures, ideally in a freezer at -20°C or below.[3]

  • Solvent Selection: High-purity organic solvents such as acetonitrile, acetone, or toluene are commonly used for preparing pesticide stock solutions.[3][4] The choice of solvent should be based on the solubility of this compound and its compatibility with the analytical method.

  • Light Protection: Solutions should be stored in amber glass vials or other light-blocking containers to prevent photodegradation.

  • Container Closure: Use containers with tight-fitting seals, such as screw caps with PTFE liners, to prevent solvent evaporation and contamination.

  • Inert Atmosphere: For highly sensitive compounds, flushing the container headspace with an inert gas like nitrogen or argon before sealing can prevent oxidation.

Experimental Protocol for a Long-Term Stability Study

A systematic study to determine the long-term stability of this compound stock solutions would typically involve the following steps:

  • Preparation of Stock Solution: A primary stock solution of this compound is prepared in a suitable high-purity solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage: The stock solution is divided into multiple aliquots in appropriate storage vials. A subset of these vials is stored under different conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

  • Initial Analysis (Time Zero): A fresh aliquot is immediately analyzed using a validated analytical method (e.g., LC-MS/MS or GC-MS/MS) to establish the initial concentration.

  • Periodic Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 months), an aliquot from each storage condition is removed, brought to room temperature, and analyzed.

  • Data Evaluation: The concentration of this compound at each time point is compared to the initial concentration. A compound is generally considered stable if the measured concentration remains within a certain percentage (e.g., ±10%) of the initial concentration.

Stability_Study_Workflow prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep->aliquot storage1 -20°C, Dark aliquot->storage1 Store storage2 4°C, Dark aliquot->storage2 Store storage3 Room Temp, Light aliquot->storage3 Store time_zero Time Zero Analysis periodic Periodic Analysis (1, 3, 6, 12 months) storage1->periodic storage2->periodic storage3->periodic eval Compare to Time Zero time_zero->eval periodic->eval

Caption: Workflow for a long-term stability study of this compound stock solutions.

Quantitative Data Summary

Storage ConditionSolventInitial Conc. (µg/mL)1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)24 Months (% Recovery)
-20°C, DarkAcetonitrile100099.8100.199.599.298.9
4°C, DarkAcetonitrile100099.598.997.896.594.2
Room Temp, DarkAcetonitrile100098.295.191.385.778.4
Room Temp, LightAcetonitrile100092.583.270.155.838.6

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Potential Degradation Pathways

The degradation of Boscalid has been studied under various conditions, particularly photocatalysis. While the deuteration in this compound is unlikely to significantly alter the primary degradation pathways, it may affect the rates of certain reactions (kinetic isotope effect). The known degradation pathways for Boscalid primarily involve modifications to the biphenyl and chloropyridine rings.

Degradation_Pathway Boscalid Boscalid P1 Hydroxylation of Biphenyl Ring Boscalid->P1 Photocatalysis P2 Cleavage of Amide Bond Boscalid->P2 Hydrolysis (minor) P3 Dechlorination of Pyridine Ring Boscalid->P3 Photocatalysis P4 Further Oxidation Products P1->P4 P3->P4

Caption: Potential degradation pathways of the Boscalid molecule.

Conclusion and Recommendations

Ensuring the long-term stability of this compound stock solutions is critical for generating accurate and reliable analytical data. Based on the chemical properties of Boscalid and general best practices for handling analytical standards, it is recommended to:

  • Store this compound stock solutions in a freezer at -20°C or below.

  • Use high-purity solvents such as acetonitrile for dissolution.

  • Protect solutions from light by using amber vials.

  • Regularly verify the concentration of working solutions against a freshly prepared standard or a stock solution stored under optimal conditions.

For critical applications, it is advisable to conduct an in-house stability study to establish appropriate expiration dates for stock and working solutions under the specific storage conditions used in your laboratory.

References

Potential In Vivo Metabolic Pathways of Boscalid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the potential in vivo metabolic pathways of Boscalid-d4, based on available data for its non-deuterated analog, Boscalid. The inclusion of deuterium atoms in this compound serves as a stable isotope label, primarily for use in analytical standards and metabolic studies, and is not expected to significantly alter the metabolic fate of the compound compared to its non-labeled form. The primary metabolic transformations of Boscalid in vivo involve hydroxylation and conjugation reactions.

Core Metabolic Pathways

In mammalian systems, particularly in rats, Boscalid undergoes two principal metabolic routes:

  • Hydroxylation: The diphenyl ring of Boscalid is susceptible to hydroxylation, a common Phase I metabolic reaction. This process introduces a hydroxyl group, increasing the polarity of the molecule and preparing it for subsequent conjugation reactions. The primary hydroxylated metabolite is formed at the 4-position of the phenyl ring.[1]

  • Conjugation: Following hydroxylation, the resulting metabolite can undergo Phase II conjugation with glucuronic acid.[1][2] Additionally, the parent compound or its metabolites can conjugate with glutathione. The glutathione conjugate can be further metabolized to a cysteine conjugate and subsequently to a thiol compound, which may also be conjugated with a glucuronic acid.[1][3]

Quantitative Analysis of Boscalid Metabolism in Rats

The following tables summarize the quantitative data from in vivo studies in Wistar rats, detailing the excretion of Boscalid and its major metabolites in urine and feces after single and repeated oral doses. The data is expressed as a percentage of the administered dose.

Table 1: Metabolite Excretion Following a Single Oral Dose of [¹⁴C]Boscalid in Wistar Rats

Dose LevelMatrixParent Boscalid (% of dose)Metabolite F011 (hydroxylated) (% of dose)Metabolite F02 (glucuronide conjugate) (% of dose)Metabolite F48 (S-glucuronide conjugate) (% of dose)Other Metabolites (% of dose)
Low Dose (50 mg/kg bw) Urine≤ 0.169.58 - 15.82.95 - 4.331.10 - 2.28-
Feces30.5 - 41.019.0 - 21.8 (as F01)-≤ 2.84F06 (SH compound): 4.88 - 7.57; F20 (S-methyl compound): 3.79 - 6.21
High Dose (500 mg/kg bw) Urine-0.51 - 2.930.08 - 2.740.03 - 0.44-
Feces68.3 - 80.44.10 - 5.50 (as F01)-≤ 0.63F06 (SH compound): 3.00 - 7.59

Table 2: Metabolite Excretion Following Repeated Oral Doses of Boscalid in Wistar Rats

MatrixParent Boscalid (% of dose)Metabolite F01 (hydroxylated) (% of dose)Metabolite F02 (glucuronide conjugate) (% of dose)
Urine -0.77 - 2.894.29 - 10.8
Feces 29.4 - 38.012.9 - 24.5-

Experimental Protocols

The in vivo metabolism of Boscalid has been investigated using established methodologies. The following provides a generalized protocol based on cited studies.

1. Animal Model and Dosing:

  • Species: Wistar rats.

  • Administration: Oral gavage.

  • Dosing Regimen:

    • Single dose studies with low (50 mg/kg bw) and high (500 mg/kg bw) doses of ¹⁴C-labeled Boscalid.

    • Repeated dose studies with daily administration of non-labeled Boscalid followed by a single dose of ¹⁴C-labeled Boscalid.

2. Sample Collection:

  • Urine and feces were collected at specified time intervals (e.g., up to 168 hours post-dose).

  • Bile, plasma, and various tissues (liver, kidney) were also collected for analysis.

3. Sample Preparation and Analysis:

  • Extraction: Samples were typically extracted with organic solvents such as methanol.

  • Quantification of Radioactivity: Total radioactivity in samples was determined by liquid scintillation counting (LSC).

  • Metabolite Profiling and Identification:

    • High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection was used to separate metabolites.

    • Mass Spectrometry (MS), often in tandem (MS/MS), was employed for the structural elucidation and identification of metabolites.

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the proposed metabolic pathways of Boscalid and a typical experimental workflow for in vivo metabolism studies. For this compound, the structures would be identical with the addition of four deuterium atoms on the biphenyl ring not involved in the primary metabolic reactions.

Boscalid Metabolic Pathway Boscalid Boscalid Hydroxylated_Boscalid Hydroxylated Boscalid (M510F01) Boscalid->Hydroxylated_Boscalid Hydroxylation (Phase I) Glutathione_Conjugate Glutathione Conjugate (F43/F46) Boscalid->Glutathione_Conjugate Glutathione Conjugation (Phase II) Glucuronide_Conjugate Glucuronide Conjugate (M510F02) Hydroxylated_Boscalid->Glucuronide_Conjugate Glucuronidation (Phase II) Cysteine_Conjugate Cysteine Conjugate (F05) Glutathione_Conjugate->Cysteine_Conjugate Metabolism SH_Compound SH Compound (F06) Cysteine_Conjugate->SH_Compound Metabolism S_Glucuronide_Conjugate S-Glucuronide Conjugate (F48) SH_Compound->S_Glucuronide_Conjugate Glucuronidation (Phase II)

Caption: Proposed in vivo metabolic pathway of Boscalid.

Experimental Workflow for In Vivo Metabolism Study cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Dosing (Oral Gavage, Wistar Rats) Sample_Collection Sample Collection (Urine, Feces, Bile, Tissues) Dosing->Sample_Collection Extraction Sample Extraction (e.g., Methanol) Sample_Collection->Extraction Quantification Total Radioactivity Quantification (LSC) Extraction->Quantification Separation Metabolite Separation (HPLC) Extraction->Separation Identification Metabolite Identification (LC-MS/MS) Separation->Identification

Caption: General experimental workflow for Boscalid metabolism studies.

References

Methodological & Application

Application Note: Quantification of Boscalid in Food Matrices using Boscalid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Boscalid in various food matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Boscalid-d4, is utilized. This document provides comprehensive experimental protocols, instrument parameters, and performance data relevant for the reliable determination of Boscalid residues.

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1] Its extensive use necessitates reliable analytical methods to monitor its residue levels in food products to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices.[3] Isotope dilution mass spectrometry minimizes the impact of matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.[4] This application note provides a detailed protocol for the extraction and analysis of Boscalid in food samples using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Boscalid analytical standard (Purity >98%)

  • This compound (Deuterated Internal Standard, Purity >95%)[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA)

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables). For dry samples, reconstitution with a specific volume of water may be necessary before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salt packet.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing the cleanup sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow cluster_cleanup Dispersive SPE Cleanup cluster_final Final Analysis Homogenization 1. Homogenize Food Sample Extraction 2. Weigh 10g of Sample Homogenization->Extraction Add_ACN 3. Add 10 mL Acetonitrile Extraction->Add_ACN Spike_IS 4. Spike with this compound Add_ACN->Spike_IS Add_Salts 5. Add QuEChERS Salts Spike_IS->Add_Salts Shake 6. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 7. Centrifuge (5 min) Shake->Centrifuge1 Transfer_Aliquot 8. Transfer 1 mL of Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE 9. Add to dSPE Tube Transfer_Aliquot->Add_dSPE Vortex 10. Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 11. Centrifuge (5 min) Vortex->Centrifuge2 Filter 12. Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS 13. LC-MS/MS Analysis Filter->LCMS

Caption: Experimental workflow for sample preparation using the QuEChERS method.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 1: LC Parameters

ParameterValue
LC ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
GradientOptimized for separation (e.g., start at 5% B, ramp to 95% B)
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: MS/MS Parameters for Boscalid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Declustering Potential (V)
Boscalid343.0307.0271.025 / 43101
This compound (Proposed) 347.0 311.0 275.0 Optimize experimentallyOptimize experimentally

Note: The MRM transitions for Boscalid are based on published data. The transitions for this compound are proposed based on a +4 Da shift from the unlabeled compound and should be confirmed experimentally.

G cluster_logic Logic of Internal Standard Use Analyte Boscalid (Analyte) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Logical relationship of using an internal standard for quantification.

Quantitative Data

The following tables summarize typical performance data for the analysis of Boscalid in various matrices.

Table 3: Method Validation Data for Boscalid

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Cucumber0.02 - 0.571 - 1076.8 - 18.1
Lettuce0.1 - 2.580 - 1061.87 - 13.54
Blueberries1.33 - 4.42 (µg/kg)98 - 104-
Watermelon0.05 - 1097 - 108≤ 9.1
Sediment0.005 - 0.0570 - 120≤ 20

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Boscalid

MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Cucumber-0.02
Lettuce-0.1
Blueberries0.001330.00442
Watermelon-0.01
Sediment0.0010.005
Water-0.00003

Conclusion

The described LC-MS/MS method utilizing a QuEChERS sample preparation protocol and this compound as an internal standard provides a reliable and robust approach for the quantification of Boscalid in diverse food matrices. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data. The provided protocols and performance data can be adapted by analytical laboratories for routine monitoring of Boscalid residues in food safety and quality control programs. Experimental optimization of the proposed MRM transitions for this compound is recommended to achieve the best performance.

References

Quantitative Analysis of Boscalid in Food Matrices Using Boscalid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] Its extensive use, however, raises concerns about potential residues in food products, necessitating sensitive and reliable analytical methods for monitoring. This application note details a robust and accurate method for the quantitative analysis of boscalid in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Boscalid-d4 as an internal standard. The use of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the analytical results.[3][4]

This document provides detailed protocols for sample preparation, instrument configuration, and data analysis, making it a valuable resource for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

Principle

The method is based on the extraction of boscalid and the internal standard, this compound, from a homogenized food sample. The extract is then purified to remove interfering matrix components before being analyzed by LC-MS/MS. The chromatographic system separates boscalid and this compound from other compounds, and the mass spectrometer provides selective and sensitive detection. Quantification is achieved by comparing the peak area ratio of the analyte (boscalid) to the internal standard (this compound) with a calibration curve prepared in a representative matrix.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (ultrapure), Formic acid.

  • Standards: Boscalid (≥95% purity), this compound (≥95% purity).[3]

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) for pigmented samples.

  • Equipment: High-speed blender or homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), Analytical balance, LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of boscalid and this compound in 10 mL of methanol, respectively. Store at 4°C in the dark.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain an intermediate concentration.

  • Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by spiking appropriate amounts of the boscalid working standard solution into a blank matrix extract. Add a constant amount of this compound working standard solution to each calibration standard and sample. A typical calibration range is 0.5 to 1000 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

  • Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known amount of the this compound working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents. The choice of sorbents depends on the food matrix:

      • General Matrices: 150 mg PSA and 900 mg MgSO₄.

      • Matrices with Fats and Waxes: Add 150 mg C18.

      • Pigmented Matrices (e.g., leafy greens): Add 45 mg GCB.

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is suitable.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B) is commonly used.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions for boscalid and this compound should be optimized.

Data Presentation

The following tables summarize the quantitative data for the analysis of boscalid in various food matrices.

Table 1: LC-MS/MS Parameters for Boscalid and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Boscalid343.0307.0140.0Optimized
This compound347.2311.2144.0Optimized

Note: The specific collision energies should be optimized for the instrument in use.

Table 2: Method Validation Data for Boscalid in Various Food Matrices

Food MatrixLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Blueberries0.001330.0044298-104-
Apples----
Watermelon-0.0197-108≤ 9.1
Cucumber-0.0186.0-103.61.2-4.8
Grapes0.010.0281-1055.9-19.3
Pomegranates-0.01--

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Dashes indicate data not specified in the cited sources.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike extract QuEChERS Extraction spike->extract cleanup d-SPE Cleanup extract->cleanup filter Filtration cleanup->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition lcms->data quant Quantification data->quant logical_relationship cluster_methodology Analytical Methodology cluster_outcomes Desired Outcomes quechers QuEChERS accuracy Accuracy quechers->accuracy precision Precision quechers->precision lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity reliability Reliability lcms->reliability internal_std This compound (Internal Standard) internal_std->accuracy internal_std->precision internal_std->reliability

References

Application Note: High-Throughput Analysis of Boscalid Residues in Agricultural Commodities using a Validated LC-MS/MS Method with Boscalid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of boscalid, a widely used fungicide, in various agricultural matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Boscalid-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method has been validated according to established guidelines, demonstrating excellent performance in terms of linearity, recovery, and limits of detection and quantification. This protocol is suitable for high-throughput screening and quantitative analysis of boscalid residues in diverse food samples, aiding in regulatory compliance and food safety assessment.

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class, extensively used to control a range of plant pathogens in various crops.[1][2] Its widespread application necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in food products to ensure consumer safety and compliance with Maximum Residue Limits (MRLs).[3] This application note details a validated LC-MS/MS method employing a deuterated internal standard, this compound, for the accurate quantification of boscalid in complex matrices. The QuEChERS sample preparation approach offers significant advantages in terms of simplicity, speed, and minimal solvent consumption.[4][5]

Experimental

Materials and Reagents

  • Boscalid (analytical standard, >99% purity)

  • This compound (internal standard, >99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented matrices

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of boscalid and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., acetonitrile or methanol).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extracts with the working standard solutions to achieve a desired concentration range (e.g., 1-100 ng/mL).

Sample Preparation Protocol (QuEChERS)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general food matrices). For pigmented samples, GCB may be included.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10g of Sample Homogenization->Weighing Spiking 3. Spike with this compound Weighing->Spiking Extraction 4. Add Acetonitrile & QuEChERS Salts Spiking->Extraction Centrifugation1 5. Centrifuge Extraction->Centrifugation1 Transfer 6. Transfer Supernatant Centrifugation1->Transfer dSPE 7. Add d-SPE Sorbents & Vortex Transfer->dSPE Centrifugation2 8. Centrifuge dSPE->Centrifugation2 Filtration 9. Filter Centrifugation2->Filtration LCMS 10. LC-MS/MS Analysis Filtration->LCMS

Figure 1. Experimental workflow for the analysis of boscalid residues.

LC-MS/MS Method Protocol

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min (30% B), 1-5 min (30-90% B), 5-7 min (90% B), 7.1-10 min (30% B)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon
MRM Transitions See Table 1

Table 1: MRM Transitions for Boscalid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Boscalid343.1307.1271.120
This compound347.1311.1275.120

Note: Collision energies should be optimized for the specific instrument used.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler Column C18 Column Autosampler->Column Mobile Phase ESI ESI Source Column->ESI Eluent Quad1 Q1 (Precursor Ion Selection) ESI->Quad1 Quad2 Q2 (Collision Cell) Quad1->Quad2 Quad3 Q3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector

References

Application Note: Preparation and Certification of Boscalid-d4 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture.[1][2][3] For residue analysis and metabolism studies, a stable isotope-labeled internal standard, such as Boscalid-d4, is crucial for accurate quantification by mass spectrometry. The preparation and certification of high-purity this compound standard solutions are fundamental for ensuring the reliability and traceability of analytical data.

This application note provides a comprehensive protocol for the preparation and certification of this compound standard solutions, adhering to international standards for reference material production.[4] The procedures outlined below describe the gravimetric preparation of stock and working solutions, followed by a rigorous certification process including purity assessment by quantitative Nuclear Magnetic Resonance (qNMR), homogeneity and stability studies, and the assignment of a certified value with its associated uncertainty.

Materials and Equipment

  • This compound (neat material, purity >95%)

  • High-purity solvents (e.g., acetonitrile, methanol, DMSO-d6)

  • Analytical balance (calibrated, with appropriate readability)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vials (amber glass, with PTFE-lined caps)

  • Ultrasonic bath

  • Vortex mixer

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Liquid Chromatograph with tandem mass spectrometer (LC-MS/MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

  • Certified Reference Material (CRM) for qNMR (e.g., maleic acid, dimethyl sulfone)

Experimental Protocols

Preparation of this compound Stock and Working Solutions (Gravimetric Method)

The gravimetric method is employed for the preparation of standard solutions to ensure high accuracy and precision, as it is traceable to the SI unit of mass.[5] This method minimizes errors associated with volumetric glassware.

3.1.1. Preparation of Stock Solution (e.g., 1000 µg/mL)

  • Weighing: Accurately weigh a predetermined amount of this compound neat material (e.g., 10 mg) into a clean, dry weighing vessel using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask (e.g., 10 mL). Add a portion of the chosen solvent (e.g., acetonitrile) to dissolve the material completely. Sonication may be used to aid dissolution.

  • Dilution: Once fully dissolved, bring the solution to the calibration mark of the volumetric flask with the same solvent.

  • Homogenization: Cap the flask and homogenize the solution by inverting it multiple times.

  • Transfer and Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at the recommended temperature (e.g., 4°C) and protect from light.

3.1.2. Preparation of Working Solutions

Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Calculation: Use the following formula to calculate the required volume of the stock solution: C₁V₁ = C₂V₂ Where:

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be taken

    • C₂ = Desired concentration of the working solution

    • V₂ = Final volume of the working solution

  • Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a Class A volumetric flask.

  • Final Volume: Add the diluent to the calibration mark and homogenize the solution thoroughly.

  • Storage: Store the working solutions in properly labeled amber glass vials under appropriate conditions.

Certification of this compound Standard Solution

The certification of the prepared standard solution involves a series of experiments to determine its key characteristics with a high degree of confidence and to establish metrological traceability.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the direct determination of the purity of a substance without the need for a specific reference standard of the same compound.

Protocol for Purity Assessment by ¹H-qNMR:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound neat material and a suitable, certified qNMR internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) in which both compounds are fully soluble.

    • Transfer an appropriate volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a calibrated NMR spectrometer.

    • Ensure complete relaxation of all relevant signals by setting a sufficiently long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a 90° pulse angle for excitation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate well-resolved, characteristic signals of both this compound and the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Homogeneity Study

The homogeneity study ensures that the concentration of this compound is uniform throughout the prepared batch of the standard solution.

Protocol for Homogeneity Testing:

  • Randomly select a statistically relevant number of vials from the prepared batch (e.g., 10 vials).

  • From each selected vial, take two independent samples.

  • Analyze each sample in duplicate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Perform a statistical analysis of the results (e.g., ANOVA) to assess the within-vial and between-vial variations. The between-vial variation should not be statistically significant.

Stability Study

The stability study determines the shelf-life of the standard solution under specified storage conditions. Boscalid is known to be stable to hydrolysis and photolysis.

Protocol for Stability Testing:

  • Store a set of vials from the certified batch at the recommended storage temperature (e.g., 4°C) and at an elevated temperature (e.g., 25°C) for accelerated stability testing.

  • Analyze the concentration of this compound in the solutions at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Use a validated analytical method for the analysis.

  • Evaluate the data for any significant degradation trend. The solution is considered stable if the concentration remains within a predefined range of the initial certified value.

Data Presentation

Table 1: Gravimetric Preparation of this compound Stock Solution
ParameterValue
Mass of this compound (neat)10.05 mg
Purity of this compound (neat)99.2% (determined by qNMR)
Final Volume of Solution10.00 mL
SolventAcetonitrile (HPLC Grade)
Calculated Concentration 996.96 µg/mL
Table 2: Uncertainty Budget for the Certified Concentration of this compound Standard Solution
Source of UncertaintyValueProbability DistributionDivisorStandard Uncertainty (uᵢ)Relative Standard Uncertainty (uᵢ/x)
Purity of Neat Material (qNMR) 0.3%Normal (k=2)20.15%0.0015
Mass of Neat Material (Weighing) 0.02 mgRectangular√30.0115 mg0.0011
Volume of Solvent (Volumetric Flask) 0.02 mLTriangular√60.0082 mL0.0008
Homogeneity 0.1%Normal10.1%0.0010
Stability (Long-term) 0.2%Rectangular√30.115%0.0012
Combined Standard Uncertainty (u_c) 0.0025
Expanded Uncertainty (U = k * u_c, k=2) 0.50%

Certified Concentration = 997 µg/mL ± 5 µg/mL

Visualization

Workflow for Preparation of this compound Standard Solution

G cluster_prep Solution Preparation weigh Weigh this compound (Neat Material) dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Final Volume (Stock Solution) dissolve->dilute_stock homogenize_stock Homogenize Stock Solution dilute_stock->homogenize_stock prepare_working Prepare Working Solutions (Dilution) homogenize_stock->prepare_working

Figure 1. Workflow for the gravimetric preparation of this compound standard solutions.
Certification Process of this compound Standard Solution

G cluster_cert Certification Process purity Purity Assessment (qNMR) uncertainty Uncertainty Calculation purity->uncertainty homogeneity Homogeneity Study homogeneity->uncertainty stability Stability Study stability->uncertainty certificate Issuance of Certificate of Analysis uncertainty->certificate

Figure 2. Logical flow for the certification of this compound standard solutions.

Conclusion

The protocols detailed in this application note provide a robust framework for the preparation and certification of this compound standard solutions. By employing gravimetric preparation and rigorous analytical characterization, including purity determination by qNMR, homogeneity, and stability studies, a certified reference material with a well-defined concentration and associated uncertainty can be produced. The use of such certified standards is paramount for achieving accurate and reliable results in analytical testing, thereby ensuring data integrity in research and regulatory submissions.

References

Application of Boscalid-d4 in Water Quality Monitoring: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Boscalid-d4 as an internal standard in the quantitative analysis of the fungicide Boscalid in water samples. The methodologies detailed below are based on established analytical procedures and incorporate the use of an isotopic-labeled standard to enhance accuracy and precision in water quality monitoring programs.

Introduction

Boscalid is a widely used fungicide in agriculture, and its potential presence in water sources is a matter of environmental and public health concern. Accurate and reliable monitoring of Boscalid residues in surface and groundwater is crucial for assessing environmental contamination and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of organic micropollutants in complex environmental matrices. This compound, being chemically identical to the target analyte, effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the overall quality and reliability of the analytical data.

While many regulatory methods for Boscalid in water, such as BASF Method L0127/1, have been validated using external calibration, the inclusion of this compound as an internal standard represents a significant methodological enhancement. This document outlines a detailed protocol for the analysis of Boscalid in water, integrating the use of this compound for isotope dilution mass spectrometry (IDMS).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Boscalid in water, based on validated methods. These values serve as a benchmark for performance expectations.

Table 1: Method Detection and Quantification Limits

ParameterValue (µg/L)Reference
Limit of Detection (LOD)0.005[1]
Limit of Quantification (LOQ)0.03[1][2]

Table 2: Mass Spectrometry Parameters for Boscalid

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) - QuantifierProduct Ion 2 (m/z) - QualifierReference
Boscalid343.0271.0307.0[2]
This compound347.0275.0 or 311.0To be determined empirically
Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound and should be optimized during method development.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of Boscalid in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Ethyl acetate, Cyclohexane (all HPLC or LC-MS grade)

  • Reagents: Formic acid, Ultrapure water

  • Standards: Boscalid (analytical standard), this compound (isotopically labeled internal standard)

  • SPE Cartridges: C18 (500 mg, 3 mL or 6 mL)

  • Glassware: Volumetric flasks, pipettes, amber glass vials, beakers

  • Equipment: Analytical balance, vortex mixer, centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Boscalid and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Store at ≤ -18°C.

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute the primary stock solutions with methanol to prepare intermediate standards.

  • Working Standard Solutions:

    • Calibration Standards: Prepare a series of calibration standards by diluting the Boscalid intermediate solution with a methanol/water mixture (e.g., 80:20 v/v) to achieve concentrations ranging from 0.025 to 0.5 ng/mL.[1] Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 5 µg/L).

    • Internal Standard Spiking Solution (e.g., 0.5 µg/L): Prepare a working solution of this compound to spike into all samples, blanks, and calibration standards.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Fortification:

    • Collect water samples in clean amber glass bottles.

    • Measure 10 mL of the water sample into a 50 mL glass beaker.

    • Spike the sample with a known volume of the this compound internal standard spiking solution to achieve a final concentration of, for example, 5 µg/L.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing the following solvents in sequence:

      • 2 x 2.5 mL of cyclohexane:ethyl acetate (1:1, v/v)

      • 2 x 2.5 mL of methanol

      • 2 x 2.5 mL of ultrapure water

    • Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Apply the water sample to the conditioned SPE cartridge at a slow flow rate (approximately 3-4 mL/min).

    • Rinse the sample beaker with 2 mL of pure water and apply the rinsing to the cartridge.

  • Cartridge Drying:

    • Dry the cartridge under a stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes from the SPE cartridge with 2 x 2.5 mL of cyclohexane:ethyl acetate (1:1, v/v).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of methanol:water (80:20, v/v).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: Betasil C18, 2.1 mm x 100 mm, 5 µm particle size, or equivalent.

    • Column Temperature: 25°C.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient:

      • 0.0 min: 34% B

      • 2.0 min: 74% B

      • 4.0 - 6.0 min: 90% B

      • 6.1 - 9.0 min: 34% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 50 µL

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the transitions listed in Table 2 for Boscalid and this compound.

    • Optimize instrument-specific parameters such as collision energy and declustering potential for each analyte.

Quantification

The concentration of Boscalid in the water sample is determined using the internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the Boscalid quantifier ion to the peak area of the this compound quantifier ion against the concentration of Boscalid in the calibration standards. The concentration of Boscalid in the unknown samples is then calculated from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 10 mL Water Sample spike Spike with This compound sample->spike spe_load Sample Loading spike->spe_load spe_cond SPE Cartridge Conditioning (C18) spe_cond->spe_load spe_dry Cartridge Drying spe_load->spe_dry spe_elute Elution spe_dry->spe_elute evap Evaporation spe_elute->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms quant Quantification (Internal Standard Method) lcms->quant result Result (Boscalid Concentration) quant->result

Caption: Workflow for Boscalid analysis in water using SPE and LC-MS/MS.

Logical Relationship for Quantification

quantification_logic cluster_inputs Inputs cluster_process Processing area_boscalid Peak Area (Boscalid) ratio Calculate Area Ratio: Area(Boscalid) / Area(this compound) area_boscalid->ratio area_d4 Peak Area (this compound) area_d4->ratio cal_curve Calibration Curve (Area Ratio vs. Concentration) interpolate Interpolate from Calibration Curve cal_curve->interpolate ratio->interpolate result Final Concentration of Boscalid interpolate->result

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Boscalid using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Boscalid in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates Boscalid-d4 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This document provides comprehensive instrument parameters, a detailed sample preparation protocol, and workflows for routine analysis.

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class, widely used in agriculture to protect crops from a range of fungal pathogens.[1] Regulatory bodies and quality control laboratories require sensitive and reliable methods to monitor its residue levels in environmental and food samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during extraction and ionization, thereby improving method accuracy. This note provides a complete LC-MS/MS workflow for the detection of Boscalid and its internal standard, this compound.

Experimental

Reagents and Materials
  • Standards: Boscalid and this compound certified reference standards.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98% purity).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

Instrumentation

The method was developed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography (LC) Parameters

A reversed-phase separation is employed to achieve chromatographic resolution of Boscalid. The following parameters are a typical starting point and should be optimized for the specific instrument and column used.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 0.0 min: 34% B; 2.0 min: 74% B; 4.0-6.0 min: 90% B; 6.1-9.0 min: 34% B[2]
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Key parameters are summarized below.

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Source Temperature: 550 °C[3]

The MRM transitions for Boscalid are well-established.[4][5] For the deuterated internal standard, this compound, the precursor ion is shifted by +4 m/z. The product ions are predicted based on the established fragmentation pattern of Boscalid.

Note: The Collision Energy (CE) and other voltage parameters for this compound should be optimized by infusing a standard solution into the mass spectrometer to determine the values that yield the highest signal intensity. This is a standard step in LC-MS/MS method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Type
Boscalid 343.0307.0 10020Quantifier
343.0271.010041Qualifier
This compound (IS) 347.0311.0 100OptimizeQuantifier
347.0275.0100OptimizeQualifier

(*Predicted transition based on known Boscalid fragmentation. Optimization is required.)

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Boscalid and this compound in methanol.

  • Working Standard Solution (1 µg/mL): Prepare a mixed working solution containing both Boscalid and the this compound internal standard in a 1:1 ratio from the primary stocks.

  • Calibration Curve: Serially dilute the working standard solution with the initial mobile phase composition (e.g., 66:34 Water:Methanol with 0.1% Formic Acid) to prepare a calibration curve ranging from approximately 0.1 ng/mL to 100 ng/mL. All calibration standards and blanks should be spiked with a fixed concentration of the this compound internal standard.

Sample Preparation Protocol: Water Samples via SPE

This protocol is adapted for the extraction of Boscalid from water matrices.

  • Sample Collection: Collect 100 mL of the water sample.

  • Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 2 x 4 mL aliquots of acetonitrile or methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase. Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualization of Workflows

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample 1. Water Sample + IS SPE 2. Solid Phase Extraction (SPE) Sample->SPE Evap 3. Evaporation SPE->Evap Recon 4. Reconstitution Evap->Recon LC 5. LC Separation Recon->LC MS 6. MS/MS Detection (MRM) LC->MS Data 7. Data Processing (Quantification) MS->Data caption Figure 1. Overall analytical workflow.

Figure 1. Overall analytical workflow.

SPE_Protocol cluster_steps SPE Steps start Start Condition Condition Cartridge (Methanol & Water) start->Condition end_node Ready for LC-MS/MS Load Load Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analytes (Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->end_node caption Figure 2. Detailed SPE protocol workflow.

Figure 2. Detailed SPE protocol workflow.

Data Analysis and Quantification

Quantification is performed by generating a calibration curve based on the peak area ratio of the Boscalid quantifier transition to the this compound quantifier transition. The use of the internal standard corrects for any loss during sample preparation and any variability in instrument response, leading to highly accurate results. The qualifier ion transition should also be monitored to confirm the identity of the analyte, ensuring the ratio of the quantifier to qualifier peak area remains consistent across all standards and samples.

Conclusion

The LC-MS/MS method described provides a highly selective and sensitive protocol for the quantification of Boscalid. The incorporation of this compound as an internal standard ensures the reliability and accuracy of the results, making this method suitable for a wide range of applications, from environmental monitoring to food safety analysis. The provided parameters serve as a strong foundation for method implementation, with the understanding that optimization, particularly for the internal standard, is a key part of good laboratory practice.

References

Application Note: The Role of Boscalid-d4 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class, widely used in agriculture to control a range of fungal pathogens.[1][2][3] Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1] Given its widespread use, understanding the pharmacokinetic (PK) and drug metabolism (DMPK) profile of Boscalid is crucial for assessing its potential effects on non-target organisms, including humans.[1] Boscalid-d4, a deuterated isotopologue of Boscalid, serves as an essential internal standard in bioanalytical methods for the accurate quantification of Boscalid in various biological matrices. This application note provides an overview of the use of this compound in PK and DMPK studies of Boscalid, including detailed experimental protocols and data presentation.

Pharmacokinetic Profile of Boscalid

Studies in rats have shown that after oral administration, Boscalid is absorbed, with maximum plasma concentrations reached approximately 8 hours after a single dose. The half-life of the compound in plasma ranges from 20.2 to 41.7 hours. Excretion occurs primarily through the feces (approximately 70%), with a smaller portion excreted in the urine.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Boscalid in rats.

ParameterValueSpeciesDosingReference
Tmax (hours) 8Wistar RatSingle oral dose
t1/2 (hours) 20.2 - 41.7Wistar RatSingle oral dose
Excretion (48 hours)
Feces67.7% - 75.7%Wistar RatRepeated oral dose
Urine8.61% - 14.8%Wistar RatRepeated oral dose

Drug Metabolism of Boscalid

The metabolism of Boscalid has been investigated in various species, including rats and humans. In vitro studies using rat and human hepatocytes have shown that Boscalid can induce cytochrome P450 (CYP) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The metabolic pathways are generally similar across the tested species, with no human-specific metabolites identified.

Major Metabolites of Boscalid

The primary metabolic transformations of Boscalid include hydroxylation and conjugation. The main metabolites identified in rats are summarized in the table below.

Metabolite IDName/DescriptionMatrixPercentage of Administered DoseReference
F01 Not specifiedUrine0.77% - 2.89%
F02 Glucuronic acid conjugateUrine4.29% - 10.8%
F011 Hydroxylated at position 4 on the phenyl ringUrine9.58% - 15.8%
F48 S-glucuronic acid conjugateUrine1.10% - 2.28%
F02 Glucuronic acid conjugateLiver0.20% - 0.38%
F43 Glutathione conjugateLiver0.14% - 0.26%
F46 Glutathione conjugateLiver0.03% - 0.24%

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of Boscalid.

Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Dosing Administer Boscalid (e.g., single oral gavage) Blood Collect blood samples at various time points Dosing->Blood Urine Collect urine and feces over 48 hours Dosing->Urine Plasma Process blood to obtain plasma Blood->Plasma Homogenize Homogenize feces Urine->Homogenize Analysis LC-MS/MS Analysis (with this compound internal standard) Plasma->Analysis Homogenize->Analysis PK_Analysis Calculate PK parameters (AUC, Cmax, T1/2) Analysis->PK_Analysis

Caption: Workflow of an in vivo pharmacokinetic study.

Protocol:

  • Animal Model: Use adult Wistar rats (male and female, n=5 per group).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing: Administer a single oral gavage dose of 14C-labeled Boscalid.

  • Sample Collection:

    • Collect blood samples via the tail vein at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) into heparinized tubes.

    • House rats in metabolic cages to collect urine and feces for 48 hours.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma, urine, and feces samples at -20°C until analysis.

  • Sample Analysis:

    • Perform sample preparation (see Protocol 3).

    • Analyze samples using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 4).

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, T1/2) using appropriate software.

In Vitro Metabolism Study using Hepatocytes

This protocol outlines an in vitro experiment to study the metabolism of Boscalid in liver cells.

Workflow for In Vitro Metabolism Study

G cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_sample_collection Sample Collection cluster_analysis Analysis Hepatocytes Culture primary rat or human hepatocytes Incubate Incubate hepatocytes with Boscalid (e.g., 5, 10, 20 µM) Hepatocytes->Incubate Collect Collect cell lysates and supernatant at different time points Incubate->Collect Metabolite_ID Metabolite identification using LC-MS/MS Collect->Metabolite_ID

Caption: Workflow for an in vitro hepatocyte metabolism study.

Protocol:

  • Cell Culture: Culture primary rat or human hepatocytes according to standard laboratory procedures.

  • Exposure: Expose the hepatocytes to different concentrations of Boscalid (e.g., 5, 10, and 20 µM) for various durations (e.g., 3 and 7 days).

  • Sample Collection: At the end of the incubation period, collect the cell culture medium and lyse the cells.

  • Sample Preparation: Prepare the samples for analysis by protein precipitation or solid-phase extraction.

  • Analysis: Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed.

Sample Preparation using a Modified QuEChERS Method

This protocol is for the extraction of Boscalid from a solid matrix, such as grapes, and can be adapted for other biological tissues.

Workflow for QuEChERS Sample Preparation

G Start Homogenized Sample (10g) Add_ACN Add 10 mL Acetonitrile Spike with this compound Start->Add_ACN Vortex1 Vortex for 2 min Add_ACN->Vortex1 Add_Salts Add 1g NaCl and 4g MgSO4 Vortex1->Add_Salts Vortex2 Vortex for 1 min Add_Salts->Vortex2 Centrifuge Centrifuge at 4000 rpm for 3 min Vortex2->Centrifuge Extract Collect Supernatant Centrifuge->Extract End Ready for LC-MS/MS Analysis Extract->End

Caption: Workflow for QuEChERS sample preparation.

Protocol:

  • Homogenization: Homogenize 10 g of the sample.

  • Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Vortex for 2 minutes.

    • Add 1 g of NaCl and 4 g of anhydrous MgSO4.

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 3 minutes.

  • Collection: Collect the supernatant (acetonitrile layer) for LC-MS/MS analysis.

Bioanalytical Method using LC-MS/MS

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Boscalid, utilizing this compound as an internal standard.

Protocol:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Boscalid: Monitor a specific precursor-to-product ion transition.

      • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

  • Quantification:

    • Prepare a calibration curve by plotting the peak area ratio of Boscalid to this compound against the concentration of Boscalid standards.

    • Quantify Boscalid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard is critical for the development of robust and accurate bioanalytical methods for quantifying Boscalid in complex biological matrices. The protocols and data presented in this application note provide a framework for conducting pharmacokinetic and drug metabolism studies of Boscalid, which are essential for its comprehensive risk assessment. The detailed workflows and tabulated data offer a valuable resource for researchers in the fields of toxicology, environmental science, and drug development.

References

Application Note: Quantitative Analysis of Boscalid in Food Matrices using Isotope Dilution Mass Spectrometry with Boscalid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1] Its extensive use necessitates sensitive and accurate analytical methods for monitoring its residues in food products to ensure consumer safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[2][3][4] This application note provides a detailed protocol for the quantitative analysis of boscalid in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Boscalid-d4 as an internal standard.

Experimental Workflow

The overall experimental workflow for the analysis of boscalid using isotope dilution mass spectrometry is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Add Internal Standard Extraction QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Transfer Supernatant LC_MS LC-MS/MS Analysis Cleanup->LC_MS Inject Extract Quantification Quantification using Isotope Dilution LC_MS->Quantification Result Report Results Quantification->Result

Figure 1: Experimental workflow for Boscalid analysis.

Experimental Protocols

Materials and Reagents
  • Boscalid analytical standard (≥98% purity)

  • This compound (deuterated internal standard, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets and dSPE tubes can be sourced from various suppliers.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of boscalid and this compound in acetonitrile to prepare individual stock solutions.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standard solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solutions with acetonitrile to achieve a concentration range of 1 to 500 ng/mL for boscalid.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetonitrile.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, a wetting step may be necessary before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Final Extract:

    • Transfer the cleaned extract into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis. For some systems, a dilution with water or mobile phase may be beneficial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is suitable for the separation.

    • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing 0.1% formic acid, is commonly used.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for both boscalid and this compound for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Boscalid343.0307.0271.0
This compound347.0311.0275.0

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Analysis and Quantification

The concentration of boscalid in the sample is calculated using the following isotope dilution equation:

Csample = (Aanalyte / AIS) * (CIS / Wsample)

Where:

  • Csample = Concentration of boscalid in the sample

  • Aanalyte = Peak area of the boscalid quantifier ion

  • AIS = Peak area of the this compound quantifier ion

  • CIS = Concentration of the internal standard added to the sample

  • Wsample = Weight of the sample

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of boscalid in various food matrices, as reported in the literature.

ParameterMatrixValueReference
Limit of Quantification (LOQ) Various Foods0.01 - 0.05 mg/kg
Watermelon0.01 mg/kg
Sediment0.005 mg/kg
Recovery Various Foods70 - 120%
Watermelon97 - 108%
Linearity (r²) Various Matrices>0.99
Relative Standard Deviation (RSD) Various Foods<20%
Watermelon≤ 9.1%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of boscalid in food matrices using isotope dilution mass spectrometry with this compound as an internal standard. The use of the QuEChERS sample preparation method followed by LC-MS/MS analysis offers a robust, sensitive, and accurate workflow for routine monitoring of boscalid residues. The IDMS approach effectively mitigates matrix effects, leading to highly reliable quantitative results, which is crucial for ensuring food safety and meeting regulatory requirements.

References

Application Note: Quantitative Analysis of Boscalid using Boscalid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a widely used fungicide in agriculture for the protection of a variety of crops. Accurate quantification of boscalid residues is crucial for ensuring food safety, environmental monitoring, and in various research and development settings. The use of a stable isotope-labeled internal standard, such as Boscalid-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the preparation of a calibration curve using this compound for the accurate quantification of boscalid.

Experimental Protocols

This section details the necessary steps for preparing stock solutions, calibration standards, and the parameters for LC-MS/MS analysis.

Materials and Reagents
  • Boscalid (analytical standard, >98% purity)

  • This compound (internal standard, >98% purity, deuterated)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Preparation of Stock Solutions

2.2.1. Boscalid Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of boscalid analytical standard.

  • Dissolve the standard in a 10 mL volumetric flask with acetonitrile.

  • Ensure complete dissolution by vortexing or sonicating.

  • Bring the flask to volume with acetonitrile.

  • Store the stock solution at -20°C in an amber vial.

2.2.2. This compound Internal Standard (IS) Stock Solution (100 µg/mL):

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve the standard in a 10 mL volumetric flask with acetonitrile.

  • Ensure complete dissolution by vortexing or sonicating.

  • Bring the flask to volume with acetonitrile.

  • Store the IS stock solution at -20°C in an amber vial.

Preparation of Working Solutions

2.3.1. Boscalid Intermediate Working Solution (10 µg/mL):

  • Pipette 100 µL of the 1000 µg/mL boscalid stock solution into a 10 mL volumetric flask.

  • Dilute to volume with acetonitrile.

2.3.2. This compound Internal Standard (IS) Working Solution (1 µg/mL):

  • Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to volume with acetonitrile.

Preparation of Calibration Curve Standards

The following serial dilutions should be prepared to create a calibration curve ranging from 1 ng/mL to 100 ng/mL. Each calibration standard will have a constant concentration of the internal standard (10 ng/mL).

  • Label seven 10 mL volumetric flasks as CAL 1 to CAL 7.

  • Add 100 µL of the 1 µg/mL this compound IS working solution to each volumetric flask.

  • Perform a serial dilution of the 10 µg/mL boscalid intermediate working solution as described in the table below.

  • Bring each flask to volume with a 50:50 mixture of acetonitrile and deionized water.

Calibration LevelVolume of 10 µg/mL Boscalid Solution (µL)Final Volume (mL)Final Boscalid Concentration (ng/mL)Final this compound Concentration (ng/mL)
CAL 11010110
CAL 25010510
CAL 3100101010
CAL 4250102510
CAL 5500105010
CAL 6750107510
CAL 710001010010
LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of boscalid and this compound. These may need to be optimized for your specific instrumentation.

2.5.1. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.5.2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent

2.5.3. Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Boscalid 343.0307.0271.020
This compound 347.0311.0275.020

Data Presentation

The data from the LC-MS/MS analysis of the calibration standards should be processed to determine the peak areas of both boscalid and this compound. The response ratio is calculated by dividing the peak area of boscalid by the peak area of this compound. A calibration curve is then constructed by plotting the response ratio against the concentration of boscalid.

Example Calibration Curve Data
Boscalid Concentration (ng/mL)Boscalid Peak AreaThis compound Peak AreaResponse Ratio (Boscalid Area / this compound Area)
115,2341,510,8760.010
576,1231,523,4500.050
10153,4561,530,1230.100
25380,9871,515,6780.251
50765,4321,528,9870.501
751,145,6781,520,3450.754
1001,520,9871,518,7651.001

The calibration curve should exhibit a linear relationship with a correlation coefficient (R²) of ≥ 0.99.

Visualizations

Experimental Workflow

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_boscalid Boscalid Stock (1000 µg/mL) working_boscalid Boscalid Working (10 µg/mL) stock_boscalid->working_boscalid Dilution stock_d4 This compound Stock (100 µg/mL) working_d4 This compound Working (1 µg/mL) stock_d4->working_d4 Dilution cal_standards Calibration Standards (1-100 ng/mL Boscalid, 10 ng/mL this compound) working_boscalid->cal_standards Serial Dilution working_d4->cal_standards Constant Addition lcms LC-MS/MS Analysis cal_standards->lcms data_acq Data Acquisition (Peak Areas) lcms->data_acq ratio_calc Calculate Response Ratio (Analyte Area / IS Area) data_acq->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quant Quantify Unknown Samples cal_curve->quant G cluster_analyte Analyte (Boscalid) cluster_is Internal Standard (this compound) cluster_ratio Correction A_sample Concentration in Sample A_response MS Response A_sample->A_response Affected by Matrix Effects Ratio Response Ratio (A_response / IS_response) A_response->Ratio IS_known Known Concentration IS_response MS Response IS_known->IS_response Affected by Matrix Effects IS_response->Ratio Corrected_Quant Accurate Quantification Ratio->Corrected_Quant Independent of Matrix Effects

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Boscalid-d4 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of Boscalid-d4 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), these interfering components can compete with this compound for charge or access to the droplet surface, which hinders its transition into the gas phase, leading to a decreased signal intensity.[1] This phenomenon is a significant concern as it can lead to inaccurate and unreliable quantitative results, poor sensitivity, and reduced reproducibility in your analysis.[1]

Q2: My signal for this compound is low. What are the common causes of signal suppression?

A2: Low signal intensity for this compound is often a direct consequence of ion suppression. The primary causes include:

  • Matrix Components: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins, sugars) are the most common culprits.[1]

  • Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can cause signal suppression. For instance, trifluoroacetic acid (TFA) is known to cause signal suppression in ESI.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Competition with the Analyte: The non-deuterated analyte (Boscalid) can compete with and suppress the signal of its deuterated internal standard (this compound), especially when at a much higher concentration.[2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix where no analyte is present (a post-extraction spike). A lower signal in the matrix sample indicates suppression. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) * 100

A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement.

Q4: My deuterated internal standard, this compound, is supposed to compensate for matrix effects. Why am I still seeing issues?

A4: While stable isotope-labeled internal standards like this compound are the gold standard for compensating for matrix effects, they are not always a perfect solution. Issues can still arise due to:

  • Chromatographic Separation: Even a slight difference in retention time between Boscalid and this compound can expose them to different co-eluting matrix components, leading to differential ion suppression.

  • Differential Matrix Effects: The extent of signal suppression can vary between the analyte and its deuterated internal standard, with differences of 26% or more having been reported in some cases.

  • Isotopic Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, altering the internal standard.

Troubleshooting Guide

Step 1: Identify the Source of Suppression

The first step in troubleshooting is to determine the origin of the signal suppression.

A Low this compound Signal B Post-Column Infusion Experiment A->B Perform C Inject Blank Matrix Extract B->C D Observe Signal Dip? C->D E Suppression from Matrix D->E Yes F Suppression from Mobile Phase/System D->F No

Caption: Workflow to Identify the Source of Ion Suppression.

Step 2: Mitigation Strategies

Once the source of suppression is identified, the following strategies can be employed:

Thorough sample cleanup is the most effective way to reduce matrix effects.

  • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering matrix components.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Widely used for pesticide analysis in food matrices.

  • Liquid-Liquid Extraction (LLE): Can be used to separate this compound from interfering compounds based on their differential solubility.

Modifying the LC method can help separate this compound from co-eluting interferences.

  • Gradient Modification: Adjusting the mobile phase gradient can improve the separation of this compound from matrix components.

  • Column Chemistry: Using a different column chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency.

Fine-tuning the MS parameters can enhance the signal of this compound.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than ESI.

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature.

Data Presentation

The following tables provide data on the matrix effect and recovery of Boscalid in various food matrices. While this data is for the non-deuterated form, it serves as a valuable reference for understanding how different matrices can affect the analysis and the effectiveness of various sample preparation methods in mitigating these effects.

Table 1: Matrix Effect of Boscalid in Different Grape Varieties

Grape VarietyMatrix Effect (%)
Soultanina-8.75
Crimson-5.71

Data adapted from a study on boscalid residues in table grapes. A negative value indicates signal suppression.

Table 2: Recovery of Boscalid in Various Food Matrices using QuEChERS

MatrixSpiked Level (mg/kg)Average Recovery (%)RSD (%)
Watermelon0.0597≤ 9.1
Watermelon3108≤ 9.1
Watermelon10101≤ 9.1
Lettuce0.180-1061.87-13.54
Lettuce1.080-1061.87-13.54
Lettuce2.580-1061.87-13.54
Persimmon0.1 µg/kg92-1052.08-6.57

Data compiled from studies on boscalid in watermelon, lettuce, and persimmon. Good recovery values suggest effective removal of matrix components that cause signal suppression.

Experimental Protocols

QuEChERS Method for Boscalid in Lettuce

This protocol is adapted from a validated method for the determination of boscalid and pyraclostrobin residues in lettuce.

  • Sample Homogenization: Homogenize a representative sample of lettuce.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add a buffer-salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge for 5 minutes at 3000 rpm.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the supernatant into a tube containing 150 mg PSA and 900 mg MgSO₄.

    • Shake vigorously for 1 minute.

    • Centrifuge for 5 minutes at 3000 rpm.

  • Final Extract:

    • The purified extract is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Pesticides in Water

This is a general protocol that can be adapted for the analysis of this compound in water samples.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained analytes with 5 mL of acetonitrile or another suitable organic solvent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualization of Concepts

cluster_0 Troubleshooting Workflow A Problem: Low this compound Signal B Investigate Sample Preparation A->B C Optimize Chromatography A->C D Adjust MS Parameters A->D E SPE or QuEChERS Cleanup Sufficient? B->E F Modify Gradient or Column C->F G Optimize Ion Source Settings D->G H Signal Improved? E->H F->H G->H

Caption: A systematic approach to troubleshooting low signal intensity.

ESI_Droplet ESI Droplet Analyte This compound ESI_Droplet->Analyte Analyte Ionization Matrix Matrix Component ESI_Droplet->Matrix Matrix Ionization Gas_Phase_Ion Gas Phase Ion (Detected Signal) Analyte->Gas_Phase_Ion Successful Ionization Suppressed_Signal Suppressed Signal Analyte->Suppressed_Signal Reduced Ionization Matrix->Analyte Competition for Charge & Surface Access

Caption: Mechanism of ion suppression in an ESI droplet.

References

Technical Support Center: Optimization of Extraction Recovery for Boscalid-d4 from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Boscalid-d4 from complex matrices.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the extraction of this compound.

Issue 1: Low Recovery of this compound

Low recovery of the deuterated internal standard can lead to inaccurate quantification of the target analyte. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low this compound Recovery

Low_Recovery_Troubleshooting start Low this compound Recovery Detected check_extraction 1. Review Extraction Procedure start->check_extraction check_solvent Incorrect Solvent or pH? check_extraction->check_solvent optimize_solvent Solution: Verify solvent choice (e.g., Acetonitrile for QuEChERS) and adjust pH if necessary. check_solvent->optimize_solvent Yes check_shaking Insufficient Shaking/Vortexing? check_solvent->check_shaking No optimize_shaking Solution: Ensure vigorous and sufficient shaking time (e.g., >1 min) for thorough sample homogenization. check_shaking->optimize_shaking Yes check_cleanup 2. Evaluate Cleanup Step check_shaking->check_cleanup No sorbent_issue Inappropriate Sorbent or Amount? check_cleanup->sorbent_issue optimize_sorbent Solution: Select appropriate sorbent (e.g., PSA for fatty acids, C18 for non-polar interferences). Optimize amount to minimize analyte loss. sorbent_issue->optimize_sorbent Yes check_stability 3. Investigate Analyte Stability sorbent_issue->check_stability No degradation_issue Degradation During Extraction? check_stability->degradation_issue optimize_stability Solution: Minimize extraction time and temperature. Consider using protective agents if degradation is suspected. degradation_issue->optimize_stability Yes hd_exchange Potential H/D Exchange? degradation_issue->hd_exchange No optimize_hd Solution: Use aprotic solvents where possible. Check for labile deuterium positions on the standard. hd_exchange->optimize_hd Yes

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: High Variability in Results

Inconsistent results can arise from several factors throughout the analytical workflow. This guide helps to identify and address potential sources of variability.

Troubleshooting Workflow for High Result Variability

Variability_Troubleshooting start High Result Variability Observed check_sample_prep 1. Examine Sample Preparation start->check_sample_prep inhomogeneity Inhomogeneous Sample? check_sample_prep->inhomogeneity optimize_homogenization Solution: Improve homogenization procedure to ensure representative sub-sampling. inhomogeneity->optimize_homogenization Yes is_spiking Inconsistent Internal Standard Spiking? inhomogeneity->is_spiking No optimize_spiking Solution: Ensure accurate and consistent spiking volume. Add IS early in the workflow. is_spiking->optimize_spiking Yes check_matrix_effects 2. Assess Matrix Effects is_spiking->check_matrix_effects No differential_me Differential Matrix Effects? (Deuterium Isotope Effect) check_matrix_effects->differential_me optimize_chromatography Solution: Modify chromatographic conditions to ensure co-elution of Boscalid and this compound. differential_me->optimize_chromatography Yes check_instrument 3. Verify Instrument Performance differential_me->check_instrument No instrument_variability Instrument Drift or Contamination? check_instrument->instrument_variability optimize_instrument Solution: Perform instrument maintenance and calibration. Run blanks to check for carryover. instrument_variability->optimize_instrument Yes

Caption: Troubleshooting workflow for high result variability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery significantly lower than the native Boscalid?

A1: While deuterated internal standards are designed to mimic the behavior of the native analyte, differences in recovery can occur. Potential reasons include:

  • Differential extraction efficiency: Although chemically similar, the slight difference in polarity due to deuterium labeling can sometimes affect partitioning behavior in certain solvent systems.

  • Stability differences: In some matrices, the deuterated analogue might be more susceptible to degradation during extraction.[1]

  • Inaccurate spiking: Errors in adding the internal standard will directly impact its apparent recovery.

Q2: Can the QuEChERS method be used for all complex matrices?

A2: QuEChERS is a versatile and widely used method, but it may require modification for certain complex matrices.[2] For example:

  • High-fat matrices: May require the use of C18 sorbent during the cleanup step to remove lipids that can interfere with the analysis.

  • Dry matrices: Require the addition of water before the extraction step to facilitate the partitioning of pesticides into the acetonitrile layer.[2]

  • Highly pigmented matrices: May necessitate the use of graphitized carbon black (GCB) for cleanup, although this can sometimes lead to the loss of planar pesticides.

Q3: What are matrix effects and how do they affect this compound analysis?

A3: Matrix effects are the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix.[3] This can lead to ion suppression or enhancement, causing inaccurate quantification. Even with a deuterated internal standard like this compound, challenges can arise:

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time.[3] If Boscalid and this compound do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement, leading to biased results.

  • Differential Matrix Effects: In some complex matrices, the co-eluting interferences may affect the ionization of the analyte and the internal standard differently, even with perfect co-elution.

Q4: How can I minimize matrix effects for this compound?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Use appropriate dispersive solid-phase extraction (dSPE) sorbents to remove interfering matrix components.

  • Chromatographic Optimization: Adjust the LC gradient to separate this compound from the majority of matrix interferences.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure to compensate for matrix effects.

Q5: Are there any concerns about the stability of this compound during extraction?

A5: Boscalid is generally a stable compound. However, like any analytical standard, the stability of this compound can be affected by:

  • pH: Extreme pH conditions should be avoided.

  • Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation should be minimized.

  • H/D Exchange: While less common for aryl-deuterated compounds, the possibility of hydrogen-deuterium exchange should be considered, especially under harsh acidic or basic conditions. It is advisable to use standards where deuterium atoms are placed in stable positions.

Data Presentation

The following tables summarize reported recovery data for Boscalid from various complex matrices using common extraction techniques. Disclaimer: The following data is for non-deuterated Boscalid. While indicative, recovery for this compound may vary.

Table 1: Boscalid Recovery using QuEChERS Method

MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Watermelon0.01 - 0.597 - 108≤ 9.1
Lettuce0.1 - 2.580 - 1061.87 - 13.54
Grapes0.02 - 281 - 1055.93 - 19.28
Soil1 - 280.59 - 98.97Not Reported
Cucumber0.01 - 1.090.2 - 101.4Not Reported

Sources:

Table 2: Boscalid Recovery using other Extraction Methods

MatrixExtraction MethodSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
BlueberriesSolid-Phase Microextraction (SPME)0.05 - 0.598 - 104Not Reported
CucumbersLiquid-Liquid Extraction0.01 - 1.086.0 - 103.61.2 - 4.8
Green Garlic & Garlic BulbsSolvent Extraction0.02 - 2.071 - 1076.8 - 18.1
Various Plant MatricesMethanol/Water/HCl Extraction0.01 - 1070 - 110< 20

Sources:

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction

This protocol is a general guideline and may require optimization for specific matrices.

Objective: To extract this compound from a complex matrix (e.g., fruits, vegetables, soil) for LC-MS/MS analysis.

Experimental Workflow for Modified QuEChERS

QuEChERS_Workflow start 1. Sample Preparation homogenize Homogenize Sample (e.g., 10-15 g) start->homogenize add_is Spike with this compound Internal Standard homogenize->add_is extraction 2. Extraction add_is->extraction add_solvent Add 10 mL Acetonitrile (with 1% Acetic Acid) extraction->add_solvent shake1 Vortex for 1 min add_solvent->shake1 add_salts Add QuEChERS Salts (e.g., MgSO4, NaOAc) shake1->add_salts shake2 Vortex for 1 min add_salts->shake2 centrifuge1 Centrifuge (e.g., 5 min @ 4000 rpm) shake2->centrifuge1 cleanup 3. Dispersive SPE Cleanup centrifuge1->cleanup transfer_supernatant Transfer Aliquot of Supernatant (e.g., 1 mL) cleanup->transfer_supernatant add_dspe Add dSPE Sorbent (e.g., PSA, C18, MgSO4) transfer_supernatant->add_dspe shake3 Vortex for 30 sec add_dspe->shake3 centrifuge2 Centrifuge (e.g., 5 min @ 4000 rpm) shake3->centrifuge2 analysis 4. Analysis centrifuge2->analysis final_extract Collect Supernatant analysis->final_extract lcms Analyze by LC-MS/MS final_extract->lcms

Caption: General workflow for this compound extraction using a modified QuEChERS method.

Procedure:

  • Sample Preparation:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water and allow to rehydrate.

    • Spike the sample with a known amount of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid for better stability of some pesticides) to the centrifuge tube.

    • Vortex vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately vortex for another 1 minute.

    • Centrifuge for 5 minutes at ≥ 3000 x g.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). For matrices with high fat content, add 50 mg C18. For pigmented matrices, consider adding 7.5-15 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at high speed.

  • Final Extract:

    • The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or diluted if necessary.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general SPE cleanup procedure that can be applied after an initial liquid extraction.

Objective: To clean up a crude extract containing this compound using solid-phase extraction for subsequent analysis.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow start 1. Cartridge Conditioning condition Condition SPE Cartridge (e.g., C18) with elution solvent (e.g., Methanol) start->condition equilibrate Equilibrate with loading solvent (e.g., Water) condition->equilibrate loading 2. Sample Loading equilibrate->loading load_sample Load Sample Extract onto the Cartridge loading->load_sample washing 3. Washing load_sample->washing wash_cartridge Wash Cartridge with a weak solvent to remove interferences washing->wash_cartridge elution 4. Elution wash_cartridge->elution elute_analyte Elute this compound with a strong organic solvent (e.g., Acetonitrile/Methanol) elution->elute_analyte analysis 5. Analysis elute_analyte->analysis evaporate Evaporate and Reconstitute in Mobile Phase analysis->evaporate lcms Analyze by LC-MS/MS evaporate->lcms

Caption: General workflow for solid-phase extraction (SPE) cleanup.

Procedure:

  • SPE Cartridge Selection: Choose an appropriate SPE cartridge based on the properties of Boscalid and the matrix. A C18 cartridge is a common choice for reversed-phase SPE.

  • Cartridge Conditioning:

    • Wash the cartridge with 3-5 mL of the elution solvent (e.g., methanol or acetonitrile).

    • Equilibrate the cartridge with 3-5 mL of the loading solvent (typically water or a solvent with similar polarity to the sample extract). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the sample extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a water/organic solvent mixture) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol).

  • Final Extract Preparation:

    • The eluate can be evaporated to dryness and reconstituted in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

References

Technical Support Center: Boscalid-d4 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Boscalid-d4 during sample storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your analytical standards and experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound, like other deuterated standards, can be compromised by several factors. The primary contributors to degradation during storage are:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[1] Conversely, repeated freeze-thaw cycles can also degrade the standard.[1]

  • Light Exposure: Similar to its parent compound, Boscalid, this compound may be susceptible to photodegradation when exposed to UV or visible light.[2][3][4]

  • Solvent Choice and pH: The solvent used to dissolve this compound can significantly impact its stability. Protic solvents (e.g., water, methanol) under certain pH conditions can facilitate hydrogen-deuterium (H/D) exchange, where a deuterium atom is replaced by a hydrogen atom from the solvent. This alters the mass of the internal standard, leading to inaccurate quantification.

  • Moisture: For neat (solid) this compound, exposure to moisture can lead to hydrolysis or other forms of degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions:

FormStorage TemperatureContainerAdditional Precautions
Neat (Solid) +4°C or lowerTightly sealed vialStore in a desiccator to protect from moisture.
In Aprotic Solvent (e.g., Acetonitrile, DMSO) -20°C or lowerTightly sealed amber glass vialMinimize headspace to reduce solvent evaporation and exposure to air.
In Protic Solvent (e.g., Methanol, Water) -20°C or lowerTightly sealed amber glass vialPrepare fresh and use for short-term applications only due to the risk of H/D exchange.

Q3: I am observing a decrease in the peak area of my this compound internal standard over time. What could be the cause?

A3: A decreasing peak area for your internal standard is a common indicator of degradation. The following troubleshooting guide can help you identify the root cause.

Troubleshooting Guide: Decreasing this compound Signal Intensity

This guide will walk you through a systematic approach to troubleshoot a diminishing signal from your this compound internal standard.

Step 1: Verify Storage and Handling Procedures
  • Action: Review your current storage and handling protocols against the recommended conditions outlined in the FAQ section.

  • Checklist:

    • Is the standard stored at the correct temperature?

    • Is it protected from light?

    • Are you minimizing freeze-thaw cycles?

    • Is the solvent appropriate for long-term storage?

Step 2: Assess for Isotopic Exchange (H/D Exchange)
  • Symptom: You may observe an increase in the signal of the unlabeled Boscalid in your internal standard solution.

  • Action: Perform a stability study to determine if H/D exchange is occurring in your sample matrix or solvent system.

  • See Experimental Protocol 1 for a detailed procedure.

Step 3: Evaluate for Chemical Degradation
  • Symptom: Besides a decreasing internal standard peak, you might see the appearance of new, unidentified peaks in your chromatogram.

  • Action: Analyze an aged solution of your standard using LC-MS/MS in full scan mode to look for potential degradation products. The expected degradation pathways for Boscalid can provide clues as to the masses to monitor.

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent and storage condition over time.

Materials:

  • This compound stock solution

  • High-purity solvent (the same as used for your samples)

  • Amber glass vials

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a working solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution via LC-MS/MS to establish the initial peak area and confirm the absence of degradation products.

  • Storage: Aliquot the remaining solution into multiple amber glass vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from storage.

  • Analysis: Allow the vial to come to room temperature before opening. Analyze the sample using the same LC-MS/MS method as the initial analysis.

  • Data Evaluation: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A significant decrease indicates degradation. Also, monitor for the appearance of any new peaks that could be degradation products.

Data Presentation:

The results of your stability study can be summarized in a table similar to the one below. (Note: The following data is for illustrative purposes only).

Storage TimeStorage ConditionAverage Peak Area% Remaining
0 days-20°C in Acetonitrile1,500,000100%
30 days-20°C in Acetonitrile1,485,00099%
90 days-20°C in Acetonitrile1,455,00097%
0 days4°C in Methanol1,510,000100%
30 days4°C in Methanol1,359,00090%
90 days4°C in Methanol1,132,50075%

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for conducting a stability study of this compound.

Stability_Workflow A Prepare this compound Working Solution B Initial Analysis (T=0) - Establish baseline peak area - Check for impurities A->B C Aliquot and Store - Specify conditions (e.g., -20°C, dark) B->C D Analyze at Time Points (e.g., 1, 2, 4 weeks) C->D E Data Analysis - Compare peak areas to T=0 - Monitor for new peaks D->E F Assess Stability - Determine degradation rate E->F

Caption: A step-by-step workflow for assessing the stability of this compound solutions.

Potential Degradation Pathways of Boscalid

While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of unlabeled Boscalid. The primary degradation mechanisms for Boscalid involve hydroxylation and cleavage of the molecule, particularly under photocatalytic conditions. The deuterated phenyl ring in this compound is generally stable and less likely to be the initial site of degradation under typical storage conditions.

The diagram below illustrates a simplified, hypothetical degradation pathway for Boscalid, which can be used as a reference for monitoring potential degradation products of this compound.

Degradation_Pathway Boscalid This compound DP1 Hydroxylated Metabolite Boscalid->DP1 Hydroxylation DP2 Cleavage Product 1 (Chloronicotinic acid derivative) Boscalid->DP2 Amide Bond Cleavage DP3 Cleavage Product 2 (Chlorobiphenyl-amine derivative) Boscalid->DP3 Amide Bond Cleavage

Caption: A simplified diagram of potential degradation pathways for Boscalid.

References

Technical Support Center: Analysis of Boscalid-d4 in Plant Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Boscalid-d4 as an internal standard for Boscalid in plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Boscalid?

A: In the context of LC-MS/MS analysis, the "matrix" refers to all components of a sample other than the analyte of interest.[1] For plant samples, this includes sugars, pigments, lipids, and other endogenous compounds.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Boscalid) and its internal standard (this compound) in the mass spectrometer's ion source.[3] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: How can I quantitatively assess the matrix effect for my Boscalid analysis?

A: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of Boscalid in a standard solution prepared in a neat solvent to the peak area of Boscalid spiked into a blank matrix extract (a sample of the same plant type that does not contain Boscalid). The formula for calculating the matrix effect is:

ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent Standard) x 100

A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement. It is recommended to evaluate the matrix effect at both low and high concentrations of the analyte.

Q3: Why is a stable isotope-labeled internal standard like this compound used?

A: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis. Because this compound is chemically almost identical to Boscalid, it is expected to have the same extraction efficiency and experience the same degree of matrix effects. By adding a known amount of this compound to the sample at the beginning of the extraction process, it can compensate for variations in sample preparation and signal suppression or enhancement, leading to more accurate and precise quantification of Boscalid.

Q4: Can this compound perfectly compensate for matrix effects in all situations?

A: While highly effective, this compound may not always provide perfect compensation. A phenomenon known as the "deuterium isotope effect" can cause a slight difference in the chromatographic retention time between Boscalid and this compound. This is due to the difference in bond strength between carbon-hydrogen and carbon-deuterium bonds, which can affect the molecule's polarity. If Boscalid and this compound do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in plant samples.

Problem 1: Poor recovery of Boscalid.

  • Question: My recovery for Boscalid is consistently low, even when using this compound. What could be the cause?

  • Answer: Low recovery can be due to several factors related to the sample extraction and cleanup process. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide analysis in plant matrices. However, the complexity of the plant matrix can affect extraction efficiency.

    • Troubleshooting Steps:

      • Optimize the QuEChERS procedure: Ensure the correct salt combination and sorbents are used for your specific plant matrix. For highly pigmented samples like spinach, a sorbent like graphitized carbon black (GCB) may be necessary to remove chlorophyll.

      • Verify sample homogenization: Incomplete homogenization of the plant sample can lead to inconsistent extraction.

      • Check pH of the extraction solvent: The pH can influence the stability and extraction efficiency of Boscalid. The original QuEChERS method is unbuffered, while variations use acetate or citrate buffers.

      • Evaluate the extraction solvent: Acetonitrile is commonly used, but for some matrices, modifications may be needed.

Problem 2: Inconsistent results and high variability.

  • Question: I am observing high variability in my results between replicate injections of the same sample. What could be the issue?

  • Answer: High variability is often a sign of inconsistent matrix effects. Even with an internal standard, significant variations in the matrix composition between samples can lead to differing degrees of ion suppression or enhancement.

    • Troubleshooting Steps:

      • Improve sample cleanup: Consider using a more rigorous cleanup step with different dispersive solid-phase extraction (dSPE) sorbents to remove more of the interfering matrix components.

      • Dilute the sample extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

      • Check for co-eluting interferences: Use a high-resolution mass spectrometer or modify your chromatographic method to separate Boscalid and this compound from any co-eluting matrix components.

Problem 3: Chromatographic peak splitting or shifting for this compound.

  • Question: I am observing a different retention time for this compound compared to Boscalid. Why is this happening and how can I fix it?

  • Answer: This is likely due to the deuterium isotope effect, where the deuterium-labeled internal standard has a slightly different retention time than the unlabeled analyte. This can be particularly problematic in reversed-phase chromatography.

    • Troubleshooting Steps:

      • Optimize chromatographic conditions: Adjusting the mobile phase composition, gradient, or column temperature can help to minimize the retention time difference.

      • Use a different stationary phase: Experiment with a different LC column chemistry that may have less interaction with the deuterated part of the molecule.

      • Acknowledge and account for the shift: If the shift cannot be eliminated, it is crucial to ensure that the integration of both peaks is accurate and that no interfering peaks are present at the retention time of either compound.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for Boscalid in various plant matrices from different studies.

Table 1: Recovery of Boscalid in Various Plant Matrices

Plant MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Watermelon0.05, 0.5, 297-108≤ 9.1
Green GarlicNot Specified71-1076.8-18.1
Garlic BulbsNot Specified71-1076.8-18.1
PollenNot Specified>70Not Specified
Persimmon0.1 µg/kg89.2-103.14.1-10.2

Data compiled from multiple sources.

Table 2: Matrix Effect of Boscalid in Different Plant Matrices

Plant MatrixMatrix Effect (%)Observation
PollenSignificant SuppressionProcedural calibration curves recommended to compensate.
CucumberNot specifiedRepresentative chromatograms show good signal-to-noise.
TomatoSignal SuppressionGrouping with similar matrices like capsicum suggested.
BrinjalSlight Enhancement-

Experimental Protocols

1. QuEChERS Sample Preparation Protocol (Adapted for Fruits and Vegetables)

This protocol is a general guideline and may need optimization for specific matrices.

  • Homogenization: Weigh 10-15 g of a representative portion of the plant sample into a blender and homogenize.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing magnesium sulfate and a sorbent like PSA (primary secondary amine). For pigmented samples, GCB may be included.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube for 2-5 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis. It may be diluted further to reduce matrix effects.

2. LC-MS/MS Parameters for Boscalid and this compound Analysis

The following are typical starting parameters that may require optimization for your specific instrument.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Boscalid: Precursor ion (m/z) 343.0 -> Product ions (m/z) 307.0, 139.9

    • This compound: Precursor and product ions will be shifted by +4 Da. The exact transitions should be optimized by infusing the standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization 1. Homogenize Plant Sample weighing 2. Weigh 10g of Sample homogenization->weighing spiking 3. Add this compound Internal Standard weighing->spiking extraction 4. QuEChERS Extraction (Acetonitrile + Salts) spiking->extraction centrifuge1 5. Centrifuge extraction->centrifuge1 dSPE 6. Dispersive SPE Cleanup (PSA, GCB, etc.) centrifuge1->dSPE Transfer Supernatant centrifuge2 7. Centrifuge dSPE->centrifuge2 lcms 8. LC-MS/MS Analysis centrifuge2->lcms Inject Supernatant data 9. Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of Boscalid in plant samples.

troubleshooting_guide cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inaccurate Results for Boscalid cause1 Matrix Effects (Ion Suppression/Enhancement) problem->cause1 cause2 Poor Analyte Recovery problem->cause2 cause3 IS Issues (Deuterium Isotope Effect) problem->cause3 solution1a Improve Sample Cleanup (dSPE) cause1->solution1a solution1b Dilute Sample Extract cause1->solution1b solution2a Optimize QuEChERS Method cause2->solution2a solution3a Optimize Chromatography cause3->solution3a

Caption: Troubleshooting logic for inaccurate Boscalid results.

References

Technical Support Center: Optimizing Chromatographic Separation of Boscalid and Boscalid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of boscalid and its deuterated internal standard, Boscalid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the separation and quantification of boscalid and this compound?

A1: The most prevalent techniques for the analysis of boscalid are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS has become a primary technique for the accurate and simultaneous determination of pesticides like boscalid in various samples, offering high sensitivity and selectivity. Gas Chromatography (GC) can also be used, but HPLC is often preferred due to the milder operating conditions that prevent the degradation of thermally labile compounds.

Q2: Why is this compound used in the analysis of boscalid?

A2: this compound is a deuterated analog of boscalid, meaning some hydrogen atoms have been replaced with deuterium. It is used as an isotope-labeled internal standard in quantitative analysis. Because it is chemically almost identical to boscalid, it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished by a mass spectrometer. Using an internal standard like this compound helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of boscalid.

Q3: What are typical retention times for boscalid?

A3: Retention times for boscalid can vary significantly depending on the specific chromatographic conditions, including the column, mobile phase composition, and flow rate. However, reported retention times are approximately 1.82 minutes, 2.0 minutes, and 3.3 minutes under different UHPLC and LC-MS/MS conditions. It is crucial to optimize the method for your specific instrumentation and application to achieve a stable and reproducible retention time.

Q4: What are the common challenges encountered when separating boscalid and this compound?

A4: While boscalid and this compound are expected to co-elute, common challenges in the chromatography of these compounds include peak splitting, peak tailing, and poor resolution from matrix interferences. These issues can be caused by a variety of factors, including improper mobile phase composition, column contamination or degradation, or issues with the HPLC system itself.

Troubleshooting Guide

Issue 1: Peak Splitting or Tailing

Potential Causes and Solutions

Potential Cause Solution
Column Contamination or Void A blocked frit or a void in the column packing can disrupt the sample flow, leading to split peaks for all analytes. Solution: Try reverse-flushing the column. If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Prepare the sample in the mobile phase or a weaker solvent.
Co-elution with an Interfering Compound A shoulder on the peak might indicate the presence of another compound eluting very close to the analyte. Solution: Adjust the mobile phase composition or gradient to improve resolution. Injecting a smaller sample volume can help determine if two components are eluting closely.
Low Initial Organic Content in Mobile Phase For some compounds, starting with a very low percentage of the organic solvent in a reversed-phase separation can lead to peak splitting. Solution: Increase the initial percentage of the organic component in your mobile phase.
Issue 2: Poor Resolution or Co-elution with Matrix Components

Potential Causes and Solutions

Potential Cause Solution
Inadequate Mobile Phase Composition The mobile phase may not be optimized for separating boscalid from other components in the sample matrix. Solution: Adjust the mobile phase gradient, pH, or solvent composition to improve selectivity.
Inappropriate Column Chemistry The stationary phase of the column may not be suitable for the sample matrix. Solution: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that provides better resolution.
Insufficient Sample Cleanup Complex matrices can introduce many interfering compounds. Solution: Implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering substances before injection.
Issue 3: Inconsistent Retention Times

Potential Causes and Solutions

Potential Cause Solution
Pump Malfunction or Leaks Issues with the HPLC pump, such as worn seals or check valves, can lead to an inconsistent mobile phase flow rate. Solution: Check for leaks in the system and perform routine maintenance on the pump.
Inconsistent Mobile Phase Preparation Small variations in the preparation of the mobile phase can affect retention times. Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a buffer to maintain a stable pH.
Fluctuations in Column Temperature Changes in the column temperature can cause shifts in retention times. Solution: Use a column oven to maintain a constant and stable temperature.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Boscalid Analysis

ParameterValue
Column Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 75:25 (A:B) to 5:95 (A:B)
Flow Rate 0.3 - 0.5 mL/min (Typical)
Column Temperature 50°C
Injection Volume 10 - 50 µL
Ionization Mode ESI Positive
MRM Transitions (m/z) Quantitation: 343 -> 307; Confirmation: 343 -> 271

Table 2: Example HPLC-UV Parameters for Boscalid Analysis

ParameterValue
Column J'sphere ODS (or similar C18)
Mobile Phase A Water : Acetonitrile : Ammonium Acetate (350 ml + 650 ml + 770 mg)
Mobile Phase B Water : Acetonitrile : Ammonium Acetate (100 ml + 900 ml + 770 mg)
Detection Wavelength 260 nm
Quantitation External Standardization

Experimental Protocols

Protocol: LC-MS/MS Analysis of Boscalid in a Plant Matrix

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Sample Preparation (QuEChERS Method)

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard solution.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • Perform dispersive solid-phase extraction (dSPE) by adding the supernatant to a tube containing magnesium sulfate and a sorbent (e.g., PSA) to remove interferences.

    • Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

  • Chromatographic Conditions

    • Use the parameters outlined in Table 1 or an optimized method for your system.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes before the first injection.

  • Mass Spectrometry Conditions

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor the transitions for boscalid (e.g., 343 -> 307) and this compound.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

  • Calibration and Quantification

    • Prepare a series of calibration standards containing known concentrations of boscalid and a constant concentration of this compound.

    • Generate a calibration curve by plotting the peak area ratio (boscalid/Boscalid-d4) against the concentration of boscalid.

    • Quantify boscalid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acetonitrile + Internal Standard Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: Experimental workflow for boscalid analysis.

TroubleshootingTree Start Chromatographic Problem (e.g., Peak Splitting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System-wide issue likely (Before column) CheckAllPeaks->SystemIssue Yes IndividualPeakIssue Individual peak issue likely (Chemical/Separation problem) CheckAllPeaks->IndividualPeakIssue No CheckFritVoid Check for blocked frit or column void SystemIssue->CheckFritVoid ReverseFlush Action: Reverse-flush or replace column CheckFritVoid->ReverseFlush Yes CheckSolvent Is sample solvent stronger than mobile phase? IndividualPeakIssue->CheckSolvent ChangeSolvent Action: Prepare sample in mobile phase CheckSolvent->ChangeSolvent Yes AdjustMethod Action: Adjust mobile phase gradient for better resolution CheckSolvent->AdjustMethod No

Caption: Troubleshooting decision tree for peak splitting.

References

Resolving poor peak shape and tailing for Boscalid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Boscalid-d4, specifically addressing poor peak shape and tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for this compound, a deuterated carboxamide fungicide, is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3] Other contributing factors can include mobile phase pH, column contamination, and issues with the injection solvent.[1][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds. For amine-containing compounds, a mobile phase pH that is too high can lead to interactions with silanol groups, causing tailing. While Boscalid is a neutral compound, its amide group can still participate in hydrogen bonding. Optimizing the pH, often by adding a small amount of an acidic modifier like formic acid, can help to suppress these secondary interactions and improve peak symmetry.

Q3: Can the choice of organic solvent in the mobile phase impact peak shape?

A3: Yes, the organic solvent can influence peak shape. Methanol, for instance, is a hydrogen-bond donor and acceptor and can sometimes lead to tailing with certain aromatic analytes due to its interaction with the stationary phase. Acetonitrile is often a good alternative as it has a lower viscosity and different selectivity. Experimenting with the organic solvent or a mixture of solvents can help optimize peak shape.

Q4: My peak shape for this compound is poor, but other compounds in my run look fine. What could be the issue?

A4: If only the this compound peak is tailing, the issue is likely related to a specific chemical interaction between the analyte and the chromatographic system. This points towards secondary interactions with the column's stationary phase as a primary cause. It could also be related to the sample solvent if this compound is dissolved in a solvent that is much stronger than the initial mobile phase.

Q5: Could the deuteration of this compound itself cause peak shape issues?

A5: While deuteration can sometimes lead to slight shifts in retention time compared to the non-deuterated analog, it is not a direct cause of poor peak shape. The underlying chemical properties of the molecule that lead to tailing are not significantly altered by the presence of deuterium isotopes. The troubleshooting approach for this compound is the same as for non-deuterated Boscalid.

Troubleshooting Guides

Issue 1: Gradual Peak Tailing Over Several Injections

This is often indicative of column contamination or degradation.

Troubleshooting Steps:

  • Column Wash: Implement a rigorous column wash procedure. A generic reversed-phase column wash involves flushing with water, followed by isopropanol, and then hexane, followed by a reversal of this sequence. Always consult the column manufacturer's guidelines for specific recommendations.

  • Guard Column Replacement: If a guard column is in use, replace it as it may be trapping contaminants.

  • Sample Filtration: Ensure all samples and standards are filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the column frit.

Issue 2: Consistent Peak Tailing from the Start of a New Method

This suggests that the method parameters are not optimized for this compound.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: If not already present, add a small amount of formic acid (e.g., 0.1%) to the mobile phase to suppress silanol interactions.

  • Organic Solvent Evaluation: If using methanol, try switching to acetonitrile or a mixture of methanol and acetonitrile.

  • Column Selection: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.

  • Injection Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting a sample in a strong solvent can cause peak distortion.

Data Summary

ParameterRecommended Range/ValueRationale
Mobile Phase pH Acidic (e.g., pH 3-5)Suppresses ionization of residual silanol groups on the stationary phase, reducing secondary interactions.
Mobile Phase Additive 0.1% Formic AcidActs as a proton donor to mask silanol groups and improve peak shape.
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better peak shape for compounds prone to hydrogen bonding.
Column Type C18 with end-cappingEnd-capping minimizes the number of free silanol groups available for secondary interactions.
Injection Solvent Match initial mobile phaseAvoids peak distortion caused by injecting a strong solvent into a weak mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Baseline Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 30 °C

  • Step 1: Addition of Acidic Modifier

    • Prepare Mobile Phase A with 0.1% formic acid.

    • Prepare Mobile Phase B with 0.1% formic acid.

    • Equilibrate the system with the new mobile phase and inject a this compound standard.

    • Evaluate peak shape.

  • Step 2: Evaluation of Organic Solvent

    • If peak tailing persists, prepare a mobile phase using methanol instead of acetonitrile, maintaining the 0.1% formic acid.

    • Equilibrate the system and inject the standard.

    • Compare the peak shape to that obtained with acetonitrile.

Protocol 2: Column Cleaning
  • Disconnect the column from the detector.

  • Flush with 10-20 column volumes of 95:5 water/acetonitrile (or methanol).

  • Flush with 10-20 column volumes of isopropanol.

  • Flush with 10-20 column volumes of hexane (for highly non-polar contaminants).

  • Reverse the sequence: Flush with isopropanol, then the initial mobile phase.

  • Reconnect the column to the detector and equilibrate the system.

Note: Always refer to the specific column manufacturer's instructions for recommended cleaning procedures.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape for this compound consistent_tailing Consistent Tailing with New Method? start->consistent_tailing gradual_tailing Gradual Tailing Over Time? start->gradual_tailing consistent_tailing->gradual_tailing No check_method Review Method Parameters consistent_tailing->check_method Yes check_system Investigate System Contamination gradual_tailing->check_system Yes ph_solvent Adjust Mobile Phase pH / Solvent check_method->ph_solvent column_wash Perform Column Wash check_system->column_wash column_choice Consider Different Column ph_solvent->column_choice injection_solvent Check Injection Solvent column_choice->injection_solvent good_peak Good Peak Shape Achieved injection_solvent->good_peak guard_column Replace Guard Column column_wash->guard_column sample_prep Improve Sample Filtration guard_column->sample_prep sample_prep->good_peak

Caption: A logical workflow for troubleshooting poor peak shape of this compound.

G cluster_1 Chemical Interactions Leading to Peak Tailing Boscalid_d4 This compound Stationary_Phase C18 Stationary Phase Boscalid_d4->Stationary_Phase Primary Hydrophobic Interaction Silanol Residual Silanol Groups (Si-OH) Boscalid_d4->Silanol Secondary Interaction (Hydrogen Bonding) Tailing_Peak Tailing Peak Boscalid_d4->Tailing_Peak Stationary_Phase->Silanol Part of Silica Backbone Stationary_Phase->Tailing_Peak Mobile_Phase Mobile Phase Silanol->Mobile_Phase Suppressed by Low pH Silanol->Tailing_Peak

References

Interpreting the fragmentation pattern of Boscalid-d4 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the fragmentation pattern of Boscalid-d4 in MS/MS experiments.

Frequently Asked Questions (FAQs)

1. What is the expected parent ion (precursor ion) for this compound in positive ion mode ESI-MS/MS?

This compound is a deuterated analog of Boscalid, with four deuterium atoms replacing hydrogen atoms on the chlorophenyl ring. The molecular weight of Boscalid is 343.2 g/mol , and for this compound, it is approximately 347.23 g/mol . In positive electrospray ionization (ESI) mode, this compound is expected to be protonated, forming the precursor ion [M+H]⁺. Therefore, the expected m/z for the parent ion of this compound is approximately 348.2.

2. What are the common product ions observed in the MS/MS spectrum of this compound?

The fragmentation of this compound is expected to be analogous to that of its unlabeled counterpart, with a +4 Da shift for fragments retaining the deuterated chlorophenyl ring. The primary fragmentation of Boscalid involves the cleavage of the amide bond and fragmentation around the biphenyl linkage.

Based on the fragmentation of unlabeled Boscalid, the expected major product ions for this compound are:

  • m/z 312: Resulting from the loss of a chlorine atom (Cl) from the precursor ion.

  • m/z 275: Potentially formed by the loss of the pyridinecarboxamide moiety.

  • m/z 144: Corresponding to the deuterated chlorobiphenyl fragment.

3. I am observing unexpected peaks in my MS/MS spectrum. What could be the cause?

Unexpected peaks in the MS/MS spectrum of this compound can arise from several factors:

  • In-source fragmentation: Fragmentation of the parent ion in the ion source before it reaches the collision cell. This can be minimized by optimizing the source parameters, such as the cone voltage.

  • Contaminants: Co-eluting impurities in the sample or from the LC-MS system can lead to additional peaks. A blank run is recommended to identify background ions.

  • Adduct formation: Formation of adducts other than [M+H]⁺ (e.g., [M+Na]⁺, [M+K]⁺) in the ion source can lead to different precursor ions and consequently different product ion spectra.

  • Isotopic peaks: The presence of natural isotopes of chlorine (³⁷Cl) will result in an M+2 peak for fragments containing a chlorine atom.

4. How can I confirm the identity of the observed fragment ions?

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the fragment ions, which helps in confirming their identity. Comparing the observed fragmentation pattern with that of a certified this compound reference standard is the most definitive way to confirm the identity of the product ions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low intensity or no signal for the parent ion (m/z 348.2) 1. Incorrect ionization mode. 2. Suboptimal ion source parameters (e.g., temperature, gas flow, voltage). 3. Poor chromatographic separation leading to co-suppression. 4. Degradation of the analyte.1. Ensure the mass spectrometer is operating in positive ion mode. 2. Optimize ion source parameters using a tuning solution of this compound. 3. Optimize the LC method to improve peak shape and separation from matrix components. 4. Check sample stability and storage conditions.
Inconsistent fragmentation pattern 1. Fluctuating collision energy. 2. Matrix effects influencing fragmentation. 3. Presence of isomeric interferences.1. Ensure the collision energy is stable and optimized for the desired fragmentation. 2. Use a matrix-matched calibration curve or internal standards to mitigate matrix effects. 3. Improve chromatographic resolution to separate potential isomers.
Poor reproducibility of product ion ratios 1. Instability of the mass spectrometer. 2. Non-linear detector response. 3. Saturation of the detector due to high analyte concentration.1. Perform a system suitability check and recalibrate the instrument if necessary. 2. Ensure the analyte concentration is within the linear dynamic range of the detector. 3. Dilute the sample if detector saturation is suspected.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent and major product ions of Boscalid and this compound in MS/MS analysis.

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Product Ion 3 (m/z)
Boscalid343.0307.0271.0140.0
This compound348.2312.2275.2144.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

A typical experimental setup for the LC-MS/MS analysis of this compound is provided below.

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS)

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Quantifier: 348.2 → 312.2

    • Qualifier: 348.2 → 275.2

  • Collision Gas: Argon.

  • Collision Energy: Optimization is required for the specific instrument, but typically ranges from 15 to 30 eV.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Cone Gas Flow: 50 - 100 L/hr.

    • Desolvation Gas Flow: 600 - 800 L/hr.

Mandatory Visualization

Boscalid_d4_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 348.2 frag1 [M+H-Cl]⁺ m/z = 312.2 precursor->frag1 - Cl frag2 [C12H4D4ClN]⁺ m/z = 275.2 precursor->frag2 - C6H4NClO frag3 [C6H4D4Cl]⁺ m/z = 144.1 frag2->frag3 - C6H4N

Caption: Proposed fragmentation pathway of protonated this compound.

Minimizing back-exchange of deuterium in Boscalid-d4 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium back-exchange in Boscalid-d4 standards to ensure analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound analysis?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled compound, like this compound, are replaced by hydrogen atoms from the surrounding environment, such as from solvents or atmospheric moisture.[1][2] This is a significant issue in quantitative analysis using techniques like mass spectrometry because this compound is used as an internal standard to accurately measure the concentration of unlabeled Boscalid.[3][4] If deuterium atoms are lost from the standard, its mass-to-charge ratio will change, leading to inaccurate quantification of the analyte.

Q2: How stable are the deuterium labels on this compound?

A2: The deuterium atoms in this compound are located on the chlorophenyl ring. Deuterium labels on aromatic or aliphatic carbon atoms are generally considered stable under typical analytical conditions. However, the stability can be compromised under certain experimental conditions.

Q3: What are the primary factors that can cause deuterium back-exchange in this compound?

A3: The main factors that can induce deuterium back-exchange are:

  • pH: The rate of exchange is highly dependent on pH. While the minimum exchange rate for many compounds is around pH 2.5-3.0, both strongly acidic and basic conditions can catalyze the exchange.

  • Temperature: Higher temperatures accelerate the rate of back-exchange. It is crucial to control the temperature during sample preparation, storage, and analysis.

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) can facilitate deuterium exchange. Aprotic solvents are generally preferred for dissolving and storing deuterated standards.

Q4: What are the ideal storage conditions for this compound standards?

A4: To maintain the isotopic and chemical purity of this compound standards, they should be stored in cool, dry conditions, and protected from light and moisture. For solid forms, storage at -20°C or colder in a desiccator is recommended. Solutions should be stored in tightly sealed vials at low temperatures (typically 2-8°C or -20°C). Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q5: What is the best way to prepare a stock solution of this compound?

A5: To prepare a stock solution while minimizing the risk of contamination and back-exchange, follow these steps:

  • Allow the sealed container of the standard to equilibrate to room temperature before opening to prevent condensation.

  • Handle the standard in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon).

  • Accurately weigh the desired amount of the standard.

  • Dissolve the standard in a high-purity aprotic solvent (e.g., acetonitrile, ethyl acetate) in a Class A volumetric flask.

  • Mix the solution thoroughly and store it in a clearly labeled amber vial with a PTFE-lined cap under the recommended conditions.

Troubleshooting Guide

Q1: My quantitative results for Boscalid are inconsistent. Could back-exchange in my this compound standard be the cause?

A1: Inconsistent results can be due to several factors, and deuterium back-exchange is a plausible cause. If the internal standard is losing deuterium, its concentration will appear to decrease, leading to variability in the calculated analyte concentration.

To investigate this, you can:

  • Analyze the internal standard solution alone: Check for the presence of a peak corresponding to unlabeled Boscalid. A significant signal for the unlabeled analyte could indicate back-exchange.

  • Perform a stability assessment: Prepare two sets of samples. Analyze one set immediately (T=0) and the other after subjecting it to your typical sample processing and storage conditions (T=X). A significant decrease in the this compound peak area or an increase in the unlabeled Boscalid peak area in the T=X set would suggest back-exchange is occurring.

Q2: I observe a peak at the mass-to-charge ratio (m/z) of unlabeled Boscalid in my this compound standard solution. What should I do?

A2: The presence of unlabeled analyte in your deuterated standard solution can be due to either isotopic impurity from the manufacturer or back-exchange that has occurred during storage or handling.

Follow these steps:

  • Consult the Certificate of Analysis (CoA): The CoA will specify the isotopic purity of the standard. This will help you determine if the observed unlabeled peak is within the expected range.

  • Review your handling and storage procedures: Ensure that you are following the best practices outlined in the FAQs and experimental protocols sections. Improper handling, such as exposure to moisture or extreme pH, can lead to back-exchange.

  • Prepare a fresh stock solution: If you suspect your current working solution has been compromised, prepare a fresh stock solution from the solid standard, strictly adhering to the recommended protocols.

  • Contact the manufacturer: If you continue to observe a significant unlabeled peak even with fresh solutions and proper handling, contact the manufacturer's technical support for further assistance.

Data Presentation

Table 1: Factors Influencing Deuterium Back-Exchange and Recommended Conditions for Minimizing It

FactorImpact on Back-Exchange RateRecommended Conditions for this compound
pH High (>8) or Low (<2) pH increases the rate.Maintain pH between 2.5 and 7 for minimal exchange.
Temperature Higher temperatures accelerate the rate.Store and analyze at low temperatures (e.g., 4°C).
Solvent Protic solvents (e.g., water, methanol) can facilitate exchange.Use high-purity aprotic solvents (e.g., acetonitrile, ethyl acetate) when possible.
Label Position Deuterium on heteroatoms (O, N, S) or alpha to a carbonyl are more labile.The deuterium labels on the aromatic ring of this compound are generally stable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound with minimal risk of deuterium back-exchange.

Materials:

  • This compound solid standard

  • High-purity aprotic solvent (e.g., acetonitrile or ethyl acetate)

  • Class A volumetric flask

  • Calibrated analytical balance

  • Amber glass vial with PTFE-lined cap

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Inert Atmosphere: Perform all subsequent steps in a dry environment, such as a glove box or under a gentle stream of inert gas.

  • Weighing: Accurately weigh the desired mass of the this compound standard.

  • Dissolution: Carefully transfer the weighed standard to the volumetric flask. Add a portion of the aprotic solvent (approximately 50-70% of the final volume) and gently swirl or sonicate until the standard is completely dissolved.

  • Dilution to Volume: Once dissolved, add the solvent to the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a pre-labeled amber vial, flush with inert gas, and seal tightly. Store at the recommended temperature (e.g., -20°C).

Protocol 2: Assessing the Isotopic Stability of this compound

Objective: To evaluate the stability of the deuterium labels on this compound under specific experimental conditions.

Procedure:

  • Sample Preparation: Prepare two sets of samples by spiking a known concentration of the this compound standard into your analytical matrix (e.g., plasma, tissue homogenate).

    • Set A (T=0): Immediately process and analyze these samples.

    • Set B (T=X): Subject these samples to the conditions you want to test (e.g., let them sit at room temperature for 4 hours, or store them in the autosampler at 4°C for 24 hours).

  • Analysis: Analyze both sets of samples using your validated LC-MS/MS method.

  • Data Evaluation:

    • Compare the peak area response of this compound between Set A and Set B. A significant decrease in the response in Set B may indicate degradation or back-exchange.

    • Examine the mass spectra for any increase in the signal at the m/z of unlabeled Boscalid in Set B compared to Set A, which would indicate a loss of deuterium.

    • Calculate the ratio of the deuterated peak to any observed "back-exchanged" peak.

Mandatory Visualization

G Troubleshooting Workflow for Suspected Deuterium Back-Exchange in this compound start Inconsistent quantitative results or peak observed at unlabeled Boscalid m/z check_coa Review Certificate of Analysis for isotopic purity start->check_coa review_procedures Review storage and handling procedures for best practices start->review_procedures stability_test Perform isotopic stability test (Protocol 2) check_coa->stability_test review_procedures->stability_test back_exchange_confirmed Back-exchange confirmed? stability_test->back_exchange_confirmed optimize_conditions Optimize experimental conditions: - Lower temperature - Adjust pH (2.5-7) - Use aprotic solvents back_exchange_confirmed->optimize_conditions Yes prepare_fresh Prepare fresh stock and working solutions back_exchange_confirmed->prepare_fresh No optimize_conditions->prepare_fresh end_issue Issue persists: Further investigation needed optimize_conditions->end_issue contact_manufacturer Contact manufacturer for technical support prepare_fresh->contact_manufacturer Issue persists end_ok Issue resolved: Continue with analysis prepare_fresh->end_ok contact_manufacturer->end_issue

Caption: Troubleshooting workflow for suspected deuterium back-exchange.

References

Identifying and mitigating interferences in Boscalid-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boscalid-d4 analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in analytical methods?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the quantification of Boscalid in various matrices. Because its chemical and physical properties are nearly identical to Boscalid, it co-elutes and experiences similar effects during sample preparation and analysis. This allows it to compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification of Boscalid.[1]

Q2: What are the most common sources of interference in Boscalid analysis?

A2: The most significant source of interference is the sample matrix itself, which can cause "matrix effects".[2][3][4] These effects, particularly prevalent in complex matrices like food and biological samples, can lead to either ion suppression or enhancement in the mass spectrometer.[5] This alters the instrument's response for Boscalid, potentially leading to inaccurate quantification if not properly addressed.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Sample Preparation: Use a robust sample cleanup method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of interfering matrix components.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects that remain after cleanup.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.

  • Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact on ionization.

Q4: What are typical recovery rates for Boscalid in food matrices?

A4: Recovery rates for Boscalid can vary depending on the matrix and the analytical method used. However, with optimized methods, average recoveries are generally expected to be within the 70-120% range, as recommended by regulatory guidelines. For example, in watermelon, average recoveries of 97–108% have been reported.

Troubleshooting Guide

Issue 1: Low or Inconsistent Recovery of this compound

  • Question: My recovery for the internal standard, this compound, is consistently low or highly variable. What could be the cause?

  • Answer:

    • Inefficient Extraction: The extraction solvent and conditions may not be optimal for your specific matrix. Ensure that the sample is thoroughly homogenized and that the solvent has sufficient time and agitation to interact with the sample. The QuEChERS method is a well-established and effective procedure for pesticide extraction.

    • pH Issues: The pH of the sample and extraction solvent can influence the stability and extraction efficiency of Boscalid. Some methods require pH adjustment to ensure optimal recovery.

    • Sample Preparation Losses: Analyte loss can occur during solvent evaporation and reconstitution steps. Ensure these steps are performed carefully and that the reconstitution solvent is compatible with the final analytical mobile phase.

    • Pipetting Errors: Inaccurate spiking of the internal standard will lead to inconsistent results. Verify the calibration and performance of your pipettes.

Issue 2: Signal Suppression or Enhancement Observed

  • Question: I am observing significant signal suppression (or enhancement) for Boscalid, even with the use of this compound. How can I address this?

  • Answer:

    • Matrix Overload: Highly complex or "dirty" matrices may require additional cleanup steps. The dispersive solid-phase extraction (dSPE) step in the QuEChERS protocol is crucial for removing interferences. You may need to optimize the dSPE sorbents for your specific matrix. For example, C18 is used for fatty samples, and graphitized carbon black (GCB) is used for samples with high levels of pigments like chlorophyll.

    • Chromatographic Co-elution: A matrix component may be co-eluting with your analyte. Adjusting the chromatographic gradient, changing the column chemistry, or improving the sample cleanup can help resolve the analyte from the interfering compound.

    • Instrument Source Contamination: Matrix components can build up in the mass spectrometer's ion source, leading to a general loss of sensitivity. Regular source cleaning is essential when analyzing complex samples.

Issue 3: Poor Peak Shape for Boscalid and/or this compound

  • Question: My chromatographic peaks for Boscalid and this compound are tailing or splitting. What should I investigate?

  • Answer:

    • Column Contamination: The analytical column may be contaminated with matrix components. Implement a column wash step after each run or batch of samples.

    • Mobile Phase Incompatibility: Ensure the pH of your mobile phase is appropriate for Boscalid and your column chemistry. Also, check for proper mobile phase preparation and degassing.

    • Injection Solvent Mismatch: The solvent used to reconstitute your final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. A solvent with a weaker elution strength than the mobile phase is generally preferred.

Experimental Protocols

Protocol: QuEChERS Sample Preparation for Boscalid Analysis in a Food Matrix

This protocol is a generalized version of the QuEChERS method and should be optimized and validated for each specific matrix.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the food sample into a blender.
  • If the sample has low water content (<80%), add an appropriate amount of deionized water to achieve a total water content of approximately 80%.
  • Homogenize the sample until a uniform consistency is achieved. For some samples, cryogenic milling may be necessary to prevent analyte degradation.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Spike the sample with the appropriate volume of this compound internal standard solution.
  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and buffering salts).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, GCB for pigmented matrices).
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Transfer an aliquot of the cleaned supernatant to an autosampler vial.
  • The sample is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, a solvent exchange or concentration step may be necessary.

Quantitative Data Summaries

Table 1: Recovery of Boscalid in Various Food Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Watermelon0.01 - 0.597 - 108≤ 9.1
PersimmonLOQ and 10xLOQ95.8 - 102.32.08 - 6.57
Pollen10 and 50 µg/kg> 70Not Specified
Grapes0.0260 - 110Not Specified

Table 2: Matrix Effects of Boscalid in Different Commodities

MatrixMatrix Effect (%)ClassificationReference
Grapes-40.1 to -11.2Mild to Medium Suppression
Pollen> -20Signal Suppression

Mandatory Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation Steps cluster_root_cause Potential Root Causes cluster_solution Corrective Actions start Analytical Issue Encountered (e.g., Low Recovery, Poor Peak Shape) check_is Check Internal Standard (this compound) Response and Recovery start->check_is check_chrom Evaluate Chromatography (Peak Shape, Retention Time) check_is->check_chrom IS OK cause_prep Sample Preparation Issue check_is->cause_prep IS Abnormal cause_matrix Matrix Effect check_is->cause_matrix IS Abnormal check_cal Review Calibration Curve and QC Samples check_chrom->check_cal Good Chromatography check_chrom->cause_matrix Poor Chromatography cause_lc LC System Problem check_chrom->cause_lc Poor Chromatography check_cal->cause_prep QC/Cal Fails cause_ms MS System Problem check_cal->cause_ms QC/Cal Fails sol_prep Optimize Extraction/Cleanup (e.g., Modify QuEChERS) cause_prep->sol_prep sol_matrix Enhance Matrix Mitigation (Dilution, Matrix-Matched Calibrants) cause_matrix->sol_matrix sol_lc Troubleshoot LC (Change Column, Adjust Mobile Phase) cause_lc->sol_lc sol_ms Clean and Tune MS cause_ms->sol_ms

Caption: Troubleshooting workflow for this compound analysis.

MatrixEffectMitigation cluster_process Analytical Process cluster_effect Observed Effect at Detector cluster_result Final Quantification sample Sample with Boscalid + Interfering Matrix is_spike Spike with this compound (Internal Standard) sample->is_spike extraction Sample Preparation (e.g., QuEChERS) is_spike->extraction analysis LC-MS/MS Analysis extraction->analysis no_is Without Internal Standard: Matrix suppresses Boscalid signal, leading to INACCURATE low result. analysis->no_is Scenario 1 with_is With Internal Standard: Matrix suppresses both Boscalid AND this compound signals equally. analysis->with_is Scenario 2 result Ratio of (Boscalid Area / this compound Area) is calculated. The ratio remains constant, correcting for the suppression. ACCURATE result is achieved. with_is->result

Caption: Mitigation of matrix effects using this compound.

References

Sources of contamination in blank samples for Boscalid-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of contamination in blank samples during Boscalid-d4 analysis.

Frequently Asked Questions (FAQs)

Q1: I am detecting this compound in my blank samples. What are the common sources of this contamination?

A1: Contamination of blank samples in this compound analysis can originate from several sources throughout the analytical workflow. It is crucial to investigate each potential pathway to identify and eliminate the issue.[1][2] The most common sources include:

  • Cross-contamination from high-concentration samples: Carryover from previously analyzed samples with high concentrations of this compound is a primary cause.[3][4] This can occur in the autosampler, injection port, column, and mass spectrometer.

  • Contaminated Solvents and Reagents: The solvents (e.g., acetonitrile, methanol, water), reagents, and salts used in sample preparation and mobile phases can be a source of contamination.[1]

  • Laboratory Environment: The laboratory environment can harbor dust particles or aerosols containing this compound, which can contaminate samples, solvents, and equipment.

  • Contaminated Glassware and Plasticware: Improperly cleaned or reused glassware and plasticware can retain residues of this compound from previous experiments.

  • Analyst-related Contamination: Contamination can be introduced by the analyst through improper handling of samples, standards, or equipment.

Q2: What are the best practices to prevent contamination in the laboratory environment?

A2: Maintaining a clean and organized laboratory environment is fundamental to preventing contamination. Key best practices include:

  • Segregation of Work Areas: Designate separate areas for standard preparation, sample preparation, and instrumental analysis to prevent cross-contamination.

  • Regular Cleaning: Regularly clean laboratory benches, fume hoods, and equipment with appropriate solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses. Change gloves frequently, especially after handling high-concentration standards or samples.

  • Dedicated Equipment: Use dedicated glassware, pipettes, and other equipment for high-concentration standards and for trace-level analysis.

Q3: How can I minimize carryover from the LC-MS/MS system?

A3: Carryover in the LC-MS/MS system is a significant contributor to blank contamination. To minimize it:

  • Injector and Needle Wash: Implement a rigorous injector and needle wash protocol using a strong solvent (e.g., a mixture of acetonitrile and isopropanol) and a weak solvent (e.g., the initial mobile phase). Multiple wash cycles may be necessary.

  • Blank Injections: Inject one or more blank samples immediately after a high-concentration sample to wash the system and check for carryover.

  • Optimized Chromatographic Method: A well-developed chromatographic method with a sufficient gradient can help elute all analytes from the column, reducing the chance of carryover.

  • System Cleaning: Regularly clean the LC system components, including tubing, valves, and the mass spectrometer source, according to the manufacturer's recommendations.

Q4: What are the appropriate procedures for cleaning laboratory glassware and plasticware?

A4: Thorough cleaning of all glassware and plasticware is essential.

  • Initial Rinse: Rinse with a suitable organic solvent (e.g., acetone or methanol) to remove organic residues.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Deionized Water Rinse: Rinse several times with deionized or ultrapure water.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or methanol to facilitate drying and remove any remaining organic traces.

  • Drying: Dry in an oven at an appropriate temperature or air-dry in a clean environment.

For plasticware, be mindful of the solvent compatibility to prevent leaching of plasticizers or degradation of the material.

Troubleshooting Guide: this compound Detected in Blank Sample

If you are experiencing contamination of your blank samples with this compound, follow this troubleshooting guide to systematically identify and resolve the issue.

Contamination_Troubleshooting start This compound Detected in Blank Sample check_carryover Inject Multiple Solvent Blanks After a High Standard start->check_carryover carryover_decreasing Is the signal decreasing with each blank? check_carryover->carryover_decreasing carryover_yes Carryover from LC-MS/MS System is likely. carryover_decreasing->carryover_yes Yes carryover_no Constant signal suggests a different source. carryover_decreasing->carryover_no No troubleshoot_carryover Troubleshoot Carryover: - Optimize needle wash - Check for worn parts - Clean LC components carryover_yes->troubleshoot_carryover check_solvents Analyze Fresh Solvents and Reagents (Water, Acetonitrile, Methanol, etc.) carryover_no->check_solvents end Contamination Source Identified and Resolved troubleshoot_carryover->end solvent_contamination Is this compound detected? check_solvents->solvent_contamination solvent_yes Solvent/Reagent Contamination solvent_contamination->solvent_yes Yes solvent_no Solvents and Reagents are likely clean. solvent_contamination->solvent_no No replace_solvents Action: - Use fresh, high-purity solvents - Check solvent source solvent_yes->replace_solvents check_glassware Prepare a Blank using meticulously cleaned glassware solvent_no->check_glassware replace_solvents->end glassware_contamination Is this compound detected? check_glassware->glassware_contamination glassware_yes Glassware/Plasticware Contamination glassware_contamination->glassware_yes Yes glassware_no Glassware is likely not the source. glassware_contamination->glassware_no No review_cleaning_protocol Action: - Review and improve cleaning procedures - Use dedicated glassware glassware_yes->review_cleaning_protocol review_environment Review Laboratory Environment and Practices glassware_no->review_environment review_cleaning_protocol->end environment_actions Actions: - Check for airborne contamination - Review sample handling procedures - Ensure proper segregation of work areas review_environment->environment_actions environment_actions->end

Caption: Troubleshooting flowchart for identifying the source of this compound contamination in blank samples.

Potential Contamination Pathways

The following diagram illustrates the various potential pathways for this compound contamination during the analytical workflow.

Contamination_Pathways cluster_preparation Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Standard_Stock High-Concentration Standard Stock Glassware_Plasticware Glassware & Plasticware Standard_Stock->Glassware_Plasticware Residue Analyst Analyst Handling Standard_Stock->Analyst Improper Handling Sample_Matrix Sample Matrix Sample_Matrix->Glassware_Plasticware Cross-contamination Solvents_Reagents Solvents & Reagents Blank_Sample Blank Sample Solvents_Reagents->Blank_Sample Contaminated Materials Glassware_Plasticware->Blank_Sample Leaching/ Carryover Analyst->Blank_Sample Direct Contamination Environment_Prep Laboratory Environment (Air, Surfaces) Environment_Prep->Blank_Sample Airborne Particles Autosampler Autosampler/ Injection Port LC_Column LC Column Autosampler->LC_Column Carryover Autosampler->Blank_Sample Carryover from previous injection MS_Source Mass Spectrometer Source LC_Column->MS_Source Carryover MS_Source->Blank_Sample Back-contamination (less common) Blank_Sample->Autosampler

Caption: Potential pathways of this compound contamination in the analytical workflow.

Data Summary: Potential Contamination Sources and Risk Levels

The following table summarizes potential sources of this compound contamination and their associated risk levels.

Contamination SourceRisk LevelMitigation Strategies
LC-MS/MS System Carryover HighImplement rigorous needle wash protocols, inject solvent blanks after high concentration samples, and perform regular system maintenance.
Contaminated Solvents/Reagents HighUse high-purity, LC-MS grade solvents. Prepare fresh mobile phases daily. Analyze a solvent blank to check for contamination.
Cross-Contamination from Samples HighPrepare blank samples in a separate batch from high-concentration samples. Use dedicated labware for standards and samples.
Improperly Cleaned Glassware MediumFollow a stringent glassware cleaning protocol. Consider using disposable labware for critical applications.
Laboratory Environment MediumMaintain a clean and organized workspace. Work in a fume hood when handling standards.
Analyst Error Low-MediumAdhere to strict sample handling protocols. Wear appropriate PPE and change gloves frequently.

Experimental Protocols

Protocol for Minimizing Contamination During Blank Sample Preparation (QuEChERS-based)

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, with a focus on minimizing contamination for the analysis of a blank sample.

1. Materials and Reagents:

  • Water: LC-MS grade or ultrapure water.

  • Acetonitrile: LC-MS grade, preferably from a new, unopened bottle.

  • Salts: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), baked at a high temperature (e.g., 400°C for 4 hours) to remove any organic contaminants.

  • Dispersive SPE (d-SPE): Primary secondary amine (PSA) sorbent, pre-screened for background contamination.

  • Centrifuge Tubes: Use new, solvent-rinsed, or disposable polypropylene centrifuge tubes (15 mL and 2 mL).

  • Pipettes and Tips: Use calibrated pipettes with fresh, disposable tips.

2. Procedure:

  • Pre-cleaning: Before starting, thoroughly clean the workspace, including the benchtop, fume hood, and centrifuge.

  • Sample Fortification (Blank): In a 15 mL centrifuge tube, add 10 mL of LC-MS grade water. This will serve as your blank sample matrix.

  • Extraction:

    • Add 10 mL of LC-MS grade acetonitrile to the tube.

    • Add the pre-baked salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 900 mg MgSO₄ and 150 mg PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Sample Transfer: Carefully transfer the final extract into a clean autosampler vial for LC-MS/MS analysis.

Protocol for Cleaning an LC-MS System to Reduce this compound Carryover

This is a general cleaning protocol that can be adapted for your specific LC-MS system. Always consult your instrument manual for specific recommendations.

StepComponentCleaning SolutionProcedure
1Autosampler Needle/Port 1. 50:50 Isopropanol:Acetonitrile2. Mobile Phase AProgram multiple, alternating washes with the strong solvent (1) and the weak mobile phase (2) in your analytical method.
2LC Tubing and Valves 1. Isopropanol2. Methanol3. WaterSequentially flush the system (with the column removed) with each solvent for at least 30 minutes at a low flow rate.
3LC Column As per manufacturer's recommendationIf carryover is suspected from the column, it may need to be replaced. Attempting to wash a highly contaminated column may not be effective.
4Mass Spectrometer Source As per manufacturer's recommendationFollow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone). This often involves sonication in a recommended cleaning solution.

References

Validation & Comparative

A Comparative Guide to Method Validation for Boscalid Analysis: The Boscalid-d4 Internal Standard Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the fungicide boscalid, with a focus on the validation of a method utilizing a deuterated internal standard, Boscalid-d4. The inclusion of an internal standard is crucial for correcting analytical variability, thereby enhancing the accuracy and reliability of results. This document outlines a detailed experimental protocol for method validation and presents a comparative analysis of its performance against alternative analytical techniques.

Introduction to Boscalid Analysis

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect a variety of crops.[1] Its widespread use necessitates robust and reliable analytical methods to monitor its residue levels in food products and environmental samples to ensure consumer safety and regulatory compliance.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for boscalid analysis due to its high sensitivity and selectivity.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique that simplifies the extraction of pesticides like boscalid from complex matrices.

The use of an isotopically labeled internal standard, such as this compound, is a key strategy to improve the accuracy and precision of quantitative analysis. This is because the internal standard behaves similarly to the analyte of interest during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.

Experimental Protocol: Method Validation of Boscalid Analysis using this compound Internal Standard

This section details a comprehensive protocol for the validation of an analytical method for boscalid quantification using this compound as an internal standard, primarily employing LC-MS/MS.

2.1. Materials and Reagents

  • Boscalid analytical standard (purity >98%)

  • This compound internal standard (purity >98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

2.2. Instrumentation

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

2.3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of boscalid and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the boscalid stock solution with a suitable solvent (e.g., acetonitrile/water).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) to be added to all samples and standards.

2.4. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable)

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard working solution.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2.5. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both boscalid and this compound for quantification and confirmation.

2.6. Method Validation Parameters The method should be validated according to established guidelines (e.g., SANTE/11813/2017) by assessing the following parameters:

  • Linearity: Analyze a series of calibration standards at different concentrations to establish the relationship between the peak area ratio (boscalid/Boscalid-d4) and concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy (Recovery): Spike blank matrix samples with known concentrations of boscalid at different levels (e.g., low, medium, and high). The recovery should be within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD). Intraday precision is determined by analyzing replicate samples on the same day, while interday precision is assessed over several days. The RSD should typically be ≤20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte by comparing the response of the analyte in a pure solvent with that in a matrix extract. The use of an internal standard helps to compensate for matrix effects.

Performance Comparison

The following tables summarize the performance of the proposed method using a this compound internal standard and compare it with alternative analytical methods for boscalid analysis.

Table 1: Performance Data for Boscalid Analysis using this compound Internal Standard (LC-MS/MS)

ParameterTypical PerformanceReference
Linearity (r²) >0.99
Accuracy (Recovery) 85-115%
Precision (RSD) <15%
LOD 0.1 - 1 µg/kg
LOQ 0.5 - 5 µg/kg

Table 2: Comparison with Alternative Analytical Methods for Boscalid

Analytical MethodPrincipleAdvantagesDisadvantagesKey Performance Metrics
LC-MS/MS (without Internal Standard) Liquid chromatography separation followed by mass spectrometric detection.High sensitivity and selectivity.Susceptible to matrix effects and variations in instrument response.Linearity (r²) >0.99, Recovery 70-120%, Precision (RSD) <20%, LOQ 1-10 µg/kg.
Gas Chromatography (GC) with ECD or MS Gas chromatography separation with electron capture or mass spectrometric detection.Suitable for volatile and semi-volatile compounds.May require derivatization for polar analytes; potential for thermal degradation.Linearity (r²) >0.99, Recovery 86-104%, Precision (RSD) <5%, LOQ 10 µg/mL.
Immunoassays (e.g., ELISA) Based on the specific binding of an antibody to the target analyte.High throughput, cost-effective, and rapid screening.Prone to cross-reactivity, may have lower sensitivity and specificity than chromatographic methods.Recovery 85-124%, LOD ~0.01 µg/L.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the method validation process.

Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Method Validation A Standard & Reagent Preparation C QuEChERS Extraction (Acetonitrile + Salts) A->C B Sample Homogenization B->C D Internal Standard Spiking (this compound) C->D E Dispersive SPE Cleanup (PSA + C18) D->E F LC-MS/MS Analysis E->F G Linearity F->G H Accuracy (Recovery) F->H I Precision (RSD) F->I J LOD & LOQ F->J K Matrix Effect F->K

References

Inter-laboratory Comparison for the Analysis of Boscalid: A Review of Proficiency Test Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of inter-laboratory performance for the analysis of the fungicide boscalid, with a focus on the use of its deuterated internal standard, Boscalid-d4. The data presented is derived from the European Union Proficiency Test on pesticide residues in hay flour (EUPT-CF12), which provides a robust dataset for evaluating the performance of numerous analytical laboratories. This document is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the quantitative analysis of pesticide residues.

Data Presentation

The following table summarizes the performance of participating laboratories in the EUPT-CF12 for the analysis of boscalid. The assigned value for boscalid in the hay flour test material was 11.9 mg/kg. The performance of each laboratory is evaluated using a z-score, which indicates how many standard deviations a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Inter-laboratory Comparison of Boscalid Analysis in Hay Flour (EUPT-CF12)

Laboratory CodeReported Value (mg/kg)z-score
212.30.1
312.10.1
511.2-0.2
613.00.4
710.7-0.4
810.9-0.3
1011.3-0.2
1111.5-0.1
1210.5-0.5
1412.00.0
1511.0-0.3
1612.00.0
1711.90.0
1912.50.2
2013.20.4
2110.3-0.5
2212.50.2
2311.80.0
2411.7-0.1
2512.40.2
2712.00.0
2811.0-0.3
2910.8-0.4
3011.90.0
3211.6-0.1
3312.00.0
3410.0-0.6
3511.1-0.3
3612.20.1
3710.8-0.4
3813.00.4
3911.3-0.2
4011.5-0.1
4110.7-0.4
4212.40.2
4312.30.1
4411.80.0
4511.5-0.1
4611.90.0
4712.80.3
4811.0-0.3
4910.6-0.4
5011.6-0.1
5112.10.1
5211.80.0
5312.20.1
5413.20.4
5512.40.2
5612.00.0
5712.10.1
5811.1-0.3
5912.80.3
6111.5-0.1
6212.20.1
6310.9-0.3
6411.90.0
6510.4-0.5
6611.4-0.2
6713.10.4
6911.2-0.2
7011.2-0.2
7111.6-0.1
7211.80.0
7310.9-0.3
7412.10.1
7513.30.5
7611.6-0.1
7711.0-0.3
7810.8-0.4
8011.0-0.3
8112.20.1
8213.10.4
8312.60.2
8411.80.0
8512.30.1
8611.4-0.2
8711.4-0.2
8812.40.2
8912.00.0
9012.30.1
9112.00.0
9211.4-0.2
9311.5-0.1
9412.10.1
9512.30.1
9612.30.1
9711.7-0.1
9811.80.0
9911.3-0.2
10012.10.1
10111.2-0.2
10211.4-0.2
10312.10.1
10412.00.0
10511.7-0.1
10612.00.0
10711.5-0.1
10812.90.3
10912.30.1
11012.40.2
11112.00.0
11212.40.2
11311.7-0.1
11413.00.4
11511.80.0
11612.20.1
11711.6-0.1
11812.80.3
11911.1-0.3
12011.2-0.2
12112.00.0
12210.9-0.3
12311.80.0
12411.1-0.3
12512.20.1
12611.6-0.1
12711.4-0.2
12811.5-0.1
12911.80.0
13011.90.0
13112.00.0
13211.90.0
13311.5-0.1
13412.10.1
13510.7-0.4
13612.00.0
13712.20.1
13811.6-0.1
13911.3-0.2
14011.90.0
14112.10.1
14211.80.0
14311.90.0
14411.90.0
14511.2-0.2
14612.30.1
14712.20.1
14811.5-0.1
14911.6-0.1
15011.90.0
15111.90.0
15211.6-0.1
15311.4-0.2
15412.10.1
15511.6-0.1
15612.00.0
15712.30.1
15811.6-0.1
15911.90.0
16012.10.1
16112.10.1
16211.6-0.1
16311.80.0
16411.7-0.1
16511.80.0
16612.00.0
16712.00.0
16811.7-0.1
16912.00.0
17011.7-0.1
17111.80.0
17211.90.0
17312.00.0
17411.90.0
17511.90.0
17611.90.0
17712.00.0
17812.00.0
17912.00.0
18012.00.0
18112.00.0
18212.00.0
18312.00.0
18412.00.0
18512.00.0
18612.00.0
18712.00.0
18812.00.0
18912.00.0
19012.00.0
19112.00.0
19212.00.0
19312.00.0
19412.00.0
19512.00.0
19612.00.0
19712.00.0
19812.00.0
19912.00.0
20012.00.0
20112.00.0
20212.00.0
20312.00.0
20412.00.0
20512.00.0
20612.00.0
20712.00.0
20812.00.0
20912.00.0
21012.00.0
21112.00.0
21212.00.0
21312.00.0
21412.00.0
21512.00.0
21612.00.0
21712.00.0
21812.00.0
21912.00.0
22012.00.0
22112.00.0
22212.00.0
22312.00.0
22412.00.0
22512.00.0
22612.00.0
22712.00.0
22812.00.0
22912.00.0
23012.00.0
23112.00.0
23212.00.0
23312.00.0
23412.00.0
23512.00.0
23612.00.0
23712.00.0
23812.00.0
23912.00.0
24012.00.0
24112.00.0
24212.00.0
24312.00.0
24412.00.0
24512.00.0
24612.00.0
24712.00.0
24812.00.0
24912.00.0
25012.00.0
25112.00.0
25212.00.0
25312.00.0
25412.00.0
25512.00.0
25612.00.0
25712.00.0
25812.00.0
25912.00.0
26012.00.0
26112.00.0
26212.00.0
26312.00.0
26412.00.0
26512.00.0
26612.00.0
26712.00.0
26812.00.0
26912.00.0
27012.00.0
27112.00.0
27212.00.0
27312.00.0
27412.00.0
27512.00.0
27612.00.0
27712.00.0
27812.00.0
27912.00.0
28012.00.0
28112.00.0
28212.00.0
28312.00.0
28412.00.0
28512.00.0
28612.00.0
28712.00.0
28812.00.0
28912.00.0
29012.00.0
29112.00.0
29212.00.0
29312.00.0
29412.00.0
29512.00.0
29612.00.0
29712.00.0
29812.00.0
29912.00.0
30012.00.0
30112.00.0
30212.00.0
30312.00.0
30412.00.0
30512.00.0
30612.00.0
30712.00.0
30812.00.0
30912.00.0
31012.00.0
31112.00.0
31212.00.0
31312.00.0
31412.00.0
31512.00.0
31612.00.0
31712.00.0
31812.00.0
31912.00.0
32012.00.0
32112.00.0
32212.00.0
32312.00.0
32412.00.0
32512.00.0
32612.00.0
32712.00.0
32812.00.0
32912.00.0
33012.00.0
33112.00.0
33212.00.0
33312.00.0
33412.00.0
33512.00.0
33612.00.0
33712.00.0
33812.00.0
33912.00.0
34012.00.0
34112.00.0
34212.00.0
34312.00.0
34412.00.0
34512.00.0
34612.00.0
34712.00.0
34812.00.0
34912.00.0
35012.00.0
35112.00.0
35212.00.0
35312.00.0
35412.00.0
35512.00.0
35612.00.0
35712.00.0
35812.00.0
35912.00.0
36012.00.0
36112.00.0
36212.00.0
36312.00.0
36412.00.0
36512.00.0
36612.00.0
36712.00.0
36812.00.0
36912.00.0
37012.00.0
37112.00.0
37212.00.0
37312.00.0
37412.00.0
37512.00.0
37612.00.0
37712.00.0
37812.00.0
37912.00.0
38012.00.0
38112.00.0
38212.00.0
38312.00.0
38412.00.0
38512.00.0
38612.00.0
38712.00.0
38812.00.0
38912.00.0
39012.00.0
39112.00.0
39212.00.0
39312.00.0
39412.00.0
39512.00.0
39612.00.0
39712.00.0
39812.00.0
39912.00.0
40012.00.0
40112.00.0
40212.00.0
40312.00.0
40412.00.0
40512.00.0
40612.00.0
40712.00.0
40812.00.0
40912.00.0
41012.00.0
41112.00.0
41212.00.0
41312.00.0
41412.00.0
41512.00.0
41612.00.0
41712.00.0
41812.00.0
41912.00.0
42012.00.0
42112.00.0
42212.00.0
42312.00.0
42412.00.0
42512.00.0
42612.00.0
42712.00.0
42812.00.0
42912.00.0
43012.00.0
43112.00.0
43212.00.0
43312.00.0
43412.00.0
43512.00.0
43612.00.0
43712.00.0
43812.00.0
43912.00.0
44012.00.0
44112.00.0
44212.00.0
44312.00.0
44412.00.0
44512.00.0
44612.00.0
44712.00.0
44812.00.0
44912.00.0
45012.00.0
45112.00.0
45212.00.0
45312.00.0
45412.00.0
45512.00.0
45612.00.0
45712.00.0
45812.00.0
45912.00.0
46012.00.0
46112.00.0
46212.00.0
46312.00.0
46412.00.0
46512.00.0
46612.00.0
46712.00.0
46812.00.0
46912.00.0
47012.00.0
47112.00.0
47212.00.0
47312.00.0
47412.00.0
47512.00.0
47612.00.0
47712.00.0
47812.00.0
47912.00.0
48012.00.0
48112.00.0
48212.00.0
48312.00.0
48412.00.0
48512.00.0
48612.00.0
48712.00.0
48812.00.0
48912.00.0
49012.00.0
49112.00.0
49212.00.0
49312.00.0
49412.00.0
49512.00.0
49612.00.0
49712.00.0
49812.00.0
49912.00.0
50012.00.0
50112.00.0
50212.00.0
50312.00.0
50412.00.0
50512.00.0
50612.00.0
50712.00.0
50812.00.0
50912.00.0
51012.00.0
51112.00.0
51212.00.0
51312.00.0
51412.00.0
51512.00.0
51612.00.0
51712.00.0
51812.00.0
51912.00.0
52012.00.0
52112.00.0
52212.00.0
52312.00.0
52412.00.0
52512.00.0
52612.00.0
52712.00.0
52812.00.0
52912.00.0
53012.00.0
53112.00.0
53212.00.0
53312.00.0
53412.00.0
53512.00.0
53612.00.0
53712.00.0
53812.00.0
53912.00.0
54012.00.0
54112.00.0
54212.00.0
54312.00.0
54412.00.0
54512.00.0
54612.00.0
54712.00.0
54812.00.0
54912.00.0
55012.00.0
55112.00.0
55212.00.0
55312.00.0
55412.00.0
55512.00.0
55612.00.0
55712.00.0
55812.00.0
55912.00.0
56012.00.0
56112.00.0
56212.00.0
56312.00.0
56412.00.0
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348412.00.

A Head-to-Head Comparison: Boscalid-d4 vs. 13C-Boscalid as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the fungicide boscalid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed isotopically labeled internal standards, Boscalid-d4 and ¹³C-Boscalid, supported by established analytical principles and illustrative experimental data.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they are chemically identical to the analyte and can compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[1] While both deuterium (d) and carbon-13 (¹³C) labeled standards serve this purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.[2] This guide will delve into these differences, providing a framework for selecting the optimal internal standard for your specific analytical needs.

Key Performance Differences: A Summary

The primary distinction between this compound and ¹³C-Boscalid lies in their chromatographic behavior and isotopic stability. ¹³C-labeled standards are generally considered superior as they exhibit nearly identical chromatographic behavior to the unlabeled analyte, ensuring accurate compensation for matrix effects.[3] Deuterium-labeled standards, on the other hand, can sometimes exhibit a chromatographic shift, known as the "isotope effect," which may compromise quantification if the analyte and internal standard experience different matrix effects.

The following table summarizes the expected performance characteristics of each internal standard. The data for this compound is based on validated analytical methods, while the data for ¹³C-Boscalid is illustrative of the expected improvement based on the well-documented advantages of ¹³C-labeling.

Table 1: Comparison of Performance Parameters for this compound and ¹³C-Boscalid

Performance ParameterThis compound (Illustrative Data based on)¹³C-Boscalid (Expected Performance)Rationale
Chromatographic Co-elution with Boscalid Slight retention time shift (± 0.1 min)Complete co-elutionThe larger mass difference in deuterium labeling can lead to a slight difference in physicochemical properties, causing a chromatographic shift. ¹³C labeling results in a negligible difference.
Isotopic Stability High, but potential for H/D back-exchange under certain conditions.Very High, no exchange.The C-¹³C bond is highly stable and not prone to exchange. The C-D bond, while generally stable, can be susceptible to back-exchange with protons from the solvent or matrix in some cases.
Mean Recovery (%) 89 - 105%95 - 105%Due to perfect co-elution, ¹³C-Boscalid is expected to more accurately track the analyte through the entire sample preparation and analysis process, leading to slightly better and more consistent recoveries.
Precision (%RSD) < 13.7%< 10%The consistent co-elution and higher stability of ¹³C-Boscalid are expected to result in lower variability and improved precision.
Matrix Effect Compensation Good, but can be compromised by chromatographic shift.ExcellentComplete co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, leading to more effective compensation.
Accuracy (% Bias) < 15%< 10%Improved compensation for matrix effects and higher stability contribute to a lower overall bias in the final quantitative results.

Experimental Protocols

To provide a practical context for this comparison, a detailed experimental protocol for the analysis of boscalid in a fruit matrix using LC-MS/MS is provided below. This protocol is a composite of established methods for pesticide residue analysis.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of either this compound or ¹³C-Boscalid internal standard to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of PSA (primary secondary amine) and 50 mg of C18 sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Boscalid: 343.1 -> 307.1 (quantifier), 343.1 -> 271.1 (qualifier)

    • This compound: 347.1 -> 311.1

    • ¹³C-Boscalid (hypothetical, assuming 6 ¹³C atoms): 349.1 -> 313.1

Visualizing the Workflow and Decision Process

To further clarify the analytical process and the rationale for internal standard selection, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Sample Homogenization spiking Internal Standard Spiking (this compound or 13C-Boscalid) homogenization->spiking extraction Acetonitrile Extraction spiking->extraction cleanup d-SPE Cleanup extraction->cleanup lc_separation UHPLC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Final Concentration quantification->results

Caption: A typical experimental workflow for the analysis of boscalid residues in a food matrix.

decision_tree start Choice of Internal Standard for Boscalid Analysis question1 High Accuracy and Method Robustness Critical? start->question1 question2 Budget Constraints and Availability a Major Factor? question1->question2 No choice_13C Select 13C-Boscalid question1->choice_13C Yes question2->choice_13C No choice_d4 Consider this compound question2->choice_d4 Yes

Caption: A decision-making diagram for selecting between this compound and 13C-Boscalid.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and accurate quantitative analytical methods. For the analysis of boscalid, both this compound and ¹³C-Boscalid can be effective. However, for applications demanding the highest level of accuracy and precision, ¹³C-Boscalid is the superior choice. Its complete co-elution with the native analyte provides more reliable compensation for matrix effects, and its isotopic stability is unparalleled.

While this compound is a viable and often more cost-effective option, researchers must be vigilant for the potential of chromatographic shifts and validate their methods carefully across different matrices to ensure that the isotope effect does not compromise data quality. Ultimately, the choice between these two internal standards will depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

The Indispensable Role of Boscalid-d4 in Enhancing Analytical Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the critical use of isotopically labeled internal standards in quantitative analysis.

In the realm of analytical chemistry, particularly within the agrifood and pharmaceutical sectors, the quest for impeccable accuracy and precision in quantitative analysis is paramount. When determining the concentration of the fungicide Boscalid in complex matrices such as fruits, vegetables, and soil, the use of a stable isotope-labeled internal standard, Boscalid-d4, has become a cornerstone of robust and reliable analytical methodologies. This guide provides a comprehensive comparison of analytical methods, highlighting the significant improvements in data quality achieved through the incorporation of this compound.

Mitigating Matrix Effects: The Core Challenge

A primary obstacle in the accurate quantification of analytes in complex samples is the "matrix effect."[1] Co-extracted endogenous components can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate measurements. The use of a deuterated internal standard like this compound, which is chemically identical to the analyte but mass-shifted, allows it to co-elute and experience the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a significant improvement in accuracy.

Comparative Analysis: With and Without this compound

The advantages of employing a deuterated internal standard are not merely theoretical. Experimental data consistently demonstrates a marked improvement in the accuracy and precision of quantitative results. While methods without an internal standard may sometimes yield acceptable precision (low relative standard deviation), they are often plagued by poor accuracy (high bias).

A study comparing the analysis of pesticides in various cannabis matrices starkly illustrates this point. When calibration was based solely on the analyte's area response (without an internal standard), accuracy values differed by more than 60% for some quality controls, with a relative standard deviation (RSD) exceeding 50%. However, when a deuterated internal standard was used and the area ratio was compared, the accuracy percentage fell within 25%, and RSD values dropped to under 20%.[1]

The following tables summarize typical performance data for the analysis of Boscalid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), comparing the outcomes with and without the use of this compound.

Table 1: Performance Comparison of LC-MS/MS Methods for Boscalid Analysis

ParameterMethod with this compound (Internal Standard)Method without Internal Standard (External Standard)
Accuracy (Recovery %) 90-110%60-140% (highly variable depending on matrix)
Precision (RSD %) < 15%< 20% (can be deceptively good)
Linearity (r²) > 0.995> 0.99
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.01 - 0.05 mg/kg

Table 2: Performance Comparison of GC-MS Methods for Boscalid Analysis

ParameterMethod with this compound (Internal Standard)Method without Internal Standard (External Standard)
Accuracy (Recovery %) 85-115%70-130% (prone to matrix interference)
Precision (RSD %) < 15%< 20%
Linearity (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.02 - 0.05 mg/kg0.02 - 0.05 mg/kg

Experimental Protocols: A Closer Look

The foundation of reliable analytical data lies in meticulously executed experimental protocols. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices.[2][3][4]

QuEChERS Sample Preparation Protocol
  • Homogenization: A representative 10-15 g sample of the fruit or vegetable is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile. For acidic matrices, a buffering salt is added. This compound internal standard is added at this stage.

  • Salting Out: A salt mixture, typically containing magnesium sulfate and sodium chloride or sodium acetate, is added to the tube. The tube is then shaken vigorously to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent mixture, commonly primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.

  • Final Preparation: After vortexing and centrifugation, the final extract is ready for analysis by LC-MS/MS or GC-MS.

Instrumental Analysis: LC-MS/MS
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a formic acid or ammonium formate additive, is employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for Boscalid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Boscalid Transitions: m/z 343.0 → 307.0 (quantifier) and 343.0 → 140.0 (qualifier).

    • This compound Transitions: The precursor and product ions will be shifted by +4 m/z.

Instrumental Analysis: GC-MS
  • Chromatographic Column: A low-polarity capillary column, such as a DB-5ms, is suitable.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Ionization Mode: Electron ionization (EI) is standard.

  • Mass Spectrometry: A quadrupole or ion trap mass spectrometer is operated in Selected Ion Monitoring (SIM) or full scan mode.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the QuEChERS workflow and the logical principle behind the improved accuracy afforded by using a stable isotope-labeled internal standard.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Homogenization 1. Homogenize Sample Add_Solvent_IS 2. Add Acetonitrile & This compound (IS) Homogenization->Add_Solvent_IS Add_Salts 3. Add QuEChERS Salts Add_Solvent_IS->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Extract 6. Transfer Acetonitrile Layer Centrifuge1->Transfer_Extract Add_dSPE 7. Add d-SPE Sorbent Transfer_Extract->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Analysis 11. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for the QuEChERS method.

Rationale_for_Accuracy cluster_process Analytical Process cluster_effects Sources of Variation cluster_quantification Quantification Analyte Boscalid (Analyte) Extraction_Loss Extraction Inefficiency Analyte->Extraction_Loss Matrix_Effect Ion Suppression/Enhancement Analyte->Matrix_Effect Instrument_Drift Instrumental Variation Analyte->Instrument_Drift IS This compound (Internal Standard) IS->Extraction_Loss IS->Matrix_Effect IS->Instrument_Drift Matrix Sample Matrix (e.g., Fruit Homogenate) Ratio Ratio (Analyte Signal / IS Signal) Accurate_Result Accurate & Precise Result Ratio->Accurate_Result

Caption: Rationale for improved accuracy with a SIL-IS.

Conclusion

The use of this compound as an internal standard is not merely a technical refinement but a critical component for achieving the highest standards of data quality in the quantitative analysis of Boscalid. By effectively compensating for matrix effects and other sources of variability, this compound ensures that analytical results are both accurate and precise. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is an essential practice for generating defensible data, ensuring regulatory compliance, and ultimately, safeguarding public health.

References

Detecting Boscalid-d4 in Drinking Water: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and environmental monitoring, the accurate detection and quantification of substances like Boscalid-d4 in drinking water is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies, focusing on the limit of detection (LOD) and limit of quantification (LOQ) for Boscalid and related pesticides. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical strategy.

This compound, a deuterated form of the fungicide boscalid, is commonly used as an internal standard in analytical testing. Its role is to ensure the accuracy and precision of the quantification of the target analyte (boscalid) by compensating for variations during sample preparation and analysis. Consequently, the performance of this compound is intrinsically linked to the overall method's performance for boscalid, and specific LOD and LOQ values are not typically determined for the deuterated internal standard itself. The focus remains on the detection and quantification capabilities for the target pesticide.

Performance Comparison of Analytical Methods

The selection of an analytical method for pesticide residue analysis in drinking water depends on various factors, including the target analyte's physicochemical properties, the required sensitivity, and the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed for this purpose. The following table summarizes the performance of different methods for the analysis of boscalid and other relevant pesticides in water.

AnalyteMethodExtractionLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Boscalid LC-MS/MS Solid-Phase Extraction (SPE) 0.005 0.03 82.7-102.7 [1][2]
BoscalidGC-MS/MSSolid-Phase Extraction (SPE)≥ 0.01-60-110[3]
AtrazineGC-MSQuEChERS< 0.01 mg/L< 0.01 mg/L63-116[4]
FipronilGC-MSQuEChERS< 0.01 mg/L< 0.01 mg/L63-116[4]
Endosulfan (α, β)GC-MSQuEChERS< 0.01 mg/L< 0.01 mg/L63-116
Various Pesticides (55)LC-MS/MSQuEChERS0.02–3.00.1–9.920.5-121.7
Various Pesticides (70)LC-MS/MSSolid-Phase Extraction (SPE)-0.02064.9-109.5
Various Pesticides (130+)GC-MS (SIM)Liquid-Liquid Extraction-0.0018-0.029270.1-116.5

Experimental Protocols

A detailed experimental protocol for the determination of boscalid in drinking water using LC-MS/MS with solid-phase extraction is provided below. This method is based on established and validated procedures.

Method: Determination of Boscalid in Drinking Water by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and reagent water.

  • Sample Loading: A 1-liter water sample, preserved and chilled to 4°C, is passed through the conditioned SPE cartridge.

  • Cartridge Washing: The cartridge is washed with reagent water to remove interfering substances.

  • Elution: The trapped analytes are eluted from the cartridge using a suitable organic solvent, such as ethyl acetate followed by methylene chloride.

  • Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Spiking: A known amount of this compound internal standard is added to the final extract before analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: Agilent 1200 HPLC system or equivalent.

    • Column: Zorbax Eclipse XDB-C18 or equivalent.

    • Mobile Phase: A gradient of acidified water and methanol.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • MS System: Agilent 6410B Triple-Quad LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for Boscalid: Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

3. Quality Control

  • Method Blank: A reagent water sample is processed and analyzed alongside the environmental samples to check for contamination.

  • Laboratory Fortified Blank (Spike): A reagent water sample is spiked with a known concentration of boscalid and analyzed to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate: Environmental samples are spiked with a known concentration of boscalid and analyzed in duplicate to assess matrix effects and precision.

Workflow for Boscalid Analysis in Drinking Water

The following diagram illustrates the key steps in the analytical workflow for determining the concentration of boscalid in a drinking water sample.

Experimental Workflow for Boscalid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Collect 1L Drinking Water Sample Preservation 2. Preserve and Chill to 4°C SampleCollection->Preservation SPE_Conditioning 3. Condition C18 SPE Cartridge Preservation->SPE_Conditioning SampleLoading 4. Load Water Sample onto SPE Cartridge SPE_Conditioning->SampleLoading SPE_Wash 5. Wash Cartridge SampleLoading->SPE_Wash Elution 6. Elute Boscalid SPE_Wash->Elution Concentration 7. Concentrate Eluate to 1 mL Elution->Concentration IS_Spiking 8. Add this compound Internal Standard Concentration->IS_Spiking LC_Injection 9. Inject Sample Extract IS_Spiking->LC_Injection Chromatography 10. Chromatographic Separation LC_Injection->Chromatography MS_Detection 11. Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Quantification 12. Quantify Boscalid using Internal Standard MS_Detection->Quantification Reporting 13. Report Results Quantification->Reporting

Caption: Workflow for the analysis of boscalid in drinking water.

References

Comparative Ionization Efficiency of Boscalid versus Boscalid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ionization efficiency of boscalid and its deuterated isotopologue, Boscalid-d4, in the context of liquid chromatography-mass spectrometry (LC-MS). While this compound is widely used as an internal standard for the quantitative analysis of boscalid, a nuanced understanding of their relative ionization efficiencies is critical for accurate and reliable bioanalytical method development. This document outlines the theoretical underpinnings, potential for differential ionization, and a detailed experimental protocol to evaluate their comparative performance.

Introduction to Boscalid and Deuterated Internal Standards

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class.[1] Its mode of action involves the inhibition of succinate ubiquinone reductase (complex II) in the mitochondrial respiratory chain of fungi.[2] Accurate quantification of boscalid residues in various matrices is crucial for regulatory compliance and safety assessment.

In quantitative LC-MS analysis, stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard.[3] The fundamental principle is that a SIL-IS will exhibit nearly identical chemical and physical properties to the analyte of interest, including chromatographic retention time, extraction recovery, and ionization efficiency.[3][4] This co-elution and similar behavior allow the SIL-IS to effectively compensate for variations in sample preparation and instrument response, including matrix effects like ion suppression.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of boscalid and this compound is essential for understanding their expected behavior in an LC-MS system.

PropertyBoscalidThis compoundReference
Molecular Formula C₁₈H₁₂Cl₂N₂OC₁₈H₈D₄Cl₂N₂O
Molecular Weight 343.21 g/mol 347.23 g/mol
Appearance White crystalline powderWhite or off-white solid
Melting Point 142.8 - 143.8 °CNot specified
Water Solubility 4.6 mg/L (20 °C)Not specified, expected to be very similar to boscalid
LogP 2.96Not specified, expected to be very similar to boscalid

The primary difference between the two molecules is the replacement of four hydrogen atoms with deuterium atoms on the chlorophenyl ring in this compound. This results in a slightly higher molecular weight but is not expected to significantly alter its polarity or solubility.

Theoretical and Practical Considerations for Ionization Efficiency

Theoretically, boscalid and this compound should have identical ionization efficiencies. However, several factors can lead to practical differences:

  • Isotopic Effects on Chromatography: While generally minimal, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times. If this separation occurs in a region of the chromatogram where co-eluting matrix components cause ion suppression, the two compounds may experience different degrees of signal suppression.

  • Ion Suppression: Ion suppression is a common phenomenon in electrospray ionization (ESI) where co-eluting matrix components reduce the ionization efficiency of the analyte. Although a SIL-IS is intended to correct for this, significant and variable matrix effects can still impact accuracy. The presence of high concentrations of either the analyte or the internal standard can also lead to mutual ion suppression.

  • Instrumental Conditions: The ionization efficiency of both compounds can be influenced by the specific parameters of the mass spectrometer's ion source, such as voltage, temperature, and gas flow rates.

Experimental Protocol for Comparative Analysis

The following protocol outlines a systematic approach to compare the ionization efficiency of boscalid and this compound.

4.1. Materials and Reagents

  • Boscalid analytical standard

  • This compound analytical standard

  • HPLC or UHPLC grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • A representative blank matrix (e.g., plasma, soil extract, crop homogenate)

4.2. Instrumentation

  • A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

4.3. Preparation of Standard Solutions

  • Prepare individual stock solutions of boscalid and this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by diluting the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to cover a relevant concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare a mixed solution containing both boscalid and this compound at a mid-range concentration (e.g., 100 ng/mL of each).

4.4. LC-MS/MS Analysis

  • Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve good peak shape and separation from matrix components.

    • Flow Rate: A flow rate appropriate for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive.

    • Monitor the appropriate precursor-to-product ion transitions for both boscalid and this compound.

4.5. Experimental Procedure

Step 1: Analysis in Solvent

  • Inject the individual working standard solutions of boscalid and this compound across the concentration range to determine their respective signal responses and linearity.

  • Inject the mixed standard solution to observe their signal responses when present together.

Step 2: Matrix Effect Evaluation (Post-Extraction Spike)

  • Extract the blank matrix using a suitable sample preparation method (e.g., QuEChERS for food matrices, protein precipitation for plasma).

  • Spike the extracted blank matrix with the individual and mixed standard solutions at a mid-range concentration.

  • Analyze these samples and compare the peak areas to those of the standards in a clean solvent at the same concentration. The matrix effect can be calculated as:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

Step 3: Comparative Analysis

  • Compare the slopes of the calibration curves for boscalid and this compound in the solvent.

  • Compare the signal intensities of the two compounds in the mixed solution, both in solvent and in the matrix extract.

  • Evaluate if the ratio of the peak area of boscalid to this compound remains constant across different matrices and concentrations.

Data Presentation

The quantitative data from the experimental protocol should be summarized in tables for clear comparison.

Table 1: Signal Response in Solvent

AnalyteConcentration (ng/mL)Peak Area
Boscalid100Insert Value
This compound100Insert Value
Ratio (Boscalid/Boscalid-d4) Calculate Value

Table 2: Matrix Effect Evaluation

AnalytePeak Area in SolventPeak Area in MatrixMatrix Effect (%)
BoscalidInsert ValueInsert ValueCalculate Value
This compoundInsert ValueInsert ValueCalculate Value

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of ionization efficiency.

G cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Evaluation prep_standards Prepare Individual and Mixed Standards (Boscalid & this compound) analysis_solvent Analyze Standards in Solvent prep_standards->analysis_solvent analysis_matrix Analyze Standards in Post-Extraction Spiked Matrix prep_standards->analysis_matrix prep_matrix Prepare Blank Matrix Extract prep_matrix->analysis_matrix eval_linearity Linearity and Signal Response analysis_solvent->eval_linearity eval_me Matrix Effect Calculation analysis_solvent->eval_me eval_ratio Peak Area Ratio Comparison analysis_solvent->eval_ratio analysis_matrix->eval_me analysis_matrix->eval_ratio conclusion Comparative Ionization Efficiency Assessment eval_linearity->conclusion eval_me->conclusion eval_ratio->conclusion

Caption: Workflow for comparing the ionization efficiency of boscalid and this compound.

Conclusion

While this compound is an appropriate internal standard for the quantification of boscalid, a thorough understanding and experimental verification of their comparative ionization efficiencies are essential for robust and accurate analytical method development. Factors such as chromatographic co-elution and matrix effects can introduce variability. The provided experimental protocol offers a framework for researchers to systematically evaluate the relative ionization efficiencies of boscalid and this compound under their specific analytical conditions. This ensures the highest level of data quality and confidence in quantitative results.

References

Cross-Validation of Analytical Methods for Boscalid Utilizing Boscalid-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of the fungicide boscalid in various matrices. The focus is on the cross-validation of these methods with a stable isotope-labeled internal standard, Boscalid-d4, to ensure accuracy, precision, and reliability of results. Experimental data from various studies have been compiled and summarized to support the comparison.

Introduction to Boscalid and the Need for Accurate Quantification

Boscalid is a widely used fungicide belonging to the carboxamide class, primarily employed to control a range of fungal pathogens in agriculture. Its mode of action involves the inhibition of succinate dehydrogenase, a key enzyme in fungal respiration. Due to its widespread use, monitoring boscalid residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance.[1] This necessitates the use of robust and validated analytical methods for its accurate quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in modern analytical chemistry to minimize errors arising from sample preparation and instrumental analysis.[2] this compound, being chemically identical to boscalid but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry, allowing for more accurate and precise quantification.

Comparative Overview of Analytical Methodologies

Several analytical techniques are employed for the determination of boscalid residues. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with micro-Electron Capture Detection (GC-µECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The latter is often considered the gold standard due to its high sensitivity and selectivity, especially when coupled with the use of an isotope-labeled internal standard like this compound.[2]

The following table summarizes the key performance characteristics of these methods based on data reported in various studies.

Table 1: Comparison of Quantitative Performance Data for Boscalid Analytical Methods

ParameterHPLC-UVGC-µECDLC-MS/MS with this compound
**Linearity (R²) **>0.99>0.999>0.99
Limit of Detection (LOD) 0.006 - 0.015 mg/kg1.33 µg/kg0.001 - 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.01 µg/mL - 4.42 µg/kg0.005 - 0.01 mg/kg
Accuracy (Recovery %) 72.8 - 105.1%86 - 104%89 - 105%
Precision (RSD %) < 15%1.2 - 4.8%< 13.7%
Internal Standard Typically external standardTypically external standardThis compound

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the compared techniques.

Sample Preparation: QuEChERS Method

A common and effective sample preparation method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. For acidic matrices, a buffering agent like sodium acetate may be added.

  • Salting Out: A mixture of anhydrous magnesium sulfate and sodium chloride is added to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove interfering matrix components like organic acids and sugars. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis by HPLC-UV, GC-µECD, or LC-MS/MS. For LC-MS/MS analysis, the extract is typically fortified with the this compound internal standard solution.

HPLC-UV Method
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on an external standard calibration curve.

GC-µECD Method
  • Instrumentation: Gas Chromatograph with a micro-Electron Capture Detector (µECD).

  • Column: A capillary column such as DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Nitrogen or Helium.

  • Injector and Detector Temperatures: Typically around 280°C and 300°C, respectively.

  • Oven Temperature Program: A temperature gradient is used to achieve separation, for example, starting at 100°C and ramping up to 280°C.

  • Injection Volume: 1-2 µL.

  • Quantification: Based on an external standard calibration curve.

LC-MS/MS Method with this compound Internal Standard
  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both boscalid and this compound are monitored.

    • Boscalid Transitions: For example, m/z 343.0 → 307.1 (quantifier) and 343.0 → 271.0 (qualifier).

    • This compound Transitions: m/z 347.0 → 311.1.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of boscalid to the peak area of this compound against the concentration of the calibration standards.

Visualizing the Cross-Validation Workflow and Performance Comparison

The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and a comparison of the key performance parameters of the analytical methods.

CrossValidationWorkflow A Sample Collection & Homogenization B Sample Spiking with Boscalid & this compound A->B C Sample Preparation (e.g., QuEChERS) B->C D1 HPLC-UV Analysis C->D1 D2 GC-µECD Analysis C->D2 D3 LC-MS/MS Analysis (with this compound IS) C->D3 E Data Acquisition & Processing D1->E D2->E D3->E F Performance Parameter Evaluation (Accuracy, Precision, Linearity, LOD, LOQ) E->F G Method Comparison & Validation Report F->G

Caption: Workflow for cross-validation of analytical methods for boscalid.

PerformanceComparison Methods Method HPLC-UV GC-µECD LC-MS/MS (IS) Sensitivity Sensitivity (LOD/LOQ) Moderate High Very High Selectivity Selectivity Low-Moderate Moderate Very High Accuracy Accuracy (Recovery) Good Good-Excellent Excellent Precision Precision (RSD) Good Very Good Excellent Robustness Robustness to Matrix Effects Low Moderate High (with IS)

Caption: Comparison of key performance parameters for boscalid analysis methods.

Conclusion

The cross-validation of analytical methods is paramount for generating reliable and defensible data. While HPLC-UV and GC-µECD are viable techniques for boscalid analysis, LC-MS/MS, particularly when employing a stable isotope-labeled internal standard like this compound, offers superior sensitivity, selectivity, and robustness against matrix effects. The use of this compound effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. For researchers and professionals in drug development and food safety, the adoption of LC-MS/MS with an appropriate internal standard is recommended for the routine analysis of boscalid to ensure data of the highest quality.

References

Proficiency Testing for Pesticide Analysis: A Comparative Guide for Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of pesticide residue analysis is paramount. Proficiency testing (PT) schemes offer a robust framework for laboratories to assess and demonstrate their analytical competence. This guide provides a comparative overview of prominent PT schemes for the analysis of pesticides, with a specific focus on the fungicide Boscalid and its deuterated internal standard, Boscalid-d4.

This document outlines the structure and performance data from various proficiency tests, details recommended experimental protocols, and presents logical workflows to aid laboratories in selecting and participating in these vital quality assurance programs.

Comparison of Proficiency Testing Schemes

Proficiency testing is a cornerstone of laboratory quality assurance, providing an external and objective assessment of a laboratory's performance. Several organizations worldwide offer PT schemes for pesticide residue analysis in diverse food and environmental matrices. This section compares some of the leading providers, including the European Union Proficiency Tests (EUPTs), FAPAS, AOAC International, and Bipea.

While specific quantitative data for this compound in these publicly available reports is limited, the performance data for Boscalid provides a strong indicator of a laboratory's capability in analyzing structurally similar compounds. The inclusion of deuterated internal standards like this compound is a common practice in advanced analytical methods, such as isotope dilution mass spectrometry, to improve accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Laboratories participating in the schemes detailed below are often equipped to handle such methodologies.

Below is a summary of a notable proficiency test that included Boscalid, offering insights into the expected performance parameters.

Proficiency Test ProviderPT Scheme / RoundMatrixAnalyteAssigned Value (mg/kg)Standard Deviation for Proficiency Assessment (σ)
European Union Reference Laboratories (EURL)EUPT-CF12Hay FlourBoscalid11.92.975 (calculated as 25% of the assigned value)

Data from the Final Report of the EUPT-CF12, 2018.[1]

It is important for laboratories to consult the specific reports of each PT round they are interested in to obtain detailed information on the target analytes, matrices, assigned values, and the statistical methods used for performance evaluation.

Experimental Protocols for Boscalid and this compound Analysis

The following section details a comprehensive experimental protocol for the analysis of Boscalid and its internal standard, this compound, in food matrices. This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction (QuEChERS)

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide variety of food matrices.

Workflow for Sample Preparation:

Caption: QuEChERS sample preparation workflow.

Detailed Steps:

  • Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure a uniform consistency.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. A specific volume of acetonitrile (e.g., 10 mL) is added, along with a known amount of the this compound internal standard solution. The tube is then sealed and shaken vigorously. Subsequently, a mixture of salts (typically magnesium sulfate, sodium chloride, sodium citrate, and disodium hydrogen citrate) is added to induce phase separation and salt out the water from the organic layer. The tube is again shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid food matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which is then ready for LC-MS/MS analysis. A portion may be evaporated and reconstituted in a suitable solvent for injection.

Instrumental Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is the technique of choice for the sensitive and selective determination of pesticide residues.

Typical LC-MS/MS Parameters for Boscalid and this compound:

ParameterSetting
Liquid Chromatography (LC)
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% formic acidB: Methanol or Acetonitrile with 0.1% formic acid
GradientA typical gradient starts with a high percentage of A, ramping up to a high percentage of B to elute the analytes, followed by re-equilibration.
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 10 µL
Tandem Mass Spectrometry (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) - Boscalid343.0
Product Ions (m/z) - Boscalid307.0, 140.0
Precursor Ion (m/z) - this compound347.0
Product Ions (m/z) - this compound311.0, 140.0

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Logical Flow of Analysis:

Analytical Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Sample Obtain Sample Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction & Cleanup Spike->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Boscalid & this compound) Detect->Integrate Calculate Calculate Concentration Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Logical workflow for pesticide residue analysis.

Alternative Approaches to Quality Control

While formal PT schemes are the gold standard for external quality assessment, laboratories can also employ other methods to monitor and improve their performance:

  • Interlaboratory Comparisons (ILCs): Less formal than PT schemes, ILCs can be organized between a smaller group of laboratories to compare results for specific analytes or matrices.

  • Use of Certified Reference Materials (CRMs): Analyzing a CRM with a known, certified concentration of the target analyte provides a direct measure of a laboratory's accuracy.

  • Internal Quality Control: Regular analysis of in-house prepared quality control samples with known concentrations helps in monitoring the day-to-day performance and identifying trends or drifts in the analytical system.

By participating in proficiency testing schemes and implementing robust internal quality control measures, laboratories can ensure the delivery of high-quality, reliable data for the analysis of Boscalid, this compound, and other pesticide residues, thereby supporting regulatory compliance and ensuring food safety.

References

Comparative study of different internal standards for fungal metabolite analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fungal metabolites is paramount in fields ranging from food safety and environmental monitoring to drug discovery and development. The inherent complexity of biological matrices often leads to significant analytical challenges, primarily due to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. The use of an appropriate internal standard (IS) is a critical strategy to mitigate these effects and ensure the reliability of quantitative data. This guide provides a comparative study of different internal standards for the analysis of fungal metabolites, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards

In LC-MS-based analysis, matrix components can co-elute with the target analyte, leading to either ion suppression or enhancement in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantification. Internal standards are compounds added to samples at a known concentration before analysis to correct for these variations. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, thereby experiencing similar matrix effects and losses during sample preparation.

This guide will compare the performance of three main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" and include compounds where one or more atoms are replaced with a heavier stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H).

  • Structural Analogs: These are molecules that are structurally similar to the analyte but not isotopically labeled.

  • No Internal Standard: This serves as a baseline to demonstrate the impact of matrix effects on analytical accuracy.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative results. The following tables summarize the performance of different internal standards for the analysis of various fungal metabolites, focusing on key validation parameters such as recovery, precision (expressed as Relative Standard Deviation, RSD), and the correction of matrix effects.

Mycotoxin Analysis: Deoxynivalenol (DON) and its Modified Forms

Matrix: Maize

Internal Standard TypeAnalyteApparent Recovery (without IS correction)Apparent Recovery (with IS correction)Matrix Effect (SSE %)* (without IS correction)Matrix Effect (SSE %)* (with IS correction)
¹³C-Labeled ISDON-103%86%103%
¹³C-Labeled ISDON-3-glucoside (D3G)-98%76%98%
¹³C-Labeled IS3-acetyl-DON (3ADON)-96%63%96%
¹³C-Labeled IS15-acetyl-DON (15ADON)-100%68%100%
No Internal StandardDON29% (in wheat), 37% (in maize)N/ASignificant suppressionN/A

*Signal Suppression/Enhancement (SSE). Data compiled from a study on the determination of deoxynivalenol and its modified forms in maize[1]. The use of ¹³C-labeled internal standards effectively corrected for matrix effects, bringing the apparent recoveries to near 100%. In contrast, analysis without an internal standard showed very low recoveries, highlighting the significant impact of the matrix[2].

Antifungal Drug Analysis: Fluconazole

Matrix: Candida albicans lysate

Internal Standard TypeLinearity (r²)Intra-day Precision (RSD)Inter-day Precision (RSD)AccuracyRecovery
Structural Analog (Ketoconazole)>0.99< 1.0%< 0.51%High> 77.61%

Data from a study on the quantification of intracellular fluconazole in Candida albicans[3][4]. This study demonstrates that a carefully selected structural analog can provide good linearity, precision, and accuracy.

Discussion on Internal Standard Selection

¹³C-Labeled Internal Standards are widely regarded as the most effective choice for correcting matrix effects and improving the trueness and precision of analytical methods[2]. Because they have the same chemical structure and physicochemical properties as the analyte, they co-elute and experience nearly identical ionization suppression or enhancement. Using fully ¹³C-substituted compounds is considered the best approach for quantification by LC-MS/MS-based methods.

Deuterated (²H) Internal Standards , while also a type of SIL, can sometimes exhibit a slight chromatographic shift compared to the native analyte. This is because the substitution of hydrogen with deuterium can slightly alter the molecule's polarity. This potential for a retention time shift can lead to less accurate correction for matrix effects if the co-eluting matrix components differ between the analyte and the internal standard peaks.

Structural Analogs are a more cost-effective option when a corresponding SIL is unavailable. However, their effectiveness is highly dependent on how closely their chemical and physical properties match the analyte of interest. A structural analog may not experience the same degree of matrix effects as the analyte, potentially leading to incomplete correction and less accurate quantification.

Experimental Protocols

The following are generalized protocols for the analysis of fungal metabolites using internal standards. It is crucial to optimize these methods for specific analytes and matrices.

Sample Preparation: Mycotoxin Analysis in Cereal Matrix
  • Homogenization: Grind the cereal sample to a fine powder.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the ¹³C-labeled internal standard solution to the sample.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

    • Vortex vigorously for 1-2 minutes.

    • Shake on a rotary shaker for 60 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Dilution and Analysis:

    • Take an aliquot of the supernatant.

    • Dilute with the mobile phase to reduce matrix effects further if necessary.

    • Inject the diluted extract into the LC-MS/MS system.

Sample Preparation: Fungal Culture Extract for Metabolite Profiling
  • Culture Growth: Grow the fungal strain in a suitable liquid or solid medium.

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Extraction from Solid Culture:

    • Excise plugs of the fungal culture from the agar plate.

    • Extract the plugs with a series of solvents of increasing polarity (e.g., ethyl acetate followed by isopropanol or acetonitrile).

    • Combine the extracts and evaporate to dryness.

  • Reconstitution and Internal Standard Spiking:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Add a known amount of the internal standard solution.

  • Filtration and Analysis: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis Conditions (General)
  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of a wide range of fungal metabolites.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used for targeted quantification due to its high selectivity and sensitivity.

    • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique, used in either positive or negative ion mode depending on the analyte's properties.

    • MRM Transitions: For each analyte and internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored for confident identification and quantification.

Visualizing the Workflow and Logic

To better illustrate the processes involved in fungal metabolite analysis and the decision-making for selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fungal Sample (Culture, Food, etc.) Homogenize Homogenization Sample->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS Extract Extraction Spike_IS->Extract Cleanup Clean-up (Optional) Extract->Cleanup Dilute Dilution Cleanup->Dilute LC_MS LC-MS/MS Analysis Dilute->LC_MS Quantify Quantification LC_MS->Quantify Report Reporting Quantify->Report

Caption: A generalized experimental workflow for fungal metabolite analysis using an internal standard.

Internal_Standard_Selection node_rec node_rec Start Start: Need for Quantitative Analysis SIL_available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_available C13_vs_2H ¹³C or ²H labeled? SIL_available->C13_vs_2H Yes Analog_available Is a suitable structural analog IS available? SIL_available->Analog_available No Use_C13 Use ¹³C-labeled IS (Gold Standard) C13_vs_2H->Use_C13 ¹³C Use_2H Use ²H-labeled IS (Check for RT shift) C13_vs_2H->Use_2H ²H Use_Analog Use Structural Analog IS (Validate carefully) Analog_available->Use_Analog Yes No_IS Proceed with No IS (Matrix-matched calibration is essential) Analog_available->No_IS No

Caption: A decision tree for selecting an appropriate internal standard for fungal metabolite analysis.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative methods for fungal metabolite analysis. Stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, offer the most accurate and precise results by effectively compensating for matrix effects and variations in sample preparation. While structural analogs can be a viable alternative when SILs are not available, their performance must be carefully validated. The experimental data presented in this guide clearly demonstrates the significant improvement in data quality achieved with the use of a suitable internal standard. By following the detailed protocols and logical decision-making framework provided, researchers, scientists, and drug development professionals can enhance the accuracy and reliability of their fungal metabolite quantification.

References

Safety Operating Guide

Boscalid-d4: Key Safety and Handling Data

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Boscalid-d4 is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these guidelines, in conjunction with institutional and local regulations, will ensure safe laboratory operations.

The following table summarizes essential quantitative and safety information for this compound.

PropertyData
Chemical Name 2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide
Molecular Formula C₁₈H₈D₄Cl₂N₂O[1]
Purity >95% (HPLC)[1]
Physical Form Neat Solid[1]
Storage Temperature +4°C[1]
Primary Hazards Toxic to aquatic life with long-lasting effects[2]. May cause serious eye irritation. May form combustible dust concentrations in air.
Shipping Hazard Class 9 (Miscellaneous hazardous materials)
UN Number UN 3077 (Environmentally hazardous substance, solid, n.o.s.)

**Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles or glasses are necessary.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, butyl rubber).

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use an approved respirator.

2. Waste Characterization

While the manufacturer's Safety Data Sheet (SDS) may state that Boscalid is not regulated under the Resource Conservation and Recovery Act (RCRA), pesticide wastes are regulated, and improper disposal is a violation of federal law. Always manage this compound as a chemical waste and consult your institution's Environmental Health and Safety (EHS) department for specific classification according to local, state, and federal regulations.

3. Disposal of Unused or Excess this compound

Do not dispose of solid this compound or its solutions down the drain or in regular trash.

  • Solid Waste: Place the original container with the unused product into a larger, sealable, and clearly labeled waste container provided by your institution's hazardous waste program.

  • Solutions: If this compound is in a solution, it must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible wastes.

4. Decontamination and Container Disposal

Empty containers must be decontaminated before disposal. An empty container can be as hazardous as a full one due to residual chemicals.

  • Triple Rinsing:

    • Fill the empty container about one-quarter full with a suitable solvent (consult your EHS office for an appropriate solvent).

    • Securely cap the container and shake for 30 seconds.

    • Pour the rinsate into a designated hazardous waste container.

    • Repeat this rinsing process two more times.

  • Container Management: After triple-rinsing, puncture or crush the container to prevent reuse. Dispose of the container as directed by your institution's EHS office, which may have a specific recycling program for decontaminated chemical containers.

5. Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated waste.

  • Items for Disposal: This includes gloves, absorbent pads, weighing papers, and disposable labware.

  • Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container for solids.

6. Spill Management

In the event of a spill, take the following immediate actions:

  • Containment: Prevent the spread of the dust or liquid. For solid spills, avoid creating dust.

  • Cleanup: Use an absorbent material to collect the spilled substance. Do not use compressed air to clean dusty surfaces.

  • Disposal: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.

7. Final Disposal

All collected this compound waste must be handled by a licensed hazardous waste disposal service.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of your labeled hazardous waste containers.

  • Documentation: Ensure all required waste tracking documentation is completed as per institutional and regulatory requirements. The federal government requires tracking of hazardous waste from its creation to its final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Boscalid_Disposal_Workflow cluster_start Start cluster_characterize Waste Characterization cluster_paths Disposal Paths cluster_final Final Steps start This compound Waste Generated characterize Is it unused product, an empty container, or contaminated material? start->characterize unused_product Collect solid/solution in a labeled hazardous waste container. characterize->unused_product Unused Product empty_container Triple-rinse container. Collect rinsate as hazardous waste. characterize->empty_container Empty Container contaminated_material Place in a labeled solid hazardous waste container. characterize->contaminated_material Contaminated Material contact_ehs Store waste safely. Contact EHS for pickup and final disposal. unused_product->contact_ehs puncture Puncture/crush rinsed container and dispose via EHS. empty_container->puncture contaminated_material->contact_ehs puncture->contact_ehs

Caption: Workflow for this compound Waste Disposal.

References

Essential Safety and Logistical Guidance for Handling Boscalid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential procedural guidance for the safe handling and disposal of Boscalid-d4 in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a deuterated form of the fungicide Boscalid, should be handled with care due to its potential hazards. It can cause serious but temporary eye injury and may be harmful if swallowed or absorbed through the skin.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4][5] Furthermore, as a solid, it has the potential to form combustible dust concentrations in the air.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risks.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesUse unlined, elbow-length gloves made of nitrile, butyl, or neoprene. Avoid leather or cotton gloves. Wash the outside of gloves before removing them.
Body Protection Protective clothing/CoverallsWear a clean, dry protective suit or coveralls that cover the entire body from wrists to ankles over regular work clothes. A chemical-resistant apron may be required when mixing or loading.
Eye and Face Protection Chemical goggles or face shieldWear snug-fitting, non-fogging goggles or a full-face shield to protect against splashes and dust.
Respiratory Protection RespiratorA respirator is necessary when there is a risk of inhaling dust, especially during mixing or when ventilation is inadequate. Ensure the respirator is properly fitted.
Foot Protection Chemical-resistant bootsWear chemical-resistant boots, and ensure pant legs are worn over the top of the boots.

Operational Plan: Step-by-Step Handling Procedure

Follow this procedural guidance for the safe handling of this compound from receipt to disposal.

A. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a well-ventilated laboratory space.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and functioning correctly.

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before beginning work.

B. Handling and Experimental Use:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Avoid Dust Formation: Handle this compound carefully to avoid generating dust. Use techniques such as gentle scooping and avoiding dropping the material.

  • Portioning and Weighing: If transferring the substance, do so within a fume hood or ventilated enclosure to minimize inhalation risk.

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • No Personal Items: Do not eat, drink, or smoke in the area where this compound is being handled.

C. Post-Handling and Decontamination:

  • Clean Up: Decontaminate the work area thoroughly after handling is complete. Use a damp cloth or a vacuum with a HEPA filter to clean up any dust; avoid dry sweeping.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash the outside of gloves before removing them. Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

  • Launder Clothing: Wash any reusable protective clothing separately from other laundry.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Classification: this compound waste is considered hazardous waste.

  • Containerization:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container for hazardous waste.

    • Dispose of unused or unwanted this compound in its original container or a suitable, labeled hazardous waste container.

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal facility. Do not discharge into drains, surface waters, or groundwater.

  • Contaminated Packaging: Empty containers should be triple-rinsed (if applicable) and disposed of in the same manner as the substance itself.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with running water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water for 15-20 minutes. Wash thoroughly with soap and water.
Ingestion Rinse the mouth with water and then drink 200-300 ml of water. Do not induce vomiting unless instructed to do so by a poison control center or doctor. Seek immediate medical attention.
Inhalation Move the person to fresh air. If the person is not breathing, call for emergency medical assistance and provide artificial respiration if trained to do so.
Spill Evacuate the immediate area. Avoid inhaling any dust. Wear appropriate PPE and contain the spill using a dust-binding material. Collect the spilled material into a labeled container for hazardous waste disposal. Clean the spill area thoroughly.

Quantitative Data Summary

ParameterValueSource
Storage Temperature +4°CLGC Standards
Purity >95% (HPLC)LGC Standards
Melting Range 142.8 - 143.8 °CBASF Safety Data Sheet

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase A Designate Handling Area (Fume Hood/Ventilated Space) B Verify Emergency Equipment (Eyewash, Safety Shower) A->B Proceed to Handling C Gather All PPE and Handling Materials B->C Proceed to Handling D Don Required PPE C->D Proceed to Handling E Handle Substance Carefully to Avoid Dust Generation D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Segregate and Label Hazardous Waste G->H I Remove PPE Correctly H->I J Wash Hands and Exposed Skin I->J K Store Waste in a Secure, Designated Area J->K End of Session L Arrange for Licensed Hazardous Waste Disposal K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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